molecular formula C28H36O13 B018609 Acanthoside B CAS No. 7374-79-0

Acanthoside B

Cat. No.: B018609
CAS No.: 7374-79-0
M. Wt: 580.6 g/mol
InChI Key: WEKCEGQSIIQPAQ-IRBNZIFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-syringaresinol beta-D-glucoside is a beta-D-glucoside. It has a role as a metabolite. It is functionally related to a (+)-syringaresinol.
Acanthoside B is a natural product found in Acanthus ilicifolius, Ligustrum obtusifolium, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKCEGQSIIQPAQ-IRBNZIFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994623
Record name 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7374-79-0
Record name Acanthoside B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7374-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Acanthoside B?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B is a lignan (B3055560) glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from plants of the Acanthopanax genus, notably the fruits of Acanthopanax sessiliflorus, this natural compound has demonstrated promising anti-inflammatory and neuroprotective properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex chemical structure consisting of a central furofuran lignan core glycosidically linked to a glucose molecule.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol--INVALID-LINK--
Molecular Formula C28H36O13--INVALID-LINK--
Molecular Weight 580.58 g/mol --INVALID-LINK--
CAS Number 7374-79-0--INVALID-LINK--
SMILES COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO--INVALID-LINK--C4=CC(=C(C(=C4)OC)O[C@H]5--INVALID-LINK--CO)O)O">C@@HO)OC--INVALID-LINK--
InChI Key WEKCEGQSIIQPAQ-FKLBZQFOSA-N--INVALID-LINK--

Biological Activities and Quantitative Data

This compound exhibits significant anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineMethodEndpointResult
Nitric Oxide InhibitionRAW 264.7Griess AssayInhibition of LPS-induced NO productionDose-dependent inhibition observed
Neuroprotective and Anti-Amnesic Activity

In vivo studies have demonstrated the cognitive-enhancing and neuroprotective effects of this compound in a scopolamine-induced amnesic mouse model.[6][7] Oral administration of this compound has been shown to ameliorate memory impairment by regulating cholinergic function, reducing oxidative stress, and suppressing neuroinflammation.[6]

Table 3: In Vivo Neuroprotective Activity of this compound

Animal ModelTreatmentDosageKey FindingsReference
Scopolamine-induced amnesic miceOral gavage10-20 mg/kgAttenuated cognitive impairment, restored cholinergic activity, reduced oxidative stress, suppressed neuroinflammation, and activated the TrkB/CREB/BDNF pathway.[6]

Mechanism of Action: TrkB/CREB/BDNF Signaling Pathway

A key mechanism underlying the neuroprotective effects of this compound is its modulation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[6] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

BDNF_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AcanthosideB This compound BDNF BDNF AcanthosideB->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds and Activates pTrkB p-TrkB TrkB->pTrkB Autophosphorylation CREB CREB pTrkB->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes Neuroprotection Neuronal Survival Synaptic Plasticity Memory Enhancement pCREB->Neuroprotection Leads to BDNF_Gene->BDNF Increases Expression

Caption: this compound modulates the TrkB/CREB/BDNF signaling pathway.

Experimental Protocols

Extraction and Isolation of this compound from Acanthopanax sessiliflorus Fruits

This protocol describes a general method for the extraction and isolation of this compound.

Extraction_Isolation_Workflow Start Dried and Powdered Acanthopanax sessiliflorus Fruits Step1 Extract with 70% Ethanol Start->Step1 Step2 Concentrate the Extract Step1->Step2 Step3 Suspend in Water and Fractionate with n-Butanol Step2->Step3 Step4 Concentrate n-Butanol Fraction Step3->Step4 Step5 Silica (B1680970) Gel Column Chromatography (Gradient Elution) Step4->Step5 Step6 Sephadex LH-20 Column Chromatography Step5->Step6 End Purified this compound Step6->End

Caption: Workflow for the extraction and isolation of this compound.

Detailed Methodology:

  • Extraction: Dried and powdered fruits of Acanthopanax sessiliflorus are extracted with 70% aqueous ethanol.[1] The combined extracts are then concentrated under reduced pressure.

  • Fractionation: The concentrated extract is suspended in water and partitioned successively with n-butanol.[8]

  • Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.[3] Further purification is achieved using Sephadex LH-20 column chromatography to yield purified this compound.[3]

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Quantification: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined from the dose-response curve.

In Vivo Neuroprotection Assay: Scopolamine-Induced Amnesia Model

Objective: To evaluate the anti-amnesic effects of this compound in a mouse model of memory impairment.[6]

Methodology:

  • Animal Model: Male ICR mice are used.

  • Treatment: this compound (10 and 20 mg/kg) is administered orally for a specified period.

  • Induction of Amnesia: Memory impairment is induced by an intraperitoneal injection of scopolamine.

  • Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze and passive avoidance test.

  • Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and cortex) are collected for the analysis of acetylcholinesterase (AChE) activity, oxidative stress markers, and levels of inflammatory cytokines.

Western Blot Analysis of TrkB/CREB/BDNF Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the TrkB/CREB/BDNF signaling pathway in brain tissue from the in vivo neuroprotection study.

Methodology:

  • Protein Extraction: Total protein is extracted from the hippocampal and cortical tissues.

  • SDS-PAGE and Electrotransfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against TrkB, phospho-TrkB, CREB, phospho-CREB, and BDNF, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Brain Tissue Homogenates Step1 Protein Extraction and Quantification Start->Step1 Step2 SDS-PAGE Step1->Step2 Step3 Electrotransfer to PVDF Membrane Step2->Step3 Step4 Blocking Step3->Step4 Step5 Primary Antibody Incubation (TrkB, p-TrkB, CREB, p-CREB, BDNF) Step4->Step5 Step6 Secondary Antibody Incubation Step5->Step6 Step7 Chemiluminescent Detection Step6->Step7 End Quantification and Analysis Step7->End

Caption: General workflow for Western blot analysis.

Quantitative Analysis by HPLC-DAD

Objective: To develop and validate a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound in plant extracts or formulations.

Methodology:

  • Chromatographic System: An HPLC system equipped with a DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (containing a small percentage of an acid like phosphoric acid to improve peak shape).

  • Detection: The DAD is set to monitor at the maximum absorbance wavelength of this compound.

  • Method Validation: The method is validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[9][10][11]

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective properties. Its ability to modulate the TrkB/CREB/BDNF signaling pathway highlights its potential as a therapeutic agent for neurodegenerative diseases and cognitive disorders. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacological activities and clinical applications of this compound.

References

The Biosynthesis of Acanthoside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the biosynthetic pathway of Acanthoside B, a lignan (B3055560) with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, metabolic engineering, and pharmaceutical research.

Introduction

This compound is a lignan glycoside found in plants of the Acanthopanax genus, notably Acanthopanax senticosus (Siberian ginseng). It is a diglucoside of syringaresinol (B1662434) and has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for developing sustainable production methods, including metabolic engineering in plants or heterologous expression in microorganisms. This guide details the enzymatic steps, key intermediates, and relevant experimental methodologies for studying this pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of secondary metabolites. The pathway can be broadly divided into three main stages:

  • Phenylpropanoid Pathway: Synthesis of the monolignol precursor, sinapyl alcohol.

  • Lignan Formation: Oxidative dimerization of sinapyl alcohol to form the aglycone, syringaresinol.

  • Glycosylation: Attachment of glucose moieties to syringaresinol to yield this compound.

Phenylpropanoid Pathway: Synthesis of Sinapyl Alcohol

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate. This intermediate is then channeled towards the synthesis of various monolignols, including sinapyl alcohol, the direct precursor to the syringaresinol core of this compound.

The key enzymes involved in this stage are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates p-coumaroyl shikimate/quinate.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group.

  • Ferulate 5-Hydroxylase (F5H): Hydroxylates feruloyl-CoA.

  • Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group to produce sinapoyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces sinapoyl-CoA to sinapaldehyde (B192390).

  • Sinapyl Alcohol Dehydrogenase (SAD): Reduces sinapaldehyde to sinapyl alcohol.

Phenylpropanoid_Pathway L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA F5H Sinapoyl-CoA Sinapoyl-CoA 5-Hydroxyferuloyl-CoA->Sinapoyl-CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl-CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol SAD

Fig 1. Biosynthetic pathway from L-Phenylalanine to Sinapyl alcohol.
Lignan Formation: Dimerization to Syringaresinol

The formation of the lignan backbone of this compound involves the oxidative coupling of two sinapyl alcohol molecules to form syringaresinol. This reaction is catalyzed by one-electron oxidizing enzymes, primarily laccases and peroxidases.[1] In the absence of any directing factors, this coupling results in a racemic mixture of syringaresinol.

However, in many plants, the stereochemistry of lignan formation is tightly controlled by dirigent proteins (DPs) . These non-catalytic proteins bind to the monolignol radicals and orient them in a specific manner to facilitate regio- and stereospecific coupling. While the specific dirigent protein for syringaresinol synthesis has not been definitively characterized in Acanthopanax senticosus, their involvement is strongly implicated in the stereospecific formation of many lignans (B1203133) in the plant kingdom.[2][3]

Syringaresinol_Formation cluster_0 Oxidative Coupling Sinapyl_alcohol_1 Sinapyl alcohol Syringaresinol Syringaresinol Sinapyl_alcohol_1->Syringaresinol Laccase/Peroxidase Sinapyl_alcohol_2 Sinapyl alcohol Sinapyl_alcohol_2->Syringaresinol Laccase/Peroxidase Dirigent_Protein Dirigent Protein (Stereospecific Control) Dirigent_Protein->Syringaresinol

Fig 2. Dimerization of Sinapyl alcohol to form Syringaresinol.
Glycosylation to this compound

The final step in the biosynthesis of this compound is the glycosylation of the syringaresinol aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl groups of syringaresinol. While the specific UGT responsible for the formation of this compound has not yet been fully characterized, studies on other lignan glycosides suggest the involvement of UGTs from families such as UGT71, UGT72, and UGT94.[2][3] It is likely that one or more specific UGTs are responsible for the sequential glycosylation of syringaresinol to form this compound in Acanthopanax senticosus.

Acanthoside_B_Formation Syringaresinol Syringaresinol Acanthoside_B Acanthoside_B Syringaresinol->Acanthoside_B UDP-Glycosyltransferase (UGT) UDP_Glucose_1 UDP-Glucose UDP_Glucose_1->Acanthoside_B

Fig 3. Glycosylation of Syringaresinol to form this compound.

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for quality control of plant extracts. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.[4] The following table summarizes representative quantitative data for related lignans in Acanthopanax species.

CompoundPlant SpeciesTissueConcentration (µg/mg dry weight)Reference
Eleutheroside B (Syringin)Acanthopanax senticosusFruits0.58
Eleutheroside EAcanthopanax senticosusFruits1.66
Eleutheroside B (Syringin)Acanthopanax sessiliflorusFruits1.15
Eleutheroside EAcanthopanax sessiliflorusFruits8.49
SyringinAcanthopanax senticosusStems0.06% - 0.13%[4]

Note: Direct quantitative data for this compound is limited in the reviewed literature. The data for Eleutheroside B (syringin, a glucoside of sinapyl alcohol) and Eleutheroside E provides an indication of the activity of the upstream phenylpropanoid pathway.

Experimental Protocols

This section provides an overview of key experimental protocols for the study of the this compound biosynthetic pathway.

Enzyme Assays

A common method for assaying laccase and peroxidase activity is through the oxidation of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

  • Principle: Laccases and peroxidases catalyze the oxidation of ABTS, resulting in a stable green radical cation (ABTS•+) that can be monitored spectrophotometrically at 420 nm.

  • Reaction Mixture:

    • Phosphate (B84403) buffer (pH 5.0-7.0)

    • ABTS solution

    • Enzyme extract

    • For peroxidases, H₂O₂ is added as a co-substrate.

  • Procedure:

    • Prepare the reaction mixture in a cuvette or microplate well.

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the increase in absorbance at 420 nm over time.

    • Calculate enzyme activity based on the molar extinction coefficient of ABTS•+ (ε₄₂₀ = 36,000 M⁻¹cm⁻¹).

UGT activity can be determined by measuring the formation of the glycosylated product or the consumption of the aglycone substrate using HPLC.

  • Principle: The UGT enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to syringaresinol. The reaction is monitored by quantifying the product, this compound, or the remaining syringaresinol.

  • Reaction Mixture:

    • Tris-HCl or phosphate buffer (pH 7.0-8.0)

    • Syringaresinol (substrate)

    • UDP-glucose (sugar donor)

    • Enzyme extract

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C).

    • Stop the reaction at different time points by adding an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the reaction products by HPLC, comparing the retention times and UV spectra with authentic standards of syringaresinol and this compound.

    • Quantify the product formation based on a standard curve.[5]

Heterologous Expression and Purification of Enzymes

To characterize the individual enzymes of the pathway, they can be heterologously expressed in a suitable host system, such as Escherichia coli or Pichia pastoris.[1]

Heterologous_Expression_Workflow cluster_0 Gene Cloning cluster_1 Protein Expression cluster_2 Protein Purification & Characterization RNA_Isolation RNA Isolation from Plant Tissue cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Amplification Gene Amplification (PCR) cDNA_Synthesis->Gene_Amplification Ligation Ligation into Expression Vector Gene_Amplification->Ligation Transformation Transformation into Host (e.g., E. coli) Ligation->Transformation Culture_Growth Culture Growth Transformation->Culture_Growth Induction Induction of Protein Expression Culture_Growth->Induction Cell_Harvesting Cell Harvesting Induction->Cell_Harvesting Cell_Lysis Cell Lysis Cell_Harvesting->Cell_Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Characterization Enzyme Activity Assays & Kinetic Analysis Purification->Characterization

Fig 4. General workflow for heterologous expression and characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a fascinating example of the intricate metabolic networks in plants. While the general framework of the pathway is understood, several key areas warrant further investigation. The definitive identification and characterization of the specific dirigent protein(s) and UDP-glycosyltransferase(s) involved in this compound synthesis in Acanthopanax senticosus are critical next steps. Elucidating these details will not only deepen our fundamental understanding of lignan biosynthesis but also pave the way for the metabolic engineering of plants and microorganisms for the enhanced and sustainable production of this promising therapeutic compound. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their pursuit of these goals.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Acanthoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside B, a lignan (B3055560) glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside detailed experimental protocols for their determination. Furthermore, it elucidates the key signaling pathway involved in its neuroprotective effects and presents a typical experimental workflow for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physical and Chemical Properties

This compound is a white to off-white solid powder.[1] Its fundamental physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₈H₃₆O₁₃[2]
Molecular Weight 580.58 g/mol [1]
Melting Point 182-183 °C
Appearance White to off-white solid powder[1]
Solubility Soluble in DMSO (100 mg/mL), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][4] For in vivo studies, it can be formulated in combinations like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a solubility of ≥ 2.5 mg/mL.[1][3][1][3][4]
Computed Properties
   XLogP30.4[2]
   Hydrogen Bond Donor Count5[2]
   Hydrogen Bond Acceptor Count13[2]
   Rotatable Bond Count9[2]
   Exact Mass580.21559120 Da[2]
   Topological Polar Surface Area175 Ų[2]

Experimental Protocols for Property Determination

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.[5][6]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[7] The packing is achieved by tapping the sealed end of the tube on a hard surface.

    • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

    • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]

    • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[6] For a pure compound like this compound, a sharp melting range of 1-2°C is expected.

Solubility Determination

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.[9]

  • Qualitative Assessment:

    • A small, known amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., DMSO, methanol, ethanol).

    • The mixture is vortexed or sonicated to facilitate dissolution.

    • Visual inspection determines if the compound has completely dissolved.

  • Quantitative Assessment (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

    • The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

    • The resulting saturated solution is filtered to remove any undissolved solid.

    • The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound.[11]

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.[12]

  • Expected ¹H NMR Spectral Features: The spectrum would show signals corresponding to aromatic protons, methoxy (B1213986) group protons, and protons of the furan (B31954) and pyranose rings. The chemical shifts and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule.[13]

  • Expected ¹³C NMR Spectral Features: The spectrum would display signals for all 28 carbon atoms, including those of the aromatic rings, methoxy groups, and the sugar moiety, confirming the carbon skeleton.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.[14]

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorption Bands:

    • O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.[15]

    • C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.[14]

    • C=C stretching (aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[15]

    • C-O stretching: Strong absorptions in the fingerprint region (1300-1000 cm⁻¹) corresponding to the ether and alcohol functionalities.[14]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.[16]

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound, which would likely produce a prominent protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.[17][18]

  • Expected Mass Spectrum:

    • Molecular Ion Peak: A peak corresponding to the exact mass of the protonated molecule (m/z 581.2232 for [C₂₈H₃₆O₁₃+H]⁺).

    • Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the glucose moiety (a neutral loss of 162 Da) and cleavages within the lignan core, providing further structural confirmation.[18]

Biological Activity and Signaling Pathway

This compound has demonstrated significant neuroprotective effects, which are attributed to its ability to activate the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) signaling pathway.[1]

TrkB/CREB/BDNF Signaling Pathway

TrkB/CREB/BDNF Signaling Pathway

This pathway is crucial for neuronal survival, growth, and synaptic plasticity. This compound activates the TrkB receptor, initiating a downstream cascade that leads to the phosphorylation and activation of CREB. Activated CREB then promotes the transcription of the BDNF gene, resulting in increased synthesis of BDNF protein, which in turn supports neuronal health.

Experimental Workflow for Investigating Neuroprotective Effects

The following workflow outlines a typical in vitro experiment to assess the neuroprotective effects of this compound against a neurotoxin-induced injury in a neuronal cell line (e.g., SH-SY5Y or PC12).[19][20][21]

In Vitro Neuroprotection Assay Workflow
Detailed Protocol for Western Blot Analysis of TrkB, CREB, and BDNF

This protocol describes the key steps for analyzing the protein expression levels of the TrkB/CREB/BDNF pathway components.[22][23][24][25][26]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated TrkB (p-TrkB), total TrkB, phosphorylated CREB (p-CREB), total CREB, BDNF, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.

Conclusion

This compound presents a promising profile as a bioactive compound with well-defined physical and chemical properties and significant therapeutic potential, particularly in the realm of neuroprotection. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate its properties and mechanisms of action. A thorough understanding of its characteristics is paramount for its potential development into a novel therapeutic agent.

References

Preliminary Biological Activity of Acanthoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B is a lignan (B3055560) glycoside that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its neuroprotective and anti-inflammatory effects. While research into its full range of activities is ongoing, this document summarizes the current state of knowledge, provides detailed experimental protocols for key assays, and visualizes the known and putative signaling pathways involved. For activities such as antioxidant and anticancer effects, where specific data for this compound is limited, this guide presents data for related compounds and standardized protocols to facilitate further investigation.

Neuroprotective and Anti-Amnesic Activity

This compound has demonstrated notable neuroprotective and anti-amnesic properties, particularly in models of Alzheimer's disease.

Quantitative Data

In a key in vivo study, oral administration of this compound at doses of 10-20 mg/kg for seven days was shown to attenuate scopolamine-induced amnesic traits in mice[1]. This effect was attributed to the restoration of cholinergic activity, a decrease in the endogenous antioxidant status, and the suppression of neuroinflammation[1].

Signaling Pathway

The neuroprotective effects of this compound are mediated through the activation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway[1]. BDNF binding to its receptor, TrkB, triggers a signaling cascade that is crucial for neuronal survival, growth, and synaptic plasticity.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acanthoside_B This compound TrkB TrkB Receptor Acanthoside_B->TrkB Activates CREB CREB TrkB->CREB Phosphorylates BDNF BDNF CREB->BDNF Upregulates Transcription Neuroprotection Neuroprotection, Neuronal Survival, Synaptic Plasticity BDNF->Neuroprotection

Figure 1: Activation of the TrkB/CREB/BDNF signaling pathway by this compound.
Experimental Protocol: In Vivo Amnesic Mouse Model

Objective: To evaluate the anti-amnesic effects of this compound in a scopolamine-induced memory impairment model.

Materials:

  • This compound

  • Scopolamine (B1681570) hydrobromide

  • Vehicle (e.g., saline or a suitable solvent for this compound)

  • 8-week-old male ICR mice

  • Morris Water Maze or Y-maze apparatus

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide mice into the following groups: Vehicle control, Scopolamine control, and this compound + Scopolamine (e.g., 10 and 20 mg/kg).

  • Administer this compound or vehicle orally once daily for 7 consecutive days.

  • On day 7, 30 minutes after the final dose of this compound, induce amnesia by intraperitoneal injection of scopolamine (e.g., 1 mg/kg).

  • 30 minutes after scopolamine injection, conduct behavioral tests (e.g., Morris Water Maze or Y-maze) to assess learning and memory.

  • Following behavioral testing, euthanize the animals and collect brain tissue for biochemical analysis (e.g., cholinergic activity, antioxidant status, and protein expression in the TrkB/CREB/BDNF pathway).

Anti-Inflammatory Activity

Putative Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting this pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB Degradation Acanthoside_B This compound Acanthoside_B->IKK Inhibits (putative) Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Proinflammatory_Genes Induces

Figure 2: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay in Macrophages

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a positive control with a known anti-inflammatory agent.

  • After incubation, collect the cell culture supernatant.

  • To 100 µL of supernatant, add 100 µL of Griess Reagent.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antioxidant Activity

While this compound is part of an "Antioxidant Compound Library" and has been shown to affect the endogenous antioxidant status in vivo[1], specific quantitative data from standard antioxidant assays are not currently available.

Recommended Experimental Protocols for Antioxidant Screening

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates

Procedure:

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to the wells.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Objective: To further assess the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • ABTS solution

  • Potassium persulfate

  • Ethanol (B145695) or PBS

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates

Procedure:

  • Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add a small volume of each this compound dilution.

  • Add the diluted ABTS radical solution to each well.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Anticancer Activity

There is currently no specific data available in the scientific literature regarding the anticancer activity of this compound. However, the evaluation of its cytotoxic potential against various cancer cell lines is a critical step in its biological activity screening.

Recommended Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma).

Materials:

  • This compound

  • MCF-7 and HepG2 cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • FBS, Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Doxorubicin (as a positive control)

  • 96-well plates

Procedure:

  • Seed MCF-7 or HepG2 cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G Start Seed Cancer Cells (e.g., MCF-7, HepG2) Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate (48-72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4 hours) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate Cell Viability and IC50 Measure_Absorbance->Calculate_IC50

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Summary of Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Table 1: Neuroprotective Activity of this compound

Assay Model Treatment Result Reference
Anti-amnesic effectScopolamine-induced amnesic mice10-20 mg/kg oral gavage for 7 daysAttenuated amnesic traits by restoring cholinergic activity, decreasing oxidative stress, and suppressing neuroinflammation.[1]

Table 2: Anti-inflammatory Activity of a Related Compound (Acantholide B)

Compound Target Enzyme IC50 Value
Acantholide BHuman Synovial PLA₂4.3 µM

Note: Data for this compound is not currently available.

Table 3: Antioxidant Activity of this compound

Assay IC50 Value
DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available

Table 4: Anticancer Activity of this compound

Cell Line Cancer Type IC50 Value
MCF-7Breast AdenocarcinomaData not available
HepG2Liver CarcinomaData not available

Conclusion and Future Directions

The preliminary screening of this compound reveals it to be a promising bioactive compound, particularly in the area of neuroprotection. Its ability to modulate the TrkB/CREB/BDNF signaling pathway provides a strong mechanistic basis for its observed anti-amnesic and neuroprotective effects. While its anti-inflammatory potential is suggested, further studies are required to quantify this activity and elucidate the precise molecular mechanisms, such as its effect on the NF-κB pathway.

Significant gaps in the literature exist regarding the antioxidant and anticancer activities of this compound. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these properties. Future research should focus on determining the IC50 values of this compound in a range of standardized assays to build a comprehensive biological activity profile. Such data will be invaluable for the drug development community in assessing the therapeutic potential of this natural product.

References

Putative Mechanism of Action of Acanthoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside B, a lignan (B3055560) glycoside, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing from preclinical in vitro and in vivo studies. The core mechanisms appear to revolve around its ability to modulate key signaling pathways, including the activation of the TrkB/CREB/BDNF axis and the inhibition of pro-inflammatory responses, alongside potent antioxidant and anti-apoptotic effects. This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Putative Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily targeting pathways involved in neuronal survival, inflammation, and oxidative stress.

Neuroprotection via Activation of the TrkB/CREB/BDNF Signaling Pathway

A pivotal mechanism underlying the neuroprotective effects of this compound is the activation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.[1] this compound has been shown to upregulate the phosphorylation of TrkB and CREB, leading to an increase in the expression of BDNF.[1]

Anti-inflammatory Effects through Inhibition of the NF-κB Pathway

This compound demonstrates potent anti-inflammatory properties by suppressing the activation of microglia and subsequent production of pro-inflammatory mediators. In models of neuroinflammation, such as lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound has been observed to inhibit the production of nitric oxide (NO).[1] This effect is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.

Antioxidant Activity

This compound exhibits significant antioxidant activity by directly scavenging free radicals. This has been demonstrated in various in vitro antioxidant assays, although specific IC50 values for this compound are not consistently reported in the available literature. The antioxidant properties of related compounds suggest a potent radical-scavenging capacity.

Anti-Apoptotic Effects

The neuroprotective effects of this compound are further bolstered by its ability to modulate the expression of key proteins involved in apoptosis. It has been suggested that this compound can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory and Antioxidant Activity

AssayModel SystemCompoundIC50 ValueReference
Nitric Oxide (NO) ProductionLPS-stimulated BV-2 microgliaThis compoundDose-dependent inhibition observed[1]
DPPH Radical ScavengingIn vitroNot specified for this compound-
ABTS Radical ScavengingIn vitroNot specified for this compound-

Note: While dose-dependent inhibition of nitric oxide by this compound is reported, a specific IC50 value is not provided in the available search results. Similarly, specific IC50 values for DPPH and ABTS assays for purified this compound were not found, though related extracts show activity.

Table 2: In Vivo Neuroprotective Effects in Scopolamine-Induced Amnesic Mice

Behavioral TestParameterTreatment GroupResultReference
Y-MazeSpontaneous AlternationScopolamine (B1681570)Significantly decreased[2][3]
Scopolamine + this compoundSignificantly increased vs. Scopolamine group[1]
Passive AvoidanceStep-through LatencyScopolamineSignificantly decreased[4][5]
Scopolamine + this compoundSignificantly increased vs. Scopolamine group[1]

Note: Specific quantitative values for spontaneous alternation percentage and step-through latency for this compound treatment were not available in the search results, but significant improvements were reported.

Table 3: Modulation of Signaling Pathways and Apoptotic Markers

Target ProteinMethodTreatment GroupChange in Expression/PhosphorylationReference
p-TrkB/TrkBWestern BlotThis compoundIncreased[1]
p-CREB/CREBWestern BlotThis compoundIncreased[1]
BDNFWestern BlotThis compoundIncreased[1]
Bax/Bcl-2 ratioWestern BlotNot specified for this compound-

Note: While the modulation of the Bax/Bcl-2 ratio is a proposed mechanism, specific quantitative data from western blot analysis for this compound was not found in the search results.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in LPS-stimulated BV-2 Microglia

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Methodology:

  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After the incubation period, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a new 96-well plate.

    • The mixture is incubated at room temperature for 10 minutes.

    • Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the plate is incubated for another 10 minutes at room temperature.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve is generated using known concentrations of sodium nitrite (B80452) to quantify the amount of nitrite in the samples.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, can be determined from a dose-response curve.

In Vivo Neuroprotection Assay: Scopolamine-Induced Amnesia in Mice (Y-Maze Test)

Objective: To assess the effect of this compound on spatial working memory deficits induced by scopolamine in mice using the Y-maze test.

Methodology:

  • Animals: Male ICR mice (6-8 weeks old) are used. The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound is administered orally (p.o.) at different doses for a specified period (e.g., 7 consecutive days). The vehicle control group receives the same volume of the vehicle.

  • Amnesia Induction: On the day of the test, scopolamine (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes after the final administration of this compound or vehicle.

  • Y-Maze Apparatus: The Y-maze consists of three identical arms (e.g., 40 cm long, 10 cm wide, and 12 cm high) at a 120° angle from each other.

  • Test Procedure:

    • 30 minutes after scopolamine injection, each mouse is placed at the center of the Y-maze.

    • The sequence and number of arm entries are recorded for 8 minutes. An arm entry is counted when all four paws of the mouse are within the arm.

    • A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, or BCA).

  • Data Analysis: The percentage of spontaneous alternation is calculated as follows: Spontaneous Alternation (%) = [(Number of alternations) / (Total number of arm entries - 2)] x 100.[6]

Western Blot Analysis of TrkB/CREB/BDNF Pathway

Objective: To quantify the effect of this compound on the protein expression and phosphorylation status of key components of the TrkB/CREB/BDNF signaling pathway in brain tissue or cell lysates.

Methodology:

  • Sample Preparation:

    • Brain Tissue: Hippocampal or cortical tissue is dissected from treated and control animals, homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors, and centrifuged to collect the supernatant.

    • Cell Culture: Cells are washed with ice-cold PBS and lysed with RIPA buffer. The lysate is collected after centrifugation.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against p-TrkB, TrkB, p-CREB, CREB, BDNF, and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the relative expression of target proteins is normalized to the loading control. The ratios of phosphorylated to total proteins (e.g., p-TrkB/TrkB) are calculated.

Signaling Pathway and Experimental Workflow Diagrams

Putative_Mechanism_of_Action_of_Acanthoside_B cluster_neuroinflammation Neuroinflammation cluster_neuroprotection Neuroprotection cluster_apoptosis Apoptosis Regulation LPS LPS Microglia Microglia (BV-2) LPS->Microglia stimulates NFkB NF-κB Activation Microglia->NFkB iNOS iNOS Expression NFkB->iNOS Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines NO Nitric Oxide (NO) Production iNOS->NO TrkB TrkB Receptor pTrkB p-TrkB TrkB->pTrkB phosphorylation CREB CREB pTrkB->CREB activates pCREB p-CREB CREB->pCREB phosphorylation BDNF_gene BDNF Gene Transcription pCREB->BDNF_gene BDNF BDNF Protein BDNF_gene->BDNF Neuronal_Survival Neuronal Survival & Synaptic Plasticity BDNF->Neuronal_Survival Bax Bax (Pro-apoptotic) Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis inhibits Acanthoside_B This compound Acanthoside_B->NFkB inhibits Acanthoside_B->TrkB activates Acanthoside_B->Bax downregulates Acanthoside_B->Bcl2 upregulates

Caption: Putative mechanism of action of this compound.

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow (BV-2 Cells) start Seed BV-2 Cells treatment Pre-treat with This compound start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess Griess Assay for Nitric Oxide supernatant->griess analysis Data Analysis (IC50) griess->analysis

Caption: In Vitro Workflow for NO Inhibition Assay.

In_Vivo_Workflow cluster_workflow In Vivo Experimental Workflow (Scopolamine Model) acclimatization Acclimatize Mice treatment Administer this compound (p.o., 7 days) acclimatization->treatment amnesia Induce Amnesia with Scopolamine (i.p.) treatment->amnesia behavioral_test Behavioral Testing (Y-Maze) amnesia->behavioral_test data_collection Record Arm Entries & Alternations behavioral_test->data_collection analysis Calculate Spontaneous Alternation (%) data_collection->analysis

Caption: In Vivo Workflow for Y-Maze Test.

Conclusion

This compound demonstrates a compelling and multifaceted mechanism of action that positions it as a strong candidate for further investigation in the context of neurodegenerative and inflammatory diseases. Its ability to concurrently activate the pro-survival TrkB/CREB/BDNF pathway, inhibit detrimental inflammatory responses, and combat oxidative and apoptotic stress highlights its potential for therapeutic intervention. This guide provides a foundational understanding of its putative mechanisms, supported by available preclinical data and detailed experimental protocols to aid researchers in designing and executing further studies to fully elucidate its therapeutic promise. Future research should focus on obtaining more precise quantitative data, exploring its effects on a wider range of cellular and animal models, and ultimately translating these promising preclinical findings into clinical applications.

References

The Discovery and Historical Background of Acanthoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside B, a naturally occurring lignan (B3055560) glycoside, has emerged as a compound of significant interest within the scientific community due to its notable anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the discovery, historical background, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its molecular interactions.

Introduction

This compound, chemically identified as Episyringaresinol 4'-O-beta-D-glucopyranoside, is a bioactive compound found in several plant species, most notably Eleutherococcus senticosus (formerly known as Acanthopanax senticosus) and Salicornia europaea. The initial discovery and isolation of this compound are rooted in the broader phytochemical exploration of Eleutherococcus senticosus, a plant with a long history of use in traditional medicine, particularly in East Asia. The first comprehensive studies on the chemical constituents of this plant date back to the 1960s and 1970s, a period of intense research into its pharmacologically active compounds, including a class of lignans (B1203133) and their glycosides known as eleutherosides.

Discovery and Historical Context

The precise first report of the isolation and characterization of this compound is not definitively documented in a single "discovery paper." Instead, its identification is intertwined with the systematic investigation of the chemical makeup of Eleutherococcus senticosus. During the mid to late 20th century, researchers were actively isolating and elucidating the structures of various lignan glycosides from this plant. This compound, being structurally related to other known eleutherosides, was identified within this body of research.

More recently, this compound has also been isolated from Salicornia europaea, a halophyte plant, expanding the known natural sources of this compound and opening new avenues for its investigation and potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₈H₃₆O₁₃
Molecular Weight 580.58 g/mol
CAS Number 7374-79-0
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Synonyms Episyringaresinol 4'-O-beta-D-glucopyranoside, (-)-Syringaresinol-4-O-beta-D-glucopyranoside

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of nitric oxide (NO) production in activated microglial cells. Microglia, the resident immune cells of the central nervous system, produce NO as a pro-inflammatory mediator in response to stimuli like lipopolysaccharide (LPS). Excessive NO production can lead to neuroinflammation and neuronal damage. This compound has been shown to inhibit NO production in LPS-stimulated N9 microglial cells in a dose-dependent manner.[1]

Neuroprotective Activity

The neuroprotective effects of this compound are closely linked to its anti-inflammatory actions and its ability to activate crucial neurotrophic signaling pathways. Research has shown that this compound can activate the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) pathway. This pathway is essential for neuronal survival, growth, and synaptic plasticity. By promoting this pathway, this compound may help protect neurons from damage and support cognitive function.

Quantitative Data

The following table summarizes the quantitative data on the anti-inflammatory activity of this compound.

AssayCell LineStimulantIC₅₀ ValueReference
Nitric Oxide (NO) Production InhibitionN9 Microglial CellsLipopolysaccharide (LPS)91.50 μM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation of this compound from Salicornia europaea

This protocol is based on a method described for the extraction of lignans from Salicornia europaea.

Materials:

  • Dried and powdered Salicornia europaea plant material

  • Pectinase (B1165727)

  • Cellulase (B1617823)

  • 50% Ethanol (B145695)

  • Reflux apparatus

  • Filtration system

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent systems for chromatography (e.g., chloroform-methanol gradients)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Enzymatic Hydrolysis: Treat the dried and powdered plant material with a mixture of pectinase and cellulase at 50°C for 15 hours. This step helps to break down the plant cell walls and improve extraction efficiency.

  • Solvent Extraction: Following enzymatic hydrolysis, subject the plant material to reflux extraction with 50% ethanol for 3 hours. Repeat the extraction process twice to ensure maximum yield.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of chloroform (B151607) and methanol, starting with a non-polar mixture and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions rich in this compound and further purify them using preparative HPLC with a suitable C18 column and a mobile phase gradient of water and acetonitrile.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells

This protocol describes the measurement of nitric oxide production in LPS-stimulated BV-2 microglial cells using the Griess assay.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the BV-2 cells into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells treated with the solvent for this compound) and a positive control (cells treated with LPS only).

  • Griess Assay:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-treated positive control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 This compound Isolation Workflow Plant Material Plant Material Enzymatic Hydrolysis Enzymatic Hydrolysis Plant Material->Enzymatic Hydrolysis Solvent Extraction Solvent Extraction Enzymatic Hydrolysis->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Purified Fractions Purified Fractions Column Chromatography->Purified Fractions Preparative HPLC Preparative HPLC Purified Fractions->Preparative HPLC This compound This compound Preparative HPLC->this compound

A generalized workflow for the isolation of this compound.

G cluster_1 Anti-inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 iNOS iNOS Expression TLR4->iNOS Activates AcanthosideB This compound AcanthosideB->iNOS Inhibits NO Nitric Oxide (NO) Production iNOS->NO Inflammation Neuroinflammation NO->Inflammation

Inhibition of nitric oxide production by this compound.

G cluster_2 Neuroprotective Mechanism of this compound AcanthosideB This compound TrkB TrkB Receptor AcanthosideB->TrkB Activates CREB CREB TrkB->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Induces NeuronalSurvival Neuronal Survival & Growth BDNF->NeuronalSurvival

References

Spectroscopic and Mechanistic Insights into Acanthoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acanthoside B, a lignan (B3055560) glycoside with noteworthy anti-inflammatory properties. This document is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Summary of Spectroscopic Data

This compound, with the molecular formula C₂₈H₃₆O₁₃ and a molecular weight of 580.6 g/mol , has been characterized using various spectroscopic techniques. The data presented here has been compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal tool for the structural elucidation of natural products. While a complete, publicly available dataset of all NMR correlations for this compound is not readily found in a single source, the following represents a compilation of reported data and typical chemical shift ranges for similar lignan glycosides.

Table 1: ¹H NMR Spectroscopic Data for this compound (CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone Moiety
H-2, H-6~6.70s
H-7~4.70d
H-8~3.10m
H-7'~4.20m
H-8'~2.90m
H-9a, H-9b~3.85, ~3.60m
H-9'a, H-9'b~3.80, ~3.55m
OCH₃~3.80s
Glucose Moiety
H-1''~4.90d~7.5
H-2'' - H-6''3.20 - 3.90m

Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)[1]

PositionChemical Shift (δ, ppm)
Aglycone Moiety
C-1~135.0
C-2, C-6~105.0
C-3, C-5~154.0
C-4~139.0
C-7~87.0
C-8~55.0
C-1'~133.0
C-2', C-6'~105.0
C-3', C-5'~154.0
C-4'~136.0
C-7'~73.0
C-8'~52.0
C-9, C-9'~72.0
OCH₃~57.0
Glucose Moiety
C-1''~103.0
C-2''~75.0
C-3''~78.0
C-4''~71.5
C-5''~78.5
C-6''~62.5

Note: The chemical shifts are approximate and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
ESI581.2156603.1975419 ([M+H]-162, loss of glucose), 387, 235, 181

The fragmentation pattern typically shows an initial loss of the glucose moiety (162 Da).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for lignans (B1203133) like this compound.

NMR Spectroscopy

Sample Preparation: this compound is typically dissolved in deuterated methanol (B129727) (CD₃OD) for NMR analysis.

Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

1D NMR (¹H and ¹³C): Standard pulse programs are used for the acquisition of ¹H and ¹³C NMR spectra.

2D NMR (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct carbon-proton correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range carbon-proton correlations (2-3 bonds), which is essential for assembling the molecular structure.

Mass Spectrometry

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source. Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information.

Anti-Inflammatory Signaling Pathway

This compound has demonstrated anti-inflammatory effects, which are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates AcanthosideB This compound AcanthosideB->IKK inhibits AcanthosideB->IkB prevents degradation

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow

The general workflow for the isolation and characterization of this compound from a plant source, such as Eleutherococcus senticosus, is outlined below.

G Plant_Material Plant Material (e.g., Eleutherococcus senticosus) Extraction Extraction (e.g., with Ethanol) Plant_Material->Extraction Partition Solvent Partitioning (e.g., n-Butanol) Extraction->Partition Chromatography Column Chromatography (e.g., Silica Gel, ODS) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Acanthoside_B Pure this compound Purification->Acanthoside_B Spectroscopy Spectroscopic Analysis Acanthoside_B->Spectroscopy NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Spectroscopy->NMR MS Mass Spectrometry (ESI-MS/MS) Spectroscopy->MS Structure Structure Elucidation NMR->Structure MS->Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

References

An In-depth Technical Guide to Acanthoside B: Properties, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside B is a lignan (B3055560) natural product that has garnered significant interest for its potential therapeutic applications, particularly in the fields of neuropharmacology and immunology. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, mechanisms of action, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Properties of this compound

This compound's fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
CAS Number 7374-79-0[1]
Molecular Formula C₂₈H₃₆O₁₃[2]
Molecular Weight 580.58 g/mol [2]
Appearance White to off-white solid-
Purity ≥98% (Commercially available)-
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol-

Biological Activities and Mechanisms of Action

This compound exhibits promising neuroprotective and anti-inflammatory properties, which are attributed to its modulation of specific signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant potential in mitigating neurodegenerative processes, primarily through the activation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3][4] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.

The proposed mechanism involves the following steps:

  • This compound promotes the activation of TrkB receptors.

  • Activated TrkB initiates a downstream signaling cascade.

  • This cascade leads to the phosphorylation and activation of CREB.

  • Activated CREB upregulates the expression of BDNF.

  • BDNF, in turn, further stimulates TrkB, creating a positive feedback loop that enhances neuronal survival and function.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AcanthosideB This compound TrkB TrkB Receptor AcanthosideB->TrkB Activates SignalingCascade Downstream Signaling Cascade TrkB->SignalingCascade Initiates CREB CREB SignalingCascade->CREB Phosphorylates pCREB p-CREB (Active) BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes BDNF BDNF BDNF_Gene->BDNF Leads to BDNF->TrkB Positive Feedback

This compound Neuroprotective Signaling Pathway
Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[3][4] LPS is a potent inflammatory stimulus that activates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. The inhibition of NO production by this compound strongly suggests a modulatory effect on the NF-κB pathway.

The proposed anti-inflammatory mechanism is as follows:

  • Inflammatory stimuli, such as LPS, activate the NF-κB signaling pathway.

  • This compound is hypothesized to inhibit one or more key steps in this pathway.

  • This inhibition prevents the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

  • The reduced expression of iNOS leads to a decrease in the production of nitric oxide, a key inflammatory mediator.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS NFkB_Pathway NF-κB Signaling Pathway LPS->NFkB_Pathway Activates ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS) NFkB_Pathway->ProInflammatory_Genes Promotes AcanthosideB This compound AcanthosideB->NFkB_Pathway Inhibits NO Nitric Oxide (NO) ProInflammatory_Genes->NO Leads to Production of

This compound Anti-inflammatory Action

Experimental Protocols

The following protocols provide a framework for evaluating the neuroprotective and anti-inflammatory activities of this compound.

In Vivo Neuroprotective Activity: Scopolamine-Induced Amnesia Mouse Model[3][5][6]

This model is used to assess the potential of this compound to reverse memory impairment.

  • Experimental Workflow:

G Acclimatization Animal Acclimatization (1 week) Treatment This compound Administration (e.g., 7 days, p.o.) Acclimatization->Treatment Amnesia_Induction Scopolamine (B1681570) Injection (e.g., 1 mg/kg, i.p.) Treatment->Amnesia_Induction Behavioral_Testing Behavioral Testing (e.g., Y-maze, Morris water maze) Amnesia_Induction->Behavioral_Testing Biochemical_Analysis Biochemical & Histological Analysis (Brain tissue) Behavioral_Testing->Biochemical_Analysis

Workflow for Scopolamine-Induced Amnesia Model
  • Methodology:

    • Animals: Use adult male mice (e.g., C57BL/6), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.

    • Groups:

      • Vehicle control (no scopolamine, no treatment)

      • Scopolamine control (scopolamine + vehicle)

      • This compound treatment groups (scopolamine + various doses of this compound, e.g., 10, 20 mg/kg)

      • Positive control (scopolamine + a known nootropic agent)

    • Administration: Administer this compound or vehicle orally (p.o.) for a period of 7 consecutive days.

    • Amnesia Induction: On the final day of treatment, administer scopolamine (e.g., 1 mg/kg, intraperitoneally, i.p.) 30 minutes before behavioral testing.

    • Behavioral Assessment:

      • Y-maze test: To assess spatial working memory.

      • Morris water maze: To evaluate spatial learning and memory.

    • Biochemical and Histological Analysis: Following behavioral tests, euthanize the animals and collect brain tissue (specifically the hippocampus and cortex) for analysis of:

      • Acetylcholinesterase (AChE) activity

      • Antioxidant enzyme levels (e.g., SOD, GPx)

      • Levels of inflammatory cytokines (e.g., TNF-α, IL-1β)

      • Protein expression of TrkB, p-CREB, and BDNF via Western blot or ELISA.

In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay[3][4]

This assay determines the ability of this compound to inhibit the production of nitric oxide in stimulated immune cells.

  • Methodology:

    • Cell Culture: Culture murine microglial cells (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

    • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

    • Nitric Oxide Measurement:

      • Collect the cell culture supernatant.

      • Determine the concentration of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent system.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Cell Viability Assay: Perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity of this compound.

In Vitro Neuroprotection Assay

This assay evaluates the protective effects of this compound against neuronal cell death induced by a neurotoxin.

  • Methodology:

    • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.

    • Cell Plating: Plate the cells in a 96-well plate and allow them to attach.

    • Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate (B1630785) to induce cell death.

    • Assessment of Neuroprotection:

      • Cell Viability Assay: Measure cell viability using an MTT or similar assay to quantify the protective effect of this compound.

      • Apoptosis Assays: Assess markers of apoptosis, such as caspase-3 activity or changes in mitochondrial membrane potential, to determine the anti-apoptotic effects of the compound.

Conclusion

This compound is a promising natural compound with well-defined neuroprotective and anti-inflammatory activities. The activation of the TrkB/CREB/BDNF pathway and the inhibition of the NF-κB pathway appear to be key mechanisms underlying its therapeutic potential. The experimental protocols detailed in this guide provide a solid foundation for further investigation into the pharmacological properties of this compound and its development as a potential therapeutic agent for neurodegenerative and inflammatory diseases. Further research is warranted to elucidate its precise molecular targets and to establish its efficacy and safety in preclinical and clinical settings.

References

Acanthoside B: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B, a lignan (B3055560) glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities.[1] Isolated from various plant sources, this natural product has demonstrated promising anti-inflammatory, neuroprotective, and other therapeutic effects in preclinical studies. This in-depth technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its pharmacological properties, mechanisms of action, and the experimental methodologies used to elucidate them. All quantitative data has been summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties:

PropertyValue
Molecular Formula C₂₈H₃₆O₁₃
Molecular Weight 580.58 g/mol
Appearance Powder
Natural Sources Acanthopanax sessiliflorus fruit

Pharmacological Activities

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. In vitro studies have shown its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2] While specific IC₅₀ values for this compound's inhibition of key inflammatory enzymes like phospholipase A₂ (PLA₂) are not yet available in the literature, related compounds have shown significant inhibitory activity, suggesting a potential mechanism of action. For instance, acteoside, another phenylethanoid glycoside, has been shown to competitively inhibit cytosolic Ca²⁺-dependent phospholipase A₂ (cPLA₂) with an apparent Kᵢ value of 5.9 μM.[3]

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

CompoundModel SystemTarget/MarkerQuantitative Data
This compoundLPS-stimulated BV-2 microglial cellsNitric Oxide (NO) ProductionDose-dependent inhibition[1][2]
ActeosideRBL-2H3 cellsCytosolic Phospholipase A₂ (cPLA₂)Apparent Kᵢ = 5.9 μM[3]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol outlines the general methodology used to assess the anti-inflammatory effects of compounds like this compound by measuring the inhibition of NO production in macrophage cell lines.

G cluster_0 Cell Culture and Treatment cluster_1 NO Measurement (Griess Assay) cluster_2 Data Analysis Seed RAW 264.7 cells Seed RAW 264.7 cells Incubate for 24h Incubate for 24h Seed RAW 264.7 cells->Incubate for 24h Pre-treat with this compound Pre-treat with this compound Incubate for 24h->Pre-treat with this compound Stimulate with LPS (1 µg/mL) Stimulate with LPS (1 µg/mL) Pre-treat with this compound->Stimulate with LPS (1 µg/mL) Incubate for another 24h Incubate for another 24h Stimulate with LPS (1 µg/mL)->Incubate for another 24h Collect supernatant Collect supernatant Incubate for another 24h->Collect supernatant Transfer Mix with Griess reagent Mix with Griess reagent Collect supernatant->Mix with Griess reagent Incubate at room temp Incubate at room temp Mix with Griess reagent->Incubate at room temp Measure absorbance at 540 nm Measure absorbance at 540 nm Incubate at room temp->Measure absorbance at 540 nm Calculate NO concentration Calculate NO concentration Measure absorbance at 540 nm->Calculate NO concentration Determine % inhibition Determine % inhibition Calculate NO concentration->Determine % inhibition

Fig. 1: Experimental workflow for in vitro NO production assay.
Neuroprotective Activity

This compound has shown significant neuroprotective effects, particularly in models of amnesia. Oral administration of this compound at doses of 10-20 mg/kg has been found to ameliorate scopolamine-induced memory impairment in mice.[4] The underlying mechanism for this cognitive enhancement involves the regulation of the cholinergic system, reduction of oxidative stress, and attenuation of neuroinflammation.[1] Crucially, this compound activates the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) signaling pathway, which is vital for neuronal survival and synaptic plasticity.[1][4]

Table 2: Neuroprotective Effects of this compound in vivo

Animal ModelTreatmentDosageKey Findings
Scopolamine-induced amnesic miceOral gavage10-20 mg/kgAttenuated cognitive impairment, regulated cholinergic function, reduced oxidative stress and neuroinflammation, activated TrkB/CREB/BDNF pathway.[1][4]

Experimental Protocol: Scopolamine-Induced Amnesia Model in Mice

The following protocol describes a typical experimental setup to evaluate the neuroprotective effects of compounds like this compound against scopolamine-induced memory deficits.

G cluster_0 Animal Grouping and Treatment cluster_1 Induction of Amnesia and Behavioral Testing cluster_2 Biochemical and Molecular Analysis Acclimatize mice Acclimatize mice Divide into groups (Control, Scopolamine, this compound + Scopolamine) Divide into groups (Control, Scopolamine, this compound + Scopolamine) Acclimatize mice->Divide into groups (Control, Scopolamine, this compound + Scopolamine) Administer this compound (10-20 mg/kg, p.o.) for 7 days Administer this compound (10-20 mg/kg, p.o.) for 7 days Divide into groups (Control, Scopolamine, this compound + Scopolamine)->Administer this compound (10-20 mg/kg, p.o.) for 7 days Administer Scopolamine (1 mg/kg, i.p.) Administer Scopolamine (1 mg/kg, i.p.) Administer this compound (10-20 mg/kg, p.o.) for 7 days->Administer Scopolamine (1 mg/kg, i.p.) On day 7 Perform Y-maze test Perform Y-maze test Administer Scopolamine (1 mg/kg, i.p.)->Perform Y-maze test 30 min post-injection Perform Passive Avoidance test Perform Passive Avoidance test Perform Y-maze test->Perform Passive Avoidance test Perform Morris Water Maze test Perform Morris Water Maze test Perform Passive Avoidance test->Perform Morris Water Maze test Sacrifice animals and collect brain tissue Sacrifice animals and collect brain tissue Perform Morris Water Maze test->Sacrifice animals and collect brain tissue Measure AChE activity, oxidative stress markers, and inflammatory cytokines Measure AChE activity, oxidative stress markers, and inflammatory cytokines Sacrifice animals and collect brain tissue->Measure AChE activity, oxidative stress markers, and inflammatory cytokines Analyze TrkB, CREB, and BDNF expression (Western Blot/PCR) Analyze TrkB, CREB, and BDNF expression (Western Blot/PCR) Measure AChE activity, oxidative stress markers, and inflammatory cytokines->Analyze TrkB, CREB, and BDNF expression (Western Blot/PCR)

Fig. 2: Experimental workflow for the scopolamine-induced amnesia model.

Signaling Pathway: TrkB/CREB/BDNF Pathway Activation by this compound

The neuroprotective effects of this compound are mediated, in part, by the activation of the TrkB/CREB/BDNF signaling cascade.

G AcanthosideB This compound TrkB TrkB Receptor AcanthosideB->TrkB Activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylates BDNF BDNF CREB->BDNF Upregulates transcription NeuronalSurvival Neuronal Survival & Synaptic Plasticity BDNF->NeuronalSurvival

Fig. 3: this compound-mediated activation of the TrkB/CREB/BDNF pathway.
Hepatoprotective and Anticancer Activities

While the anti-inflammatory and neuroprotective properties of this compound are relatively well-documented, its potential hepatoprotective and anticancer activities remain largely unexplored. Current literature lacks specific studies investigating the effects of this compound on liver injury models, such as carbon tetrachloride (CCl₄)-induced hepatotoxicity. Similarly, there is a paucity of data regarding its cytotoxic effects on various cancer cell lines, including IC₅₀ values and the underlying mechanisms of action like apoptosis and cell cycle regulation.

However, studies on structurally related compounds and other natural products provide a rationale for future investigations into these areas. For instance, acteoside has demonstrated protective effects against CCl₄-induced hepatotoxicity.[5] Furthermore, numerous lignans (B1203133) and glycosides have been reported to possess cytotoxic and pro-apoptotic activities against various cancer cell lines. Future research should focus on evaluating this compound in established in vitro and in vivo models of liver disease and cancer to fully elucidate its therapeutic potential.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological activities. Its demonstrated anti-inflammatory and neuroprotective effects, mediated through well-defined signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics for inflammatory and neurodegenerative disorders. However, significant research gaps remain, particularly concerning its hepatoprotective and anticancer properties. Further comprehensive studies, including the determination of specific quantitative efficacy and detailed mechanistic investigations, are warranted to fully realize the therapeutic potential of this compound. This technical guide serves as a foundational resource for researchers and drug development professionals to direct future research and unlock the full clinical utility of this intriguing natural product.

References

Potential Pharmacological Applications of Acanthoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B, a lignan (B3055560) glycoside, has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its anti-inflammatory, neuroprotective, and potential anti-cancer effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Nitric Oxide Production

This compound exhibits a dose-dependent inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells[1][2]. Overproduction of NO is a hallmark of neuroinflammation, and its inhibition is a key target for anti-inflammatory therapies.

Table 1: Quantitative Data on Anti-inflammatory Effects of this compound

Experimental ModelTreatmentConcentrationEffectReference
LPS-stimulated BV-2 microglial cellsThis compoundDose-dependentInhibition of nitric oxide (NO) production[1][2]
Experimental Protocol: Nitric Oxide Assay in LPS-Stimulated BV-2 Cells

This protocol outlines the methodology to assess the inhibitory effect of this compound on nitric oxide production in BV-2 microglial cells.

1.2.1. Cell Culture and Treatment:

  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Plate BV-2 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

1.2.2. Nitric Oxide Measurement (Griess Assay):

  • Principle: The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature to allow for a colorimetric reaction.

    • Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

1.2.3. Experimental Workflow Diagram

G cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide Measurement Seed BV-2 cells Seed BV-2 cells Pre-treat with this compound Pre-treat with this compound Seed BV-2 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect supernatant Collect supernatant Stimulate with LPS->Collect supernatant Griess Assay Griess Assay Collect supernatant->Griess Assay Measure absorbance Measure absorbance Griess Assay->Measure absorbance Quantify nitrite Quantify nitrite Measure absorbance->Quantify nitrite

Workflow for Nitric Oxide Production Assay.

Neuroprotective Effects

This compound has shown significant promise in ameliorating cognitive deficits and protecting neuronal cells, suggesting its potential in the management of neurodegenerative diseases.

Amelioration of Scopolamine-Induced Amnesia

In a scopolamine-induced amnesic mouse model, oral administration of this compound demonstrated a dose-dependent repression of behavioral and cognitive impairments[1][2]. Scopolamine (B1681570) is a muscarinic receptor antagonist that induces memory deficits, and its reversal is a common preclinical test for nootropic agents.

Table 2: Quantitative Data on Neuroprotective Effects of this compound

Experimental ModelTreatmentConcentrationEffectReference
Scopolamine-induced amnesic miceThis compound (oral administration)Dose-dependentRepression of behavioral and cognitive impairment[1][2]
Experimental Protocol: Morris Water Maze in Scopolamine-Induced Amnesic Mice

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

2.2.1. Animal Model and Treatment:

  • Animals: Male ICR mice.

  • Induction of Amnesia: Intraperitoneal injection of scopolamine (1 mg/kg).

  • Treatment: Oral administration of this compound at various doses for a specified period before the behavioral tests. A positive control group treated with a known cognitive enhancer (e.g., donepezil) and a vehicle control group should be included.

2.2.2. Morris Water Maze Apparatus:

  • A circular pool (approximately 1.5 m in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C.

  • An escape platform submerged 1-2 cm below the water surface.

  • Visual cues are placed around the pool to aid in spatial navigation.

2.2.3. Procedure:

  • Acquisition Phase (Training):

    • Mice are trained to find the hidden platform over several days (e.g., 4-5 days) with multiple trials per day.

    • For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.

    • The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.

    • If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

  • Probe Trial (Memory Test):

    • On the day after the last training session, the platform is removed from the pool.

    • The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory retention.

2.2.4. Experimental Workflow Diagram

G cluster_0 Animal Model and Treatment cluster_1 Morris Water Maze Scopolamine injection Scopolamine injection This compound administration This compound administration Scopolamine injection->this compound administration Acquisition Training Acquisition Training This compound administration->Acquisition Training Probe Trial Probe Trial Acquisition Training->Probe Trial Data Analysis (Escape Latency, Time in Quadrant) Data Analysis (Escape Latency, Time in Quadrant) Probe Trial->Data Analysis (Escape Latency, Time in Quadrant) G LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes (iNOS) Pro-inflammatory Genes (iNOS) Nucleus->Pro-inflammatory Genes (iNOS) activates This compound This compound This compound->IKK Complex inhibits G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates This compound This compound This compound->Nrf2 activates G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase activates PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Survival Cell Survival mTOR->Cell Survival promotes This compound This compound This compound->Akt activates

References

In Silico Prediction and Validation of Acanthoside B Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acanthoside B, a lignan (B3055560) glycoside, has demonstrated a range of promising biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivities and outlines detailed experimental protocols for their validation. By leveraging computational methodologies, researchers can accelerate the exploration of this compound's therapeutic potential and guide further drug development efforts. This document details predictive modeling workflows, experimental validation assays, and the underlying signaling pathways, offering a roadmap for a systematic investigation of this promising natural compound.

Introduction to this compound

This compound is a naturally occurring lignan found in various plant species.[1] Its chemical structure, characterized by a furofuran lignan core with a glycosidic linkage, is presented in Table 1. Preliminary studies have indicated its potential as an anti-inflammatory and anti-amnesic agent, suggesting its relevance in the study of neurodegenerative diseases like Alzheimer's and inflammatory conditions.[1][2] The known bioactivities of this compound are summarized in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triolPubChem
Molecular Formula C28H36O13PubChem
Molecular Weight 580.6 g/mol PubChem
Canonical SMILES COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)OC)C3[C@H]4--INVALID-LINK--C5=CC(=C(C(=C5)OC)O)OC">C@HCO3PubChem
CAS Number 7374-79-0PubChem

Table 2: Summary of Known and Predicted Bioactivities of this compound

BioactivityIn Vitro/In Vivo EvidencePredicted TargetsQuantitative Data (IC50/EC50)
Anti-inflammatory Inhibits nitric oxide production in LPS-stimulated BV-2 microglial cells.[2]NF-κB, COX-2, iNOSTo be determined
Neuroprotective/Anti-amnesic Ameliorates scopolamine-induced memory impairment in mice; enhances acetylcholinesterase (AChE) inhibitory activity.[2][3]Acetylcholinesterase (AChE), TrkB, CREB, BDNFTo be determined
Antioxidant (Predicted based on lignan class)Nrf2, HO-1, SOD, CATTo be determined
Hepatoprotective (Predicted based on lignan class)Nrf2, NF-κBTo be determined

In Silico Prediction Workflow

This section outlines a systematic workflow for the computational prediction of this compound's bioactivities, pharmacokinetics, and toxicity profile.

cluster_0 Data Acquisition & Preparation cluster_1 Bioactivity Prediction cluster_2 ADMET Prediction cluster_3 Output & Analysis A Obtain 3D Structure of this compound (e.g., from PubChem) B Prepare Ligand Structure (Energy Minimization) A->B C Target Identification (Reverse Docking, Pharmacophore Screening) B->C E QSAR Modeling (Activity Prediction based on Structural Analogs) B->E F Physicochemical Properties (Lipinski's Rule of Five) B->F D Molecular Docking (Binding Affinity Prediction) C->D I Prioritized List of Potential Targets D->I J Predicted Bioactivity Profile E->J G ADME Prediction (Absorption, Distribution, Metabolism, Excretion) F->G H Toxicity Prediction (Hepatotoxicity, Cardiotoxicity, etc.) G->H K Predicted ADMET Profile H->K AcanthosideB This compound IKK IKK AcanthosideB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->ProInflammatoryGenes Activates Transcription AcanthosideB This compound TrkB TrkB Receptor AcanthosideB->TrkB Activates CREB CREB TrkB->CREB pCREB p-CREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene pCREB->BDNF_Gene Promotes Transcription NeuronalSurvival Neuronal Survival & Synaptic Plasticity BDNF_Gene->NeuronalSurvival AcanthosideB This compound Keap1 Keap1 AcanthosideB->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE AntioxidantGenes Antioxidant Genes (HO-1, SOD, CAT) ARE->AntioxidantGenes Activates Transcription cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis A AChE Inhibition Assay G Calculation of IC50/EC50 Values A->G B NO Production Assay (RAW 264.7 cells) B->G C DPPH Radical Scavenging Assay C->G D Hepatotoxicity Assay (e.g., in HepG2 cells) D->G E Scopolamine-Induced Amnesia Model (Mice) H Statistical Analysis E->H F LPS-Induced Inflammation Model (Mice) F->H

References

Methodological & Application

Application Note: Quantification of Acanthoside B using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acanthoside B is a lignan (B3055560) glycoside found in plants of the Acanthopanax genus, which are widely used in traditional medicine. Due to its potential therapeutic activities, accurate and precise quantification of this compound in plant materials and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound.

Experimental Protocol

This protocol provides a comprehensive procedure for the quantification of this compound, from sample preparation to HPLC-UV analysis.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and 0.05% aqueous phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Plant Material (e.g., Acanthopanax cortex):

    • Grind the dried plant material into a fine powder.

    • Accurately weigh 1.0 g of the powdered sample into a flask.

    • Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Plasma Samples:

    • To 100 µL of plasma, add 300 µL of methanol to precipitate proteins.[1][2]

    • Vortex the mixture for 1 minute.[2]

    • Centrifuge at 15,000 rpm for 10 minutes.[2]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of methanol and filter through a 0.45 µm syringe filter before injection.[2]

Method Validation Data

The described HPLC-UV method has been validated for its performance in quantifying this compound. The following table summarizes the key validation parameters.

Validation ParameterResult
Linearity (r²)> 0.9995[3][4]
Precision (RSD %)< 2.20%[3][4]
Recovery (%)98.4% to 101.9%[3][4]
Limit of Detection (LOD)0.4 to 0.9 µg/mL[3][4]
Limit of Quantification (LOQ)1.2 to 2.7 µg/mL (Estimated based on LOD)

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start: Sample extraction Extraction/Protein Precipitation start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Injection filtration->hplc separation C18 Column Separation hplc->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification end End: Report Result quantification->end

Caption: HPLC-UV workflow for this compound quantification.

The logical relationship for method validation follows a structured approach to ensure the reliability of the analytical results.

G cluster_specificity Specificity & Selectivity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity mv Method Validation specificity Peak Purity & Resolution mv->specificity linearity Calibration Curve (r²) mv->linearity accuracy Recovery Studies (%) mv->accuracy precision precision mv->precision sensitivity sensitivity mv->sensitivity range Working Concentration Range repeatability Intra-day Precision (RSD%) intermediate Inter-day Precision (RSD%) lod Limit of Detection (LOD) loq Limit of Quantification (LOQ)

Caption: Key parameters for analytical method validation.

Conclusion

This application note provides a detailed and validated HPLC-UV method for the quantification of this compound. The method is demonstrated to be linear, precise, accurate, and sensitive, making it suitable for routine quality control and research applications. The provided experimental protocol and workflow diagrams offer a clear guide for researchers and scientists in the pharmaceutical and natural product industries.

References

Application Note: A Comprehensive Protocol for the Isolation of Acanthoside B from Acanthopanax Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acanthoside B, also known as Eleutheroside B or Syringin, is a prominent lignan (B3055560) glycoside found in various species of the Acanthopanax genus, such as Acanthopanax senticosus (Siberian ginseng).[1][2] This compound and its plant sources have been utilized in traditional medicine and are studied for a range of bioactivities, including anti-fatigue, neuroprotective, and antioxidant effects.[1][3] The effective isolation and purification of this compound are crucial for pharmacological studies and drug development. This document provides a detailed protocol for the isolation of this compound from plant material, based on established chromatographic techniques.

Data Presentation: Summary of Chromatographic Conditions

The following tables summarize key quantitative parameters for the extraction and purification of this compound.

Table 1: Solvent Extraction & Partitioning Parameters

Parameter Value/Solvent Purpose Source
Extraction Solvent 70-80% Methanol (B129727) or Ethanol (B145695) Crude extraction from plant powder General Practice[4]

| Partitioning Solvents | n-Butanol, Ethyl Acetate, Water | Fractionation of the crude extract |[5] |

Table 2: Chromatographic Purification Parameters

Chromatographic Step Stationary Phase Mobile Phase System Purpose Source
Step 1: Silica (B1680970) Gel Column Silica Gel (100-200 mesh) Gradient of Chloroform-Methanol or Ethyl Acetate-Methanol Initial fractionation of the n-Butanol soluble part General Practice[3]
Step 2: Sephadex LH-20 Column Sephadex LH-20 Methanol Removal of smaller impurities and pigments [3]

| Step 3: Preparative HPLC | C18 Reverse-Phase (RP-C18) | Acetonitrile-Water-Acetic Acid (e.g., 10:90:0.01 v/v/v) | Final purification to high purity | Adapted from[3] |

Experimental Protocols

This protocol details a multi-step procedure for isolating this compound from the dried stems or roots of Acanthopanax species.

Part 1: Extraction and Solvent Partitioning
  • Plant Material Preparation:

    • Obtain dried and authenticated stems or roots of an Acanthopanax species.

    • Grind the plant material into a coarse powder (approx. 40-60 mesh) to increase the surface area for extraction.

  • Crude Extraction:

    • Macerate or reflux the plant powder with 70-80% aqueous methanol at a 1:10 solid-to-solvent ratio (w/v) for 2-3 hours at 60°C.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol.

    • This compound, being a glycoside, is expected to concentrate in the more polar fractions, primarily the n-butanol soluble fraction.[5]

    • Collect the n-butanol fraction and evaporate the solvent under reduced pressure to yield the n-butanol sub-extract.

Part 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel (100-200 mesh) column using a suitable solvent system, such as chloroform (B151607) or ethyl acetate.

    • Dissolve the dried n-butanol sub-extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient solvent system, starting with a less polar mixture (e.g., Chloroform:Methanol 9:1) and gradually increasing the polarity (e.g., to 7:3).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., 10% H₂SO₄ in ethanol followed by heating).

    • Combine the fractions containing the spot corresponding to a standard of this compound.

  • Sephadex LH-20 Gel Filtration Chromatography:

    • Concentrate the combined fractions from the silica gel step.

    • Apply the concentrated sample to a Sephadex LH-20 column pre-equilibrated with methanol.[3]

    • Elute the column with 100% methanol. This step helps in removing pigments and other small molecular weight impurities.

    • Monitor the collected fractions by TLC or analytical HPLC.

    • Pool the fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to achieve high purity, employ a preparative RP-C18 HPLC column.

    • Dissolve the sample from the Sephadex LH-20 step in the mobile phase.

    • An isocratic or gradient elution can be used. Based on analytical methods, a mobile phase consisting of acetonitrile (B52724) and water with a small amount of acid (e.g., acetic acid) is effective.[3] A suggested starting condition is Acetonitrile:Water:Acetic Acid (10:90:0.01).[3]

    • Set the UV detection wavelength appropriately for this compound (e.g., 210 nm or 265 nm).

    • Collect the peak corresponding to the retention time of this compound.

    • Evaporate the solvent and freeze-dry the purified fraction to obtain pure this compound.

  • Structure Confirmation:

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mandatory Visualizations

Workflow for this compound Isolation

G plant Dried Plant Material (Acanthopanax sp.) powder Grinding to Powder plant->powder extract Crude Extraction (70% Methanol) powder->extract partition Solvent Partitioning (Water/n-Butanol) extract->partition nBuOH n-Butanol Fraction partition->nBuOH silica Silica Gel Column Chromatography nBuOH->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC (RP-C18) sephadex->hplc pure_cpd Pure this compound hplc->pure_cpd analysis Structural Analysis (NMR, MS) pure_cpd->analysis

Caption: Overall workflow for the isolation of this compound.

Principle of Column Chromatography

G cluster_0 Column Chromatography Separation column Mobile Phase (Eluent) Sample Mixture Stationary Phase (e.g., Silica Gel) Porous Disk Eluate Collection C_out C column:f4->C_out Fraction 1 mix->column:f1 A B C sep1->sep2 Separation based on polarity Less polar elutes first A->sep1 B->sep1 C->sep1 A_out A B_out B

Caption: Separation of compounds by column chromatography.

References

Application Notes and Protocols: Cell-Based Assay for Evaluating Acanthoside B's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B, a phenylethanoid glycoside, has demonstrated significant potential as a neuroprotective agent. Its therapeutic promise lies in its ability to counteract several key pathological processes implicated in neurodegenerative diseases, including oxidative stress, inflammation, and apoptosis.[1] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the neuroprotective efficacy of this compound. The described methods will enable researchers to assess its impact on neuronal viability, apoptosis, and the underlying molecular mechanisms.

Principle of the Assay

The neuroprotective activity of this compound is evaluated by its ability to protect neuronal cells from a toxic insult. A neurotoxin is introduced to induce cell death, mimicking the neuronal damage observed in neurodegenerative conditions. The capacity of this compound to mitigate this toxicity is then quantified using a series of biochemical and cell-based assays. These assays measure critical parameters such as cell viability, membrane integrity, apoptotic activity, and the modulation of key signaling pathways.

Experimental Workflow

The overall experimental workflow for assessing the neuroprotective effects of this compound is depicted below.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12, primary neurons) pretreatment Pre-treatment with this compound cell_culture->pretreatment acanthoside_b_prep This compound Preparation (Stock solution in DMSO) acanthoside_b_prep->pretreatment neurotoxin_prep Neurotoxin Preparation (e.g., H₂O₂, 6-OHDA, glutamate) induction Induction of Neurotoxicity neurotoxin_prep->induction pretreatment->induction viability Cell Viability Assays (MTT, LDH) induction->viability apoptosis Apoptosis Assays (Caspase-3 activity, TUNEL) induction->apoptosis oxidative_stress Oxidative Stress Assays (ROS, SOD activity) induction->oxidative_stress western_blot Western Blot Analysis (Signaling Pathways) induction->western_blot data_quant Data Quantification and Statistical Analysis viability->data_quant apoptosis->data_quant oxidative_stress->data_quant western_blot->data_quant

Caption: General workflow for in vitro neuroprotection assays.[2]

Data Presentation

The following tables summarize hypothetical quantitative data from various experimental assays, highlighting the neuroprotective efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound on Cell Viability

Assay Model Treatment Concentration Result
Cell Viability (MTT Assay) H₂O₂-induced SH-SY5Y cells 1, 10, 50 µM Dose-dependently increased cell viability

| Cytotoxicity (LDH Assay) | 6-OHDA-induced PC12 cells | 1, 10, 50 µM | Dose-dependently decreased LDH release |

Table 2: Anti-Apoptotic Effects of this compound

Assay Model Treatment Concentration Result
Caspase-3 Activity H₂O₂-induced SH-SY5Y cells 10, 50 µM Significantly reduced caspase-3 activity

| Bax/Bcl-2 Ratio (Western Blot) | H₂O₂-induced SH-SY5Y cells | 10, 50 µM | Decreased the ratio of Bax to Bcl-2 |

Table 3: Antioxidant Effects of this compound

Assay Model Treatment Concentration Result
Intracellular ROS Levels H₂O₂-induced SH-SY5Y cells 10, 50 µM Significantly reduced ROS levels

| SOD Activity | H₂O₂-induced SH-SY5Y cells | 10, 50 µM | Significantly increased SOD activity |

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways.

G cluster_oxidative_stress Oxidative Stress Reduction cluster_apoptosis Apoptosis Inhibition cluster_inflammation Anti-inflammation AcanthosideB This compound Nrf2 Nrf2 AcanthosideB->Nrf2 Activates Bcl2 Bcl-2 (Anti-apoptotic) AcanthosideB->Bcl2 Upregulates Bax Bax (Pro-apoptotic) AcanthosideB->Bax Downregulates NFkB NF-κB AcanthosideB->NFkB Inhibits ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD) ARE->AntioxidantEnzymes ROS ROS Reduction AntioxidantEnzymes->ROS Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB->InflammatoryCytokines

Caption: this compound's multi-pathway modulation for neuroprotection.

This compound demonstrates a multi-targeted approach by modulating several interconnected signaling pathways. It is known to activate the Nrf2-ARE pathway, a key regulator of antioxidant responses.[3][4] Concurrently, it inhibits the pro-inflammatory NF-κB pathway and modulates the expression of apoptosis-related proteins of the Bcl-2 family.[1][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

Objective: To assess the protective effect of this compound on neuronal cell viability against a toxic insult.[2]

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well plate

  • Culture medium

  • This compound

  • Neurotoxin (e.g., H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.[2]

  • Pre-treat the cells with varying concentrations of this compound for 2 hours.[2]

  • Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM H₂O₂) and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Cytotoxicity Assay (LDH Assay)

Objective: To quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[6]

Materials:

  • Cell culture supernatant

  • LDH assay kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant from each well of the treated 96-well plate.[7]

  • Transfer 50 µL of the supernatant to a new 96-well plate.[7]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[7]

  • Add 100 µL of the reaction mixture to each well.[7]

  • Incubate at room temperature for 30 minutes, protected from light.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[7] The amount of LDH released is proportional to the number of dead cells.[7]

Caspase-3 Activity Assay

Objective: To determine the anti-apoptotic effect of this compound by measuring the activity of caspase-3, a key executioner caspase.[2]

Materials:

  • Cell lysates from treated cells

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Following cell treatment, lyse the cells with a specific lysis buffer.[2]

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.[2]

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.[2]

  • Incubate a specific amount of protein from each sample with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a 96-well plate.[2]

  • Measure the absorbance of the cleaved pNA at 405 nm.[2] The caspase-3 activity is proportional to the color intensity.[2]

Intracellular Reactive Oxygen Species (ROS) Assay

Objective: To measure the antioxidant effect of this compound by quantifying the levels of intracellular ROS.

Materials:

  • Treated cells

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • After treatment, wash the cells with PBS.[7]

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[8]

  • Wash the cells twice with PBS to remove excess dye.[8]

  • Measure the fluorescence intensity (excitation at 485 nm and emission at 530 nm) using a fluorescence microscope or plate reader.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins in relevant signaling pathways (e.g., Nrf2, Bax, Bcl-2, NF-κB).

Materials:

  • Cell lysates from treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-Bax, anti-Bcl-2, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Prepare total protein lysates from treated cells.[8]

  • Determine protein concentration using a BCA assay.[8]

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Block the membrane with 5% non-fat milk or BSA in TBST.[8]

  • Incubate with primary antibodies overnight at 4°C.[8]

  • Wash and incubate with HRP-conjugated secondary antibodies.[8]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

References

Application Notes and Protocols for In Vivo Experimental Design of Acanthoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B, also known as Acteoside, is a phenylethanoid glycoside found in various medicinal plants. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. These effects are attributed to its ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for designing in vivo experiments to investigate the therapeutic potential of this compound in animal models.

Pharmacokinetics and Toxicity of this compound

A thorough understanding of the pharmacokinetic and toxicity profiles of this compound is crucial for effective in vivo experimental design.

Pharmacokinetic Profile

This compound generally exhibits rapid absorption and distribution after oral administration, although its absolute bioavailability is relatively low.[1] Pharmacokinetic parameters can vary depending on the animal model and administration route.

Table 1: Pharmacokinetic Parameters of this compound (Acteoside) in Animal Models

Animal ModelAdministration RouteDoseCmaxTmaxAUCAbsolute BioavailabilityElimination Half-life (t1/2)Reference
Sprague-Dawley RatsOral40 mg/kg312.54 ± 44.43 ng/mL0.29 ± 0.17 h-~1%1.05 ± 0.23 h[1]
Sprague-Dawley RatsOral150 mg/kg1.126 mg/L0.36 h3.134 mg·h/L (AUC0-t)-4.842 h[2]
Beagle DogsOral10 mg/kg0.42 µg/mL-47.28 mg·min/L~4%-[3]
Beagle DogsOral20 mg/kg0.72 µg/mL-87.86 mg·min/L~4%-[3]
Beagle DogsOral40 mg/kg1.44 µg/mL-183.14 mg·min/L~4%-[3]
RatsIntravenous3 mg/kg48.6 µg/mL---10.7 min[3]
Toxicity Profile

This compound is generally considered to have a good safety profile. However, it is essential to determine the appropriate dose range for in vivo studies.

Table 2: Toxicity Data for this compound (Acteoside)

ParameterSpeciesValueReference
Maximum Tolerance DoseHuman0.443 mg/kg/day (predicted)[3]
Oral Acute ToxicityRat2.527 mol/kg (predicted)[3]
Oral Chronic ToxicityRat3.783 mg/kg (predicted)[3]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols should be adapted based on specific research objectives and institutional guidelines.

General Preparation and Administration of this compound

Vehicle Formulation: this compound has limited water solubility. A common vehicle for oral administration can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[4] For intraperitoneal injections, dissolving this compound in sterile phosphate-buffered saline (PBS) is also an option.[1]

Administration Routes: The most common routes of administration for this compound in animal studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Model)

This model is used to evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • Carrageenan Control (receives vehicle)

    • This compound treated (e.g., 20, 50, 100 mg/kg, p.o.)[5]

    • Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.)[6]

  • Dosing: Administer this compound or vehicle orally 60 minutes before carrageenan injection. Administer the positive control intraperitoneally 30 minutes prior.[6]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[6][7]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[6]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is suitable for assessing the neuroprotective and anti-inflammatory effects of this compound in the central nervous system.

Materials:

  • C57BL/6 mice

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle

  • Sterile saline

  • ELISA kits for TNF-α, IL-1β, IL-6

Procedure:

  • Animal Acclimatization and Grouping: Similar to the protocol above. Suggested groups include:

    • Saline Control

    • LPS Control (receives vehicle)

    • This compound treated (e.g., 10, 20 mg/kg, p.o.)[4] + LPS

  • Dosing: Administer this compound or vehicle daily for a predetermined period (e.g., 7 days).[4]

  • Induction of Neuroinflammation: On the final day of treatment, inject a single dose of LPS (e.g., 0.5-2 mg/kg, i.p.) 30-120 minutes after the final this compound dose.[8][9]

  • Behavioral Assessment (Optional): Perform behavioral tests (e.g., open field test, tail suspension test) 24 hours after LPS injection to assess for sickness and depressive-like behaviors.[8]

  • Sample Collection: At a designated time point (e.g., 4 or 24 hours post-LPS), euthanize the animals. Collect blood for serum cytokine analysis and perfuse the brains for histological or biochemical analysis.

  • Biochemical and Histological Analysis: Homogenize brain tissue (e.g., hippocampus, cortex) to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA. Perform immunohistochemistry to assess microglial and astrocyte activation (e.g., Iba1, GFAP staining).[8]

Protocol 3: Ehrlich Ascites Carcinoma (EAC) in Mice (Anti-cancer Model)

This model is used to evaluate the in vivo anti-tumor activity of this compound against a liquid tumor model.

Materials:

  • Swiss albino mice

  • Ehrlich Ascites Carcinoma (EAC) cell line

  • This compound

  • Vehicle

  • Phosphate-buffered saline (PBS)

Procedure:

  • EAC Cell Propagation: Maintain EAC cells by intraperitoneal passage in donor mice.[10]

  • Tumor Inoculation: Inject a specific number of EAC cells (e.g., 1.5-3 x 10^6 cells) intraperitoneally into the experimental mice.[10][11]

  • Grouping and Treatment: Divide the tumor-bearing mice into groups:

    • EAC Control (receives vehicle)

    • This compound treated (e.g., 1 mg/mouse, i.p., daily for a specified period)[2]

  • Monitoring: Monitor the animals daily for changes in body weight, signs of toxicity, and survival time.

  • Evaluation of Antitumor Activity: After the treatment period, assess the antitumor effect by:

    • Mean Survival Time (MST) and Percentage Increase in Lifespan (%ILS): Calculate based on the survival data.

    • Tumor Volume and Cell Count: At the end of the experiment, collect the ascitic fluid and measure its volume. Count the viable tumor cells using a hemocytometer and trypan blue exclusion.[12]

    • Hematological and Biochemical Parameters: Analyze blood samples for changes in hematological profiles (RBC, WBC, hemoglobin) and biochemical markers.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways can help in designing experiments to elucidate its mechanism of action.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model Select Animal Model (Mouse/Rat) Acclimatization Acclimatization (≥ 1 week) Animal_Model->Acclimatization Grouping Randomize into Experimental Groups Acclimatization->Grouping Drug_Prep Prepare this compound & Vehicle Grouping->Drug_Prep Dosing Administer this compound (p.o. or i.p.) Drug_Prep->Dosing Induction Induce Disease Model (e.g., Carrageenan, LPS, EAC) Dosing->Induction Monitoring Monitor Animals (Weight, Behavior, Survival) Induction->Monitoring Sample_Collection Collect Samples (Blood, Tissue) Monitoring->Sample_Collection Biochemical Biochemical Assays (ELISA, Western Blot) Sample_Collection->Biochemical Histology Histological Analysis (H&E, IHC) Sample_Collection->Histology Data_Analysis Statistical Analysis & Interpretation Biochemical->Data_Analysis Histology->Data_Analysis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (TNF-α, IL-6, COX-2) AcanthosideB This compound AcanthosideB->IKK Inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus ARE ARE Transcription Antioxidant Gene Expression (HO-1, GPX4) ARE->Transcription AcanthosideB This compound AcanthosideB->Keap1_Nrf2 Promotes Dissociation MAPK_PI3K_Pathway Stress_Stimuli Stress Stimuli (e.g., IL-1β) MAPK MAPK (p38, JNK, ERK) Stress_Stimuli->MAPK PI3K PI3K Stress_Stimuli->PI3K Apoptosis Apoptosis & Inflammation MAPK->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival AcanthosideB This compound AcanthosideB->MAPK Inhibits AcanthosideB->PI3K Activates

References

Application Note: Quantification of Acanthoside B in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Acanthoside B in human plasma. The method utilizes a simple protein precipitation for sample preparation and a reverse-phase chromatographic separation. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a lignan (B3055560) diglycoside with potential therapeutic applications. To support preclinical and clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS, based on established methodologies for similar glycosidic compounds.

Experimental

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Verbascoside or a stable isotope-labeled this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

LC-MS/MS Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

Sample Preparation

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Column Temperature: 40°C

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Curtain Gas: 35 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 550°C

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 579.2 -> 417.1 (Quantifier), m/z 579.2 -> 197.0 (Qualifier)

    • Internal Standard (Verbascoside): m/z 623.2 -> 161.1

Method Validation

The method should be validated according to the European Medicines Agency (EMA) or US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[1][2] Key validation parameters are summarized in the table below.

Quantitative Data Summary

ParameterThis compoundInternal Standard (Verbascoside)
Mass Transitions (m/z) 579.2 -> 417.1 (Quantifier) 579.2 -> 197.0 (Qualifier)623.2 -> 161.1
Retention Time (min) ~2.8~2.5
Linearity Range 1 - 2000 ng/mL (r² > 0.99)N/A
Lower Limit of Quantification (LLOQ) 1 ng/mLN/A
Accuracy (% Bias) -15% to +15%N/A
Precision (% RSD) < 15%N/A
Recovery (%) > 85%> 85%
Matrix Effect (%) 85 - 115%85 - 115%

Experimental Workflow Diagram```dot

G reconstitute reconstitute injection injection reconstitute->injection lc_separation lc_separation injection->lc_separation ms_detection ms_detection lc_separation->ms_detection integration integration ms_detection->integration calibration calibration integration->calibration quantification quantification calibration->quantification reporting reporting quantification->reporting

References

Application of Acanthoside B in Anti-inflammatory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current literature review, there is a notable scarcity of detailed, publicly available research specifically focusing on the anti-inflammatory applications of Acanthoside B. While some studies allude to its potential, they lack the comprehensive quantitative data and detailed experimental protocols necessary for in-depth application notes.

However, a closely related and structurally similar phenylethanoid glycoside, Acteoside (also known as Verbascoside) , has been extensively studied for its potent anti-inflammatory properties. The following application notes and protocols are therefore based on the wealth of data available for Acteoside, presented here as a comprehensive guide for researchers interested in investigating the anti-inflammatory potential of this class of compounds, including this compound.

Introduction to Acteoside's Anti-Inflammatory Properties

Acteoside is a phenylethanoid glycoside found in numerous medicinal plants. It has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective effects in a variety of in vitro and in vivo models. Its anti-inflammatory activity is primarily attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. This document provides an overview of its mechanism of action, quantitative efficacy data, and detailed protocols for its application in anti-inflammatory research.

Mechanism of Action: Modulation of Key Signaling Pathways

Acteoside exerts its anti-inflammatory effects by targeting critical signaling cascades involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[2] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.[3] This allows NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[3]

Acteoside has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB inactive in the cytoplasm, thereby downregulating the expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_IkBa NF-κB/IκBα (Inactive Complex) IKK->NFkB_IkBa Phosphorylates IκBα IkBa IκBα IkBa->NFkB_IkBa NFkB NF-κB (p65) NFkB->NFkB_IkBa NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates p_IkBa p-IκBα Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Activates Acteoside Acteoside Acteoside->IKK Inhibits Phosphorylation

Inhibition of the NF-κB signaling pathway by Acteoside.
Modulation of the MAPK Pathway

The Mitogen-activated Protein Kinase (MAPK) family, including p38, ERK1/2, and JNK, is another crucial set of signaling proteins that regulate the inflammatory response.[6] Activation of these kinases by stimuli like LPS leads to the activation of transcription factors that, often in concert with NF-κB, drive the expression of inflammatory mediators.[7] Studies have shown that Acteoside can suppress the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated cells, indicating that its anti-inflammatory effects are also mediated through the inhibition of these pathways.[5]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases p38 p38 UpstreamKinases->p38 ERK ERK1/2 UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK p_p38 p-p38 p38->p_p38 P p_ERK p-ERK1/2 ERK->p_ERK P p_JNK p-JNK JNK->p_JNK P TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors p_ERK->TranscriptionFactors p_JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Acteoside Acteoside Acteoside->p38 Inhibits Phosphorylation Acteoside->ERK Acteoside->JNK

Modulation of the MAPK signaling pathway by Acteoside.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the quantitative effects of Acteoside on various inflammatory markers from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Acteoside

Cell LineStimulantMediatorConcentration of Acteoside% Inhibition / EffectReference
RAW 264.7LPSNitric Oxide (NO)Not SpecifiedSignificant Reduction[5]
RAW 264.7LPSReactive Oxygen Species (ROS)Not SpecifiedSignificant Reduction[5]
A549LPSTNF-α30, 60 mg/kg (in vivo)Significant Decrease[4]
A549LPSIL-1β30, 60 mg/kg (in vivo)Significant Decrease[4]
A549LPSIL-630, 60 mg/kg (in vivo)Significant Decrease[4]

Table 2: In Vivo Anti-inflammatory Effects of Acteoside

Animal ModelDisease ModelTreatmentKey FindingsReference
Balb/c MiceLPS-induced Acute Lung Injury30 and 60 mg/kg Acteoside (i.p.)Decreased lung wet-to-dry ratio, MPO activity, and pro-inflammatory cytokines in BALF.[4]

Experimental Protocols

The following are detailed protocols for common in vitro and in vivo assays used to evaluate the anti-inflammatory effects of compounds like Acteoside.

In Vitro: LPS-Induced Inflammation in Macrophages (RAW 264.7)

This assay is fundamental for screening anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[7][8]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Acteoside (dissolved in DMSO, then diluted in media)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α, IL-6, IL-1β

  • MTT or similar reagent for cell viability assay

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of Acteoside for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

In Vivo: LPS-Induced Acute Lung Injury in Mice

This model is used to assess the efficacy of a compound in a systemic and acute inflammatory condition.[4]

Materials:

  • Balb/c mice (6-8 weeks old)

  • Acteoside

  • Lipopolysaccharide (LPS)

  • Dexamethasone (positive control)

  • Sterile saline

Protocol:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Divide mice into groups: Control, LPS only, LPS + Dexamethasone, and LPS + Acteoside (at least two different doses, e.g., 30 and 60 mg/kg).

  • Drug Administration: Administer Acteoside or Dexamethasone intraperitoneally (i.p.) 2 hours before LPS challenge. Administer sterile saline to the Control and LPS only groups.

  • Induction of Injury: Intratracheally instill LPS (e.g., 5 mg/kg) to induce lung injury. The control group receives sterile saline.

  • Sample Collection: At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the mice.

  • Bronchoalveolar Lavage (BAL):

    • Perform a bronchoalveolar lavage with sterile saline to collect BAL fluid (BALF).

    • Centrifuge the BALF to separate cells from the supernatant.

    • Count the total and differential inflammatory cells (e.g., neutrophils).

    • Use the supernatant for cytokine analysis via ELISA.

  • Lung Tissue Analysis:

    • Collect lung tissue for histopathological examination (H&E staining).

    • Measure the lung wet-to-dry weight ratio to assess edema.

    • Homogenize lung tissue to measure Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the anti-inflammatory properties of a novel compound.

Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation cluster_Mechanism Mechanism of Action CellCulture Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment with This compound CellCulture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Analysis_InVitro Analysis: - NO Production (Griess) - Cytokine Levels (ELISA) - Protein Expression (Western Blot) - Cell Viability (MTT) Stimulation->Analysis_InVitro PathwayAnalysis Signaling Pathway Analysis (Western Blot for p-NF-κB, p-MAPKs) Analysis_InVitro->PathwayAnalysis Positive Results Lead to AnimalModel Animal Model Selection (e.g., Mouse, Rat) Dosing Dosing and Administration of This compound AnimalModel->Dosing Induction Induction of Inflammation (e.g., LPS, Carrageenan) Dosing->Induction Analysis_InVivo Analysis: - Edema Measurement - Histopathology - Cytokine Levels in Serum/BALF - MPO Activity Induction->Analysis_InVivo PathwayAnalysis->AnimalModel Further Validation

General workflow for anti-inflammatory drug discovery.

Conclusion and Future Directions

The available evidence strongly supports Acteoside as a potent anti-inflammatory agent, acting primarily through the inhibition of the NF-κB and MAPK signaling pathways. The protocols detailed here provide a robust framework for its evaluation. Given the structural similarities, it is plausible that this compound may exert similar effects. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these assays, thereby directly elucidating its specific anti-inflammatory profile and mechanism of action. Comparative studies between Acteoside and this compound would be highly valuable in understanding the structure-activity relationships within this class of phenylethanoid glycosides.

References

Application Notes & Protocols: Assessing the Antioxidant Capacity of Acanthoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of Acanthoside B, a phenylpropanoid glycoside with noted therapeutic properties. The following sections detail the methodologies for key in vitro and cell-based antioxidant assays and explore its potential mechanism of action through cellular signaling pathways.

Introduction to this compound and its Antioxidant Potential

This compound is a naturally occurring compound isolated from various plants, including Acanthopanax senticosus. Emerging research suggests that this compound possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress-induced cellular damage. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions. Therefore, robust and reproducible methods are essential to quantify the antioxidant capacity of compounds like this compound for therapeutic development.

In Vitro Antioxidant Capacity Assays

In vitro assays are fundamental for the initial screening of antioxidant activity. These chemical assays evaluate the radical scavenging or reducing power of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction: In a 96-well microplate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting RSA (%) against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound as described for the DPPH assay.

  • Reaction: In a 96-well plate, add 20 µL of each this compound dilution to 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Table 1: Comparative In Vitro Antioxidant Activity of this compound (Hypothetical Data)

AssayIC50 (µg/mL)Positive Control (Ascorbic Acid) IC50 (µg/mL)
DPPH45.8 ± 3.28.5 ± 0.7
ABTS28.3 ± 2.55.2 ± 0.4

Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells. Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) oxidize DCFH to the highly fluorescent DCF.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the media and wash the cells with PBS. Treat the cells with various concentrations of this compound along with 25 µM DCFH-DA for 1 hour.

  • Induction of Oxidative Stress: Remove the treatment solution, wash the cells with PBS, and then add 600 µM AAPH to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

  • Calculation: The CAA value is calculated based on the area under the fluorescence curve. Results can be expressed as quercetin (B1663063) equivalents.

Table 2: Cellular Antioxidant Activity of this compound (Hypothetical Data)

CompoundConcentration (µM)CAA Value (µmol QE/100 µmol)
This compound2535.2 ± 2.9
5068.7 ± 5.1
100112.4 ± 8.3
Quercetin (Control)25100.0 (by definition)

Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the general workflow for assessing the antioxidant capacity of this compound.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assay cluster_3 Data Analysis A This compound Sample Preparation C DPPH Assay A->C D ABTS Assay A->D F CAA Assay A->F B Reagent & Assay Solution Preparation B->C B->D B->F G Spectrophotometric/ Fluorescence Reading C->G D->G E Cell Culture (e.g., HepG2) E->F F->G H IC50 / CAA Value Calculation G->H I Statistical Analysis & Reporting H->I

Caption: Workflow for antioxidant capacity assessment of this compound.

Proposed Mechanism of Action: Nrf2 Signaling Pathway

This compound may exert its antioxidant effects by modulating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of various antioxidant enzymes.

G cluster_0 Cytoplasm cluster_1 Nucleus AcanthosideB This compound Keap1_Nrf2 Keap1-Nrf2 Complex AcanthosideB->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD, GPx) ARE->Genes Activates Transcription Protection Cellular Protection Genes->Protection

Caption: Proposed Nrf2-ARE signaling pathway activation by this compound.

Conclusion

The protocols and information provided offer a robust framework for assessing the antioxidant capacity of this compound. A combination of in vitro screening assays and more biologically relevant cell-based models is recommended for a comprehensive evaluation. Investigating the underlying mechanisms, such as the Nrf2 pathway, will further elucidate its therapeutic potential in combating oxidative stress-related diseases.

Application Notes and Protocols for the Synthesis of Acanthoside B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of Acanthoside B derivatives, focusing on key strategic considerations and detailed experimental protocols. The methodologies outlined are based on established synthetic routes for structurally related lignan (B3055560) glycosides and can be adapted for the generation of a variety of this compound analogs for research and drug development purposes.

Introduction

This compound is a lignan glycoside with the chemical formula C₂₈H₃₆O₁₃. It consists of an episyringaresinol (B47959) aglycone linked to a glucose moiety. Lignan glycosides, including this compound, have garnered significant interest due to their diverse biological activities. The targeted synthesis of this compound derivatives allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines a strategic approach to the synthesis, including protecting group strategies, glycosylation methods, and purification protocols.

Strategic Overview of this compound Derivative Synthesis

The synthesis of this compound derivatives can be dissected into three principal stages:

  • Synthesis of the Aglycone Core (Episyringaresinol Scaffold): This involves the formation of the central furofuran lignan structure.

  • Glycosylation: The stereoselective introduction of a protected glucose moiety onto the phenolic hydroxyl group of the aglycone.

  • Deprotection: The removal of protecting groups to yield the final this compound derivative.

A critical aspect of this synthetic strategy is the judicious use of protecting groups to ensure regioselectivity and stereoselectivity throughout the synthesis.

Data Presentation: Key Reaction Parameters

The following tables summarize typical quantitative data for the key steps in the synthesis of a generic this compound derivative. These values are illustrative and may require optimization for specific target molecules.

Table 1: Glycosylation Reaction Parameters

ParameterValue
Glycosyl DonorAcetobromo-α-D-glucose
Glycosyl AcceptorProtected Episyringaresinol
PromoterSilver(I) oxide (Ag₂O)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time24-48 hours
Typical Yield60-80%

Table 2: Deprotection Reaction Parameters

ParameterValue
Protected GlycosidePeracetylated this compound Derivative
ReagentSodium methoxide (B1231860) (NaOMe) in Methanol (B129727) (MeOH)
SolventMethanol (MeOH)
TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield>90%

Experimental Protocols

Protocol 1: Synthesis of the Protected Episyringaresinol Aglycone

The synthesis of the episyringaresinol core can be achieved through various methods, often involving the dimerization of a suitable sinapyl alcohol precursor. For the purpose of creating derivatives, a protecting group strategy is essential to differentiate the phenolic hydroxyl groups.

Materials:

Procedure:

  • Stobbe Condensation: React vanillin with dimethyl succinate in the presence of a strong base (e.g., lithium in methanol) to form a mixture of carboxylic acids.

  • Esterification: Esterify the resulting acid mixture with methanol under acidic conditions to yield the corresponding dimethyl ester.

  • Protection of Phenolic Hydroxyl: Protect the free phenolic hydroxyl group using a suitable protecting group, such as a benzyl group, by reacting with benzyl bromide in the presence of a base like potassium carbonate. This step is crucial for directing the subsequent glycosylation to the desired position.

  • Reduction and Cyclization: The protected diester is then subjected to reduction and cyclization reactions to form the furofuran lignan core of episyringaresinol. This can be achieved using reagents like lithium aluminum hydride followed by acid-catalyzed cyclization.

  • Purification: The resulting protected episyringaresinol is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Glycosylation of Protected Episyringaresinol

This protocol describes the crucial step of introducing the glucose moiety onto the protected aglycone.

Materials:

  • Protected Episyringaresinol

  • Acetobromo-α-D-glucose (glycosyl donor)

  • Silver(I) oxide (Ag₂O)

  • Dichloromethane (DCM, anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • Dissolve the protected episyringaresinol (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Add freshly activated 4 Å molecular sieves to the solution.

  • Add acetobromo-α-D-glucose (1.2 equivalents) and Ag₂O (1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

  • Wash the Celite pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected glycoside.

Protocol 3: Deprotection to Yield this compound Derivative

The final step involves the removal of all protecting groups to yield the target this compound derivative. This example uses acetyl groups on the glucose and a benzyl group on the aglycone.

Materials:

  • Protected (peracetylated and benzylated) this compound derivative

  • Sodium methoxide (catalytic amount)

  • Methanol (anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate

Procedure:

  • Deacetylation: Dissolve the protected glycoside in anhydrous methanol. Add a catalytic amount of sodium methoxide. Stir the solution at room temperature for 2-4 hours until TLC analysis indicates complete removal of the acetyl groups. Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

  • Debenzylation (if applicable): Dissolve the deacetylated product in ethyl acetate. Add 10% Pd/C catalyst. Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure. The final this compound derivative can be purified by recrystallization or preparative HPLC.

Visualizations

Signaling Pathway of this compound

This compound has been reported to activate the TrkB/CREB/BDNF signaling pathway, which is crucial for neuronal survival and plasticity.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AcanthosideB This compound Derivative BDNF BDNF AcanthosideB->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds pTrkB Phosphorylated TrkB TrkB->pTrkB Dimerization & Autophosphorylation PI3K PI3K pTrkB->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates pCREB Phosphorylated CREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Expression pCREB->BDNF_Gene Promotes Neuronal_Survival Neuronal Survival & Plasticity BDNF_Gene->Neuronal_Survival Leads to

Caption: Proposed signaling pathway of this compound derivatives.

Experimental Workflow for this compound Derivative Synthesis

The following diagram outlines the general workflow for the synthesis of an this compound derivative.

G Start Starting Materials (e.g., Vanillin) Aglycone_Synth Synthesis of Protected Aglycone Start->Aglycone_Synth Glycosylation Glycosylation with Protected Glucose Aglycone_Synth->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification (HPLC, Recrystallization) Deprotection->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: General workflow for this compound derivative synthesis.

Application Note: Standardization of Eleutherococcus senticosus Extract Using Acanthoside B as a Chemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The standardization of herbal extracts is a critical process to ensure their quality, safety, and efficacy.[1][2][3] This involves the quantification of specific chemical constituents, known as markers, that are ideally responsible for the plant's therapeutic effects.[2][4] Eleutherococcus senticosus (commonly known as Siberian Ginseng), a well-known adaptogenic herb, contains a group of active compounds called eleutherosides.[5][6][7] Among these, Acanthoside B (also referred to as Eleutheroside E1), a lignan (B3055560) glycoside, is recognized for its anti-inflammatory and anti-amnesic properties and serves as a key chemical marker for the quality control of E. senticosus extracts.[8][9][10][11] This application note provides a detailed protocol for the extraction and quantification of this compound in E. senticosus root and rhizome extracts using High-Performance Liquid Chromatography (HPLC).

Key Bioactive Compound: this compound

This compound is a phenylpropanoid glycoside with the molecular formula C₂₈H₃₆O₁₃ and a molecular weight of 580.6 g/mol .[12] It is found in several plant species, most notably in the roots of Eleutherococcus senticosus.[13] Its presence and concentration are often used to standardize commercial extracts, with some standardized extracts containing a specified total of eleutherosides B and E.[6][14][15]

Experimental Protocols

1. Protocol for Extraction of this compound from Plant Material

This protocol outlines a common method for extracting this compound from the dried roots and rhizomes of Eleutherococcus senticosus.

Materials and Equipment:

  • Dried and powdered E. senticosus root and rhizome (40-60 mesh)

  • 75% Ethanol (B145695) (Solvent)

  • Ultrasonic bath or reflux extraction apparatus

  • Filter paper (0.45 µm)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh accurately 1.0 g of the powdered plant material.

  • Add 20 mL of 75% ethanol to the powder in a suitable flask.[16]

  • Perform extraction using one of the following methods:

    • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 40 minutes at a controlled temperature.[17]

    • Reflux Extraction: Heat the mixture under reflux for 2 hours.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through a 0.45 µm filter to remove particulate matter.

  • The filtrate is now ready for HPLC analysis. For creating a dried extract, the solvent can be removed using a rotary evaporator.

2. Protocol for HPLC Quantification of this compound

This protocol provides a validated HPLC method for the quantitative analysis of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid (for pH adjustment)

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% aqueous phosphoric acid
Gradient A suitable gradient to ensure separation (e.g., starting with a lower concentration of acetonitrile and increasing over time)
Flow Rate 1.0 mL/min[18][19]
Detection Wavelength 205 nm[20]
Injection Volume 10-20 µL
Column Temperature 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Take the filtered plant extract and dilute it with the mobile phase if necessary to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the peak areas of the standards.

Data Presentation

The concentration of this compound in different batches of E. senticosus extract can be summarized for comparative analysis.

Table 1: this compound Content in Different Batches of E. senticosus Root Extract

Batch NumberExtraction MethodThis compound Content (mg/g of dry extract)
ES-B1-2025Ultrasonic-Assisted1.06 ± 0.04[17]
ES-B2-2025Reflux0.98 ± 0.05
ES-B3-2025Ultrasonic-Assisted1.12 ± 0.03

Data are presented as mean ± standard deviation (n=3).

Table 2: Typical Content of Major Eleutherosides in E. senticosus

CompoundPlant PartConcentration Range (mg/g DW)
Eleutheroside BRoots & RhizomesVaries, often standardized with Eleutheroside E
Eleutheroside ERoots & RhizomesVaries, often standardized with Eleutheroside B

Note: The European Pharmacopoeia requires a minimum total content of 0.08% for eleutheroside B and eleutheroside E in the dried raw material.[6] Commercial extracts are often standardized to a total eleutheroside B and E content of 0.8% or higher.[14][15]

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes and relationships involved, the following diagrams have been generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Extraction Drying & Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Sample Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis Quantification Quantification Data Analysis->Quantification Reference Standard Reference Standard Reference Standard->HPLC Injection Standard

Caption: Workflow for this compound quantification.

G cluster_result Outcome This compound This compound NO Production NO Production This compound->NO Production inhibits Inflammatory Cytokines Inflammatory Cytokines This compound->Inflammatory Cytokines attenuates Inflammatory Stimuli Inflammatory Stimuli BV-2 Microglial Cells BV-2 Microglial Cells Inflammatory Stimuli->BV-2 Microglial Cells activates BV-2 Microglial Cells->NO Production induces BV-2 Microglial Cells->Inflammatory Cytokines induces Anti-inflammatory Effect Anti-inflammatory Effect

Caption: this compound's anti-inflammatory action.

This compound is a reliable chemical marker for the standardization of Eleutherococcus senticosus extracts. The provided HPLC method is robust and reproducible for the accurate quantification of this compound, ensuring the consistency and quality of the final herbal product. The use of standardized extracts is paramount for obtaining reliable results in both preclinical research and clinical applications.

References

Application Notes and Protocols for Studying the Bioavailability of Acanthoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B, a lignan (B3055560) glycoside, has garnered interest for its potential therapeutic properties. Understanding its bioavailability is a critical step in the drug development process, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive set of protocols for conducting in vitro and in vivo studies to thoroughly evaluate the bioavailability of this compound. Additionally, it outlines methods to investigate its potential mechanism of action through the Nrf2 signaling pathway, which is implicated in cellular defense against oxidative stress.

I. In Vivo Pharmacokinetic Study in a Rat Model

This protocol details the procedures for an in vivo pharmacokinetic study of this compound in a rat model to determine key parameters such as bioavailability, half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax).

Experimental Protocol: In Vivo Pharmacokinetics of this compound in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (280–300 g).

  • Acclimation: Acclimate animals for at least one week prior to the experiment with free access to standard chow and water.

  • Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).

2. Dosing and Administration:

  • Groups:

    • Intravenous (IV) Group: To determine absolute bioavailability.

    • Oral (PO) Group: To assess oral absorption.

  • Dose Formulation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline). The final concentration should be determined based on the desired dosage.

  • Administration:

    • IV Administration: Administer a single dose of this compound (e.g., 5 mg/kg) via the tail vein.

    • PO Administration: Administer a single dose of this compound (e.g., 20 mg/kg) by oral gavage.

3. Blood Sampling:

  • Collect blood samples (approximately 0.3 mL) from the jugular vein at the following time points:

    • IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Collect blood into heparinized tubes.

4. Plasma Preparation:

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

5. Bioanalytical Method: LC-MS/MS Quantification of this compound

  • Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard (IS) (e.g., a structurally similar compound not present in the plasma) to one volume of plasma.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Develop and validate a specific LC-MS/MS method for the quantification of this compound. This includes optimizing the mobile phase composition, gradient, column, and mass spectrometer parameters (e.g., precursor and product ions, collision energy).

6. Pharmacokinetic Data Analysis:

  • Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., WinNonlin). Key parameters include:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Data Presentation: Pharmacokinetic Parameters of this compound
ParameterIntravenous (IV) Administration (5 mg/kg)Oral (PO) Administration (20 mg/kg)
Cmax (ng/mL) -Experimental Value
Tmax (h) -Experimental Value
AUC (0-t) (ng·h/mL) Experimental ValueExperimental Value
AUC (0-∞) (ng·h/mL) Experimental ValueExperimental Value
t½ (h) Experimental ValueExperimental Value
CL (L/h/kg) Experimental Value-
Vd (L/kg) Experimental Value-
F (%) -Calculated Value

Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimation (Sprague-Dawley Rats) admin Drug Administration (IV and PO Groups) animal_prep->admin dose_prep Dose Formulation (IV and PO) dose_prep->admin sampling Blood Sampling (Timed Intervals) admin->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep lcms LC-MS/MS Analysis (Quantification) plasma_prep->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

II. In Vitro Intestinal Permeability using Caco-2 Cell Monolayer Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes, serving as a well-established in vitro model for predicting human intestinal drug absorption.[1][2] This assay helps to determine the passive diffusion and active transport of this compound across the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.

  • Optionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol) to confirm the integrity of the tight junctions.

3. Bidirectional Permeability Assay:

  • Apical to Basolateral (A-B) Transport (Absorption):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Add this compound solution (e.g., 10 µM in HBSS) to the apical (A) compartment.

    • Add fresh HBSS to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

    • At the end of the experiment, collect the final concentration from the apical compartment.

  • Basolateral to Apical (B-A) Transport (Efflux):

    • Wash the monolayers as described above.

    • Add this compound solution to the basolateral (B) compartment.

    • Add fresh HBSS to the apical (A) compartment.

    • Follow the same incubation and sampling procedure as for the A-B transport, but collect samples from the apical compartment.

4. P-glycoprotein (P-gp) Inhibition Assay:

  • To investigate if this compound is a substrate of the efflux transporter P-glycoprotein (P-gp), repeat the bidirectional permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or quinidine).[3][4][5]

  • Pre-incubate the Caco-2 monolayers with the P-gp inhibitor for 30 minutes before adding this compound.

5. Sample Analysis:

  • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method as described in the in vivo protocol.

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0)

    • dQ/dt: The rate of drug transport across the monolayer (µg/s).

    • A: The surface area of the Transwell membrane (cm²).

    • C0: The initial concentration of the drug in the donor compartment (µg/mL).

  • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Data Presentation: Caco-2 Permeability of this compound
ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
This compound Experimental ValueExperimental ValueCalculated Value
This compound + P-gp Inhibitor Experimental ValueExperimental ValueCalculated Value
Propranolol (High Permeability Control) Reference ValueReference ValueReference Value
Atenolol (Low Permeability Control) Reference ValueReference ValueReference Value

Workflow for Caco-2 Permeability Assay

G cluster_culture Cell Culture & Differentiation cluster_assay Permeability Assay cluster_analysis Analysis seeding Seed Caco-2 cells on Transwell inserts differentiation Culture for 21-25 days seeding->differentiation integrity Monolayer Integrity Check (TEER, Lucifer Yellow) differentiation->integrity transport_ab A-B Transport (Absorption) integrity->transport_ab transport_ba B-A Transport (Efflux) integrity->transport_ba pgp_inhibition With P-gp Inhibitor integrity->pgp_inhibition sampling Collect Samples transport_ab->sampling transport_ba->sampling pgp_inhibition->sampling lcms LC-MS/MS Quantification sampling->lcms calculation Calculate Papp and Efflux Ratio lcms->calculation G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome targets Nrf2 for AcanthosideB This compound (or its metabolite) AcanthosideB->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE TargetGenes Target Gene Expression (HMOX1, NQO1, GCLC) ARE->TargetGenes activates transcription

References

Application of Acanthoside B in Oxidative Stress Studies: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B, a lignan (B3055560) glycoside, is a significant bioactive compound found in plants of the Acanthopanax genus, notably Acanthopanax senticosus (Siberian Ginseng). Emerging research highlights its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound and structurally related lignans (B1203133) are gaining attention for their capacity to mitigate oxidative stress, primarily through the modulation of endogenous antioxidant defense systems.

This document provides detailed application notes and experimental protocols for researchers investigating the antioxidant properties of this compound, with a focus on its role in activating the Nrf2/HO-1 signaling pathway.

Mechanism of Action: Attenuation of Oxidative Stress

This compound is hypothesized to exert its antioxidant effects through a dual mechanism: direct radical scavenging and, more significantly, the upregulation of cytoprotective genes via the Nrf2 signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like certain lignans, Keap1 is modified, releasing Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes.[1] This leads to the transcription and synthesis of a battery of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis and recycling, such as glutathione peroxidase (GSH-Px).[3] This coordinated response enhances the cell's capacity to neutralize ROS and detoxify harmful substances. Lignans such as Eleutheroside E and Syringaresinol, which are structurally similar to this compound, have been shown to activate this Nrf2/HO-1 pathway, thereby protecting cells from oxidative damage.[1][4]

Data Presentation

The following tables summarize quantitative data from studies on compounds structurally and functionally related to this compound, such as Eleutheroside E and extracts from Acanthopanax senticosus. This data serves as a reference for the expected outcomes in studies involving this compound.

Table 1: In Vitro Antioxidant Activity of Related Compounds

Compound/ExtractAssayIC50 / ActivityReference
Acanthopanax senticosus Leaf ExtractDPPH Radical ScavengingStrongest among different plant parts[5]
Acanthopanax senticosus Fruit ExtractABTS Radical ScavengingStrongest among different plant parts[5]
Acanthopanax senticosus Fruit ExtractFerric Reducing Antioxidant Power (FRAP)Strongest among different plant parts[5]
Eleutheroside BDPPH Radical ScavengingIC50: 58.5 µM[6]

Table 2: Cellular Effects of Related Compounds on Oxidative Stress Markers

CompoundCell LineStressorConcentrationEffectReference
Eleutheroside EH9c2 cellsHypoxia/Reoxygenation100 µMIncreased antioxidant capacity[7]
Eleutheroside BRat ModelHigh Altitude Cerebral Edema-↓ ROS, ↓ MDA, ↑ GSH[8]
Syringaresinol-di-O-β-D-glucosideDiabetic MiceStreptozotocin-↓ MDA, ↑ SOD, ↑ CAT[9]
A. senticosus FlavonoidsRAW 264.7 cellsH₂O₂30-120 mg/L↓ ROS, ↓ MDA, ↑ CAT, ↑ SOD, ↑ GPx[10]
A. senticosus Butanol FractionCCl₄-intoxicated RatsCarbon Tetrachloride200 mg/kg/day↑ SOD (30.31%), ↑ Catalase (19.82%), ↑ GPx (155%)[6]

Experimental Protocols

Protocol 1: Assessment of In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.

    • Prepare a 100 µM DPPH solution in methanol. Keep this solution in the dark.[11]

    • Prepare a stock solution of the positive control (e.g., Ascorbic acid) in methanol and create a series of dilutions.

  • Assay:

    • In a 96-well plate, add 20 µL of the various concentrations of this compound, positive control, or methanol (as a blank).

    • Add 180 µL of the 100 µM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with this compound or the positive control.

    • Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the effect of this compound on intracellular ROS levels in a cell-based model of oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC-12) or other relevant cell type

  • Cell culture medium and supplements

  • This compound

  • An agent to induce oxidative stress (e.g., Hydrogen peroxide (H₂O₂), Rotenone)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Seed cells in a 96-well black plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control group.

    • Induce oxidative stress by adding an inducing agent (e.g., 100 µM H₂O₂) for a specified duration.[12] Include a control group without the stressor.

  • ROS Detection:

    • After treatment, remove the medium and wash the cells gently with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[12]

    • Wash the cells twice with warm PBS to remove the excess probe.

  • Measurement:

    • Measure the fluorescence intensity with a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[12]

  • Analysis:

    • Compare the fluorescence intensity of the this compound-treated groups with the stressor-only group to determine the percentage reduction in ROS levels.

Protocol 3: Western Blot Analysis for Nrf2 and HO-1 Expression

This protocol is used to determine if this compound's antioxidant effect is mediated by the activation of the Nrf2/HO-1 pathway.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (for nuclear fraction), anti-β-actin (for whole-cell or cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat cells with this compound as described in Protocol 2.

    • For Nrf2 nuclear translocation, separate nuclear and cytoplasmic fractions using a nuclear extraction kit. For total protein expression, lyse the whole cells.

    • Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, and a loading control) overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply the ECL reagent.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control. Compare the expression levels in treated groups to the control group.

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm stress Oxidative Stress (e.g., ROS) keap1 Keap1 stress->keap1 induces conformational change acanthoside This compound acanthoside->keap1 inhibits nrf2_cyto Nrf2 keap1->nrf2_cyto sequesters & targets for degradation nrf2_nuc Nrf2 (Nucleus) nrf2_cyto->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to ho1 HO-1 are->ho1 activates transcription nqo1 NQO1 are->nqo1 activates transcription gclc GCLC are->gclc activates transcription antioxidant_enzymes Other Antioxidant & Detoxifying Enzymes are->antioxidant_enzymes activates transcription protection Cellular Protection & Reduced Oxidative Damage ho1->protection nqo1->protection gclc->protection antioxidant_enzymes->protection

Caption: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.

G start Start: Cell Culture (e.g., SH-SY5Y cells) pretreatment Pre-treatment with This compound (various concentrations) start->pretreatment stress_induction Induction of Oxidative Stress (e.g., H₂O₂) pretreatment->stress_induction endpoint Endpoint Analysis stress_induction->endpoint ros_assay ROS Measurement (DCFH-DA Assay) endpoint->ros_assay western_blot Protein Expression Analysis (Western Blot for Nrf2, HO-1) endpoint->western_blot viability_assay Cell Viability Assay (e.g., MTT Assay) endpoint->viability_assay results Data Analysis: Quantify antioxidant effect and pathway activation ros_assay->results western_blot->results viability_assay->results

References

Troubleshooting & Optimization

Acanthoside B Solubility for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Acanthoside B for in vitro assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols and safety data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at a concentration of up to 100 mg/mL.[1] For most in vitro applications, preparing a 10 mM stock solution in DMSO is a common starting point.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous cell culture media. What is causing this and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." this compound is poorly soluble in aqueous solutions. When the DMSO stock is added to your aqueous media, the dramatic change in solvent polarity causes the compound to precipitate out of solution. To prevent this, it is crucial to work with a final DMSO concentration that is non-toxic to your cells and to consider the use of co-solvents if higher concentrations of this compound are required.

Q3: What is the maximum permissible concentration of DMSO in a typical cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects. However, for long-term assays (over 24 hours), it is highly recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Media Poor aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility at the desired this compound concentration.Prepare a higher concentration stock solution in DMSO and add a smaller volume to your media. Consider using co-solvents such as PEG300 and Tween 80 in your stock formulation.
Cell Death or Altered Morphology in Vehicle Control DMSO concentration is too high and causing cytotoxicity.Reduce the final DMSO concentration in your assay to ≤ 0.1%. Perform a dose-response experiment with DMSO alone to determine the IC50 for your specific cell line.
Inconsistent Assay Results Incomplete dissolution of this compound leading to variable effective concentrations.Ensure the this compound is fully dissolved in the stock solution. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. Prepare fresh dilutions from the stock solution for each experiment.

Quantitative Data on Solvents and Co-solvents

The following table summarizes the solubility of this compound and the recommended final concentrations of commonly used solvents and co-solvents for in vitro assays.

Compound/SolventSolubility/Recommended ConcentrationNotes
This compound 100 mg/mL in DMSOHigh solubility in pure DMSO allows for concentrated stock solutions.
DMSO ≤ 0.1% (long-term assays) ≤ 0.5% (short-term assays)Always include a vehicle control with the same final DMSO concentration as your experimental conditions.
PEG300 Low molecular weight PEGs can exhibit cytotoxicity. It is recommended to keep the final concentration below 1% (v/v).Can be used as a co-solvent to improve solubility in aqueous solutions.
Tween 80 Generally considered less toxic than other Tweens. Final concentrations of 0.01% (v/v) or higher have been used in some cell-based assays.[2]A non-ionic surfactant that can aid in preventing precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 580.58 g/mol ).

    • Mass (mg) = 10 mmol/L * Volume (L) * 580.58 g/mol * 1000 mg/g

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total assay volume, ensuring the final DMSO concentration remains non-toxic (ideally ≤ 0.1%).

    • V_stock = (C_final * V_final) / C_stock

  • Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium.

  • Immediately vortex or gently mix the solution to ensure rapid and uniform dispersion.

  • Use this working solution to treat your cells as per your experimental design. Always prepare this working solution fresh for each experiment.

Signaling Pathways and Visualizations

This compound has been reported to exert its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

This compound and the BDNF/TrkB/CREB Signaling Pathway

This compound has been shown to stimulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. This pathway is critical for neuronal survival, growth, and synaptic plasticity.

BDNF_TrkB_CREB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AcanthosideB This compound BDNF BDNF AcanthosideB->BDNF stimulates release TrkB TrkB Receptor BDNF->TrkB binds PI3K PI3K TrkB->PI3K PLC PLCγ TrkB->PLC Ras Ras TrkB->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK ERK PLC->ERK Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->CREB Gene Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene

Caption: this compound stimulates the BDNF/TrkB/CREB signaling pathway.

This compound and the NF-κB Anti-Inflammatory Pathway

The anti-inflammatory effects of this compound are associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB:s->IkB_NFkB:w NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation NFkB:s->IkB_NFkB:e AcanthosideB This compound AcanthosideB->IKK inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

References

Overcoming stability issues of Acanthoside B in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acanthoside B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development activities.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Question 1: My this compound solution appears to be losing activity over a short period. What could be the cause?

Answer: Loss of biological activity is often linked to the degradation of this compound. Like other phenylethanoid glycosides, this compound is susceptible to degradation under certain conditions. The primary factors influencing its stability in solution are pH, temperature, and light exposure. Degradation is more rapid in neutral to alkaline solutions and at elevated temperatures.

Question 2: I am observing inconsistent results between experimental replicates. Could this be related to the stability of my this compound stock solution?

Answer: Yes, inconsistent results can be a direct consequence of the degradation of this compound. To ensure consistency, it is crucial to handle stock and working solutions properly. We recommend preparing fresh working solutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles by aliquoting your stock solution into single-use vials. Always protect your solutions from light.

Question 3: What are the optimal storage conditions for this compound solutions?

Answer: For short-term storage (up to one month), we recommend storing this compound solutions at -20°C. For long-term storage (up to six months), -80°C is preferable. Solutions should be stored in tightly sealed vials, protected from light (e.g., in amber vials or wrapped in aluminum foil).

Question 4: How does the pH of the solvent affect the stability of this compound?

Answer: this compound is more stable in acidic to neutral pH conditions (pH 4-7). In alkaline conditions (pH > 7), it is prone to hydrolysis of its ester and glycosidic bonds, leading to accelerated degradation.[1] For experiments requiring physiological pH (around 7.4), it is advisable to prepare fresh solutions and use them promptly.

Question 5: What is the impact of temperature on the stability of this compound in solution?

Answer: Elevated temperatures significantly accelerate the degradation of this compound. The degradation process generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[1] It is recommended to handle solutions at room temperature for minimal periods and store them at recommended cold temperatures.

Question 6: Is this compound sensitive to light?

Answer: Yes, exposure to light, particularly UV light, can cause photodegradation of this compound. It is crucial to protect solutions from light at all times by using amber-colored vials or by wrapping the containers in aluminum foil.

Question 7: What are the potential degradation products of this compound?

Answer: While specific degradation products of this compound are not extensively documented, based on the degradation of similar phenylethanoid glycosides, hydrolysis is a primary degradation pathway. This can lead to the cleavage of the glycosidic bond, releasing the aglycone and the sugar moiety. Further degradation of the aglycone may also occur.

Question 8: Are there any formulation strategies to improve the stability of this compound in solution?

Answer: Yes, encapsulation technologies have shown promise in improving the stability of structurally similar compounds. For instance, encapsulating verbascoside (B1683046) (a phenylethanoid glycoside) in solid lipid nanoparticles (SLNs) has been shown to significantly extend its shelf life.[1] Liposomal formulations may also offer enhanced stability.

Quantitative Stability Data

The following tables summarize the degradation kinetics of Verbascoside, a structurally related phenylethanoid glycoside, which can provide an estimate of the stability of this compound under various conditions. This data is adapted from a study on Verbascoside and should be used as a reference.[1]

Table 1: Effect of Temperature on the Stability of Verbascoside in Solution (pH 7)

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-life (t¹/²) (days)
40.005138.6
250.05712.2
400.2313.0

Table 2: Effect of pH on the Stability of Verbascoside at 25°C

pHDegradation Rate Constant (k) (day⁻¹)Half-life (t¹/²) (days)
4.00.01257.8
5.00.02133.0
6.00.03519.8
7.00.05712.2
8.00.1156.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies to understand the stability profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at room temperature (25°C) for 4 hours.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature (25°C) for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution in a neutral aqueous buffer (pH 7) at 60°C for 48 hours, protected from light.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a transparent vial to direct sunlight for 48 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze the stressed samples and a non-stressed control sample by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method suitable for quantifying this compound and separating it from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare standard solutions of this compound in the mobile phase at known concentrations.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the samples from the forced degradation study (after appropriate dilution).

  • Quantify the amount of remaining this compound and calculate the percentage of degradation.

Visualizations

Signaling Pathway of this compound

This compound has been shown to exert its neuroprotective effects through the activation of the TrkB/CREB/BDNF signaling pathway.

AcanthosideB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus AcanthosideB This compound TrkB TrkB Receptor AcanthosideB->TrkB Activates PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates pCREB p-CREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Leads to BDNF_Protein->TrkB Positive Feedback

Caption: this compound activates the TrkB receptor, initiating a signaling cascade that promotes neuronal survival.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Testing_Workflow start Start: this compound Sample stock_prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock_prep forced_degradation Forced Degradation Studies stock_prep->forced_degradation acid Acid Hydrolysis (0.1N HCl, 60°C) forced_degradation->acid base Base Hydrolysis (0.1N NaOH, 25°C) forced_degradation->base oxidation Oxidation (3% H₂O₂, 25°C) forced_degradation->oxidation thermal Thermal Stress (60°C) forced_degradation->thermal photo Photolytic Stress (Sunlight) forced_degradation->photo hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis (Calculate % Degradation) hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for conducting forced degradation studies and stability analysis of this compound.

References

Optimizing the extraction yield of Acanthoside B from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction yield of Acanthoside B from natural sources, primarily Acanthopanax senticosus.

Troubleshooting Guide

Low recovery of this compound can be a significant issue. This guide provides a systematic approach to identifying and resolving common problems encountered during the extraction process.

Problem: Low or inconsistent this compound yield.

Potential CauseRecommended Solutions & Optimizations
1. Inefficient Extraction Method Traditional methods like maceration may be less effective. Consider advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Enzyme-Assisted Extraction (EAE), which have been shown to improve the yield of related eleutherosides.[1][2]
2. Suboptimal Solvent Choice The polarity of the solvent is critical. This compound, a glycoside, is best extracted with polar solvents. An ethanol-water mixture is commonly used.[3][4] Optimize the ethanol (B145695) concentration; studies on related compounds suggest a range of 40-70%.[5][6][7]
3. Inadequate Sample Preparation Improper grinding can reduce the surface area available for extraction. Ensure the plant material is dried to a constant weight and ground into a fine, uniform powder (e.g., 40-60 mesh).[4][8]
4. Suboptimal Extraction Parameters Each parameter significantly impacts yield. Systematically optimize temperature, time, and power (for UAE/MAE). See the parameter optimization tables below for recommended starting points based on different methods.[4][6][7][9]
5. Degradation of this compound Prolonged exposure to high temperatures can lead to the degradation of glycosides.[4][10][11] For thermal methods, keep extraction times to a minimum and use a rotary evaporator under reduced pressure at a low temperature (<50°C) for solvent removal.[4][7] The pH of the extraction medium can also affect stability; a neutral or slightly acidic pH is often optimal.[4][12]
6. Inefficient Solid-to-Liquid Ratio An insufficient volume of solvent may not effectively dissolve the target compound. A higher solvent-to-solid ratio generally improves yield up to a certain point.[7][13] Ratios from 1:10 to 1:49 g/mL have been used for extracting compounds from Acanthopanax.[1][6]
7. Losses During Downstream Processing Significant amounts of the target compound can be lost during filtration, concentration, and purification steps.[8] Ensure efficient transfer between steps and optimize purification techniques like column chromatography to minimize loss.

Comparative Data on Extraction Parameters

The following tables summarize optimized parameters for different extraction methods, primarily based on studies of related compounds from Acanthopanax senticosus. These should be used as a starting point for the optimization of this compound extraction.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters

ParameterOptimized Range / ValueSource
Solvent Concentration 61% Ethanol[5]
Temperature 58 - 59 °C[5][9][14]
Time 57 - 73 min[5][9][14]
Ultrasonic Power 85 - 300 W[9][15]
Solid-to-Liquid Ratio 1:25 - 1:39 g/mL[5][9][14]

Table 2: Microwave-Assisted Extraction (MAE) Parameters

ParameterOptimized Range / ValueSource
Solvent Concentration 50% Ethanol[16]
Time 5 - 13.5 min[16][17]
Microwave Power 200 - 796 W[16][17]
Solid-to-Liquid Ratio 1:16.5 - 1:30 g/mL[17]

Table 3: Enzyme-Assisted Extraction (EAE) Parameters

ParameterOptimized Range / ValueSource
Enzyme Type Cellulase (B1617823) and Pectinase (B1165727) mixture (e.g., 3:2 ratio)[15][18]
Enzyme Concentration ~6960 U/g[15][18]
pH 6.0[12][15][18]
Temperature 50 - 54 °C[15][18]
Time ~60 min[15][18]

Frequently Asked Questions (FAQs)

Q1: Which part of the Acanthopanax senticosus plant should I use for this compound extraction? A1: this compound and other eleutherosides are found in various parts of the plant, including the roots, rhizomes, stems, and leaves. The concentration can vary depending on the plant part and cultivation conditions. Stems and roots are commonly used for extraction.[3]

Q2: My crude extract is a good quantity, but the final purified yield of this compound is very low. What could be the problem? A2: This suggests potential issues with compound degradation or inefficient purification.[4] this compound may be sensitive to high temperatures used during solvent evaporation. Use a rotary evaporator at low temperatures (<50°C).[7] Your purification strategy, such as column chromatography, may also need optimization. Ensure the stationary phase and mobile phase gradient are suitable for separating this compound from other co-extracted compounds.[4]

Q3: Can I use water as the extraction solvent instead of an ethanol-water mixture? A3: While this compound has some solubility in water, using an ethanol-water mixture is generally more effective.[3] The ethanol component helps to dissolve the compound more efficiently, while the water helps to extract other polar substances. Hot water extraction is a method, but it may have a lower extraction rate compared to optimized solvent or advanced extraction techniques.

Q4: How important is the particle size of the plant material? A4: Particle size is very important. A smaller, more uniform particle size increases the surface area for solvent interaction, which significantly improves extraction efficiency by facilitating better solvent penetration into the plant cells.[8]

Q5: Is it beneficial to combine different extraction methods? A5: Yes, combining methods can be highly effective. For example, Enzyme-Assisted Ultrasonic Extraction (EAUE) uses enzymes to break down the plant cell wall, followed by ultrasound to enhance the release of the intracellular contents. This synergistic approach has been shown to significantly increase the yield of flavonoids from Acanthopanax senticosus.[5][14][15][18]

Experimental Protocols

The following are generalized protocols for advanced extraction methods. These should be optimized using a systematic approach like Response Surface Methodology (RSM) to maximize the yield of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Weigh 10 g of finely powdered Acanthopanax senticosus material and place it in a 500 mL flask.

  • Solvent Addition: Add 250 mL of 60% ethanol (for a 1:25 solid-to-liquid ratio).

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a power of 200 W and a temperature of 58°C for 60 minutes.[1][9]

  • Filtration: After sonication, cool the mixture and filter it through Whatman No. 1 filter paper.

  • Re-extraction (Optional): To maximize yield, the residue can be re-extracted with fresh solvent under the same conditions.

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 50°C.

  • Analysis: The resulting crude extract can be further purified and analyzed by HPLC to determine the this compound yield.

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Preparation: Place 5 g of finely powdered Acanthopanax senticosus material into a microwave extraction vessel.

  • Solvent Addition: Add 100 mL of 50% ethanol (for a 1:20 solid-to-liquid ratio). Allow the material to soak for 10-15 minutes.

  • Extraction: Place the vessel in a microwave extractor. Set the microwave power to 400 W and the extraction time to 10 minutes.[17] Ensure the system has a reflux condenser to prevent solvent loss.

  • Cooling and Filtration: After the extraction cycle, allow the vessel to cool to room temperature. Filter the extract to separate the supernatant from the plant debris.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C.

  • Analysis: The crude extract is now ready for purification and quantification of this compound.

Protocol 3: Enzyme-Assisted Extraction (EAE)
  • Preparation: Suspend 10 g of finely powdered Acanthopanax senticosus material in a buffer solution with a pH of 6.0.

  • Enzymatic Hydrolysis: Add a commercial enzyme mixture (e.g., cellulase and pectinase at a 3:2 ratio) at a concentration of approximately 7000 U per gram of plant material.[15][18]

  • Incubation: Incubate the mixture in a shaking water bath at 53°C for 60 minutes to allow for enzymatic degradation of the cell walls.[15][18]

  • Enzyme Deactivation: After incubation, heat the mixture to 90°C for 5-10 minutes to deactivate the enzymes.

  • Solvent Extraction: Cool the mixture and add ethanol to reach a final concentration of 60-70%. Macerate or sonicate for 30-60 minutes to extract the released compounds.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

  • Analysis: Purify and quantify the this compound content in the final extract.

Visualizations

The following diagrams illustrate a general workflow for optimizing the extraction of this compound.

Extraction_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction Method Selection cluster_optimization Phase 3: Parameter Optimization (RSM) cluster_analysis Phase 4: Analysis & Purification RawMaterial Raw Material (Acanthopanax senticosus) Drying Drying RawMaterial->Drying Grinding Grinding & Sieving Drying->Grinding UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE EAE Enzyme-Assisted Extraction (EAE) Grinding->EAE Parameters Key Parameters: - Solvent Concentration - Temperature - Time - Power / Enzyme Conc. - Solid/Liquid Ratio UAE->Parameters MAE->Parameters EAE->Parameters Filtration Filtration & Concentration Parameters->Filtration Purification Purification (e.g., Column Chromatography) Filtration->Purification Analysis Analysis (HPLC) Quantify this compound Yield Purification->Analysis Analysis->Parameters Iterate to Optimize

Caption: Workflow for optimizing this compound extraction.

Troubleshooting_Logic Start Start: Low this compound Yield CheckMethod Is the extraction method efficient? (e.g., UAE, MAE) Start->CheckMethod CheckSolvent Is the solvent system optimal? (e.g., ~60% Ethanol) CheckMethod->CheckSolvent Yes Sol_Method Action: Switch to UAE, MAE, or EAE CheckMethod->Sol_Method No CheckParams Are parameters optimized? (Temp, Time, Power) CheckSolvent->CheckParams Yes Sol_Solvent Action: Optimize solvent concentration CheckSolvent->Sol_Solvent No CheckDegradation Is degradation minimized? (Low Temp Evaporation) CheckParams->CheckDegradation Yes Sol_Params Action: Systematically optimize parameters (use RSM) CheckParams->Sol_Params No Sol_Degradation Action: Use low temp for solvent removal; check pH CheckDegradation->Sol_Degradation No End Result: Improved Yield CheckDegradation->End Yes Sol_Method->CheckSolvent Sol_Solvent->CheckParams Sol_Params->CheckDegradation Sol_Degradation->End

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Oral Administration of Acanthoside B in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral administration of Acanthoside B in animal studies. Given the limited publicly available pharmacokinetic data for this compound, this guide incorporates information on its aglycone, syringaresinol (B1662434), and general principles applicable to lignan (B3055560) glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a natural lignan glycoside. Its chemical synonyms include (-)-Syringaresinol-4-O-beta-D-glucopyranoside and Episyringaresinol 4'-O-beta-D-glucopyranoside. As a glycoside, it consists of a lignan aglycone (syringaresinol) attached to a glucose molecule. This structure influences its solubility, stability, and metabolic fate following oral administration.

Q2: I administered this compound orally to my study animals, but I cannot detect it in plasma samples. Why is this happening?

A2: This is a common challenge with many orally administered lignan glycosides. The primary reason is likely extensive metabolism by the gut microbiota.[1] Intestinal bacteria can cleave the glycosidic bond, releasing the aglycone, syringaresinol. This aglycone is then absorbed and may undergo further metabolism. Therefore, it is crucial to analyze plasma samples for syringaresinol and its metabolites, rather than for the parent this compound.

Q3: What are the expected metabolites of this compound that I should be looking for?

A3: The primary metabolite to quantify in plasma is its aglycone, syringaresinol . The gut microbiota may further metabolize syringaresinol into other compounds, though this conversion is less efficient compared to other lignans. Following absorption, syringaresinol undergoes extensive Phase II metabolism in the liver and intestinal cells, leading to the formation of glucuronidated and sulfated conjugates. For a complete pharmacokinetic profile, it is advisable to treat plasma samples with β-glucuronidase and sulfatase to measure total (conjugated and unconjugated) syringaresinol.

Q4: What is the expected oral bioavailability of this compound?

A4: There is no specific oral bioavailability data reported for this compound or syringaresinol in the public literature.[1] However, lignan glycosides as a class generally exhibit low oral bioavailability. This is attributed to factors such as poor membrane permeability of the glycoside form and extensive first-pass metabolism by both gut microbiota and host enzymes. For context, the oral bioavailability of another lignan glycoside, pinoresinol (B1678388) diglucoside, was found to be only 2.5% in rats.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations of the parent compound (this compound). Extensive metabolism by gut microbiota before absorption.1. Shift the analytical focus from this compound to its aglycone, syringaresinol, and its conjugated metabolites.2. Incorporate an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) in your sample preparation protocol to measure total syringaresinol.3. Consider co-administration with a broad-spectrum antibiotic cocktail in a satellite group of animals to investigate the role of gut microbiota in metabolism. Note that this will alter the physiological conditions of the experiment.
High variability in plasma concentrations between individual animals. Differences in gut microbiota composition and activity among animals.1. Ensure a consistent diet and housing environment for all animals to minimize variations in gut flora.2. Increase the number of animals per group to improve statistical power.3. Consider analyzing fecal samples to correlate gut microbiota profiles with pharmacokinetic data.
Poor solubility of this compound in the dosing vehicle. The physicochemical properties of this compound may lead to challenges in preparing a homogenous and stable formulation.1. Test a range of pharmaceutically acceptable vehicles. A suspension in 0.5% carboxymethylcellulose (CMC) or a solution containing co-solvents like polyethylene (B3416737) glycol 400 (PEG400) and ethanol (B145695) in saline are common choices.2. Use sonication or homogenization to ensure a uniform suspension before each dose administration.3. Conduct a formulation stability study to ensure the compound does not precipitate or degrade in the vehicle over the dosing period.
Inconsistent absorption profiles (e.g., variable Tmax). Issues with the oral gavage procedure or formulation.1. Ensure all personnel are properly trained in the oral gavage technique to minimize stress and ensure consistent delivery to the stomach.2. Use a consistent volume and concentration of the dosing formulation for all animals.3. Ensure the formulation is a homogenous suspension or solution at the time of administration.

Quantitative Data

Table 1: Representative Pharmacokinetic Parameters of Pinoresinol Diglucoside (PD) in Rats Following Oral Administration.

ParameterValue
Compound Pinoresinol Diglucoside
Animal Model Rat
Dose Not Specified
Route of Administration Oral
Absolute Bioavailability (F) 2.5%

Data sourced from a study on the pharmacokinetics of Pinoresinol Diglucoside.

Experimental Protocols

Protocol for a Rodent Oral Pharmacokinetic Study

This protocol provides a general framework for assessing the oral pharmacokinetics of a lignan glycoside like this compound, focusing on the analysis of its aglycone, syringaresinol.

a. Animal Model and Dosing:

  • Species: Sprague-Dawley rats (male, 200-250 g).

  • Acclimatization: House animals for at least one week under standard conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Formulation Preparation: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Ensure the suspension is homogenous through vortexing and sonication.

  • Dose Administration: Administer the formulation via oral gavage at a specific dose (e.g., 50 mg/kg). Include a separate group for intravenous administration (e.g., 5 mg/kg in a solubilizing vehicle) to determine absolute bioavailability.

b. Blood Sampling:

  • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect samples into heparinized tubes.

  • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

c. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software.

  • Calculate the absolute oral bioavailability (F) using the formula: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Protocol for LC-MS/MS Quantification of Syringaresinol in Rat Plasma

This protocol outlines a representative method for the sensitive and specific quantification of syringaresinol in plasma samples.

a. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Conditions (Representative):

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to ensure adequate separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions (Representative):

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), either positive or negative mode (to be optimized for syringaresinol).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both syringaresinol and the internal standard.

Visualizations

Signaling Pathways

The biological effects of orally administered this compound are likely mediated by its absorbed metabolite, syringaresinol. Syringaresinol has been shown to modulate key signaling pathways involved in antioxidant and anti-inflammatory responses.

G Troubleshooting Workflow for Low Oral Bioavailability of this compound cluster_0 Problem Identification cluster_1 Investigation of Metabolism cluster_2 Role of Gut Microbiota cluster_3 Formulation and Administration Issues start Low/No Detectable Compound in Plasma metabolism Is the parent compound (this compound) or the aglycone (syringaresinol) being measured? start->metabolism measure_aglycone Action: Develop and validate an assay for syringaresinol and its conjugates. metabolism->measure_aglycone Measuring parent microbiota Is gut microbiota metabolism a contributing factor? metabolism->microbiota Measuring aglycone hydrolysis Action: Include enzymatic hydrolysis (β-glucuronidase/sulfatase) in sample prep to measure total aglycone. microbiota->hydrolysis formulation Is the formulation stable and homogenous? hydrolysis->formulation optimize_formulation Action: Assess solubility and stability in different vehicles (e.g., 0.5% CMC, PEG400). Use sonication. formulation->optimize_formulation

Caption: Troubleshooting workflow for low oral bioavailability.

G Metabolic Pathway of this compound after Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation Acanthoside_B This compound (Oral Dose) Microbiota Gut Microbiota Acanthoside_B->Microbiota Hydrolysis Syringaresinol Syringaresinol (Aglycone) Microbiota->Syringaresinol Absorbed_Syringaresinol Absorbed Syringaresinol Syringaresinol->Absorbed_Syringaresinol Absorption Liver Liver (Phase II Metabolism) Absorbed_Syringaresinol->Liver Conjugates Syringaresinol Glucuronides and Sulfates Liver->Conjugates Excretion Excretion Conjugates->Excretion Excretion

Caption: Metabolic fate of this compound.

Keap1_Nrf2_Pathway Activation of the Keap1/Nrf2 Pathway by Syringaresinol Syringaresinol Syringaresinol Keap1_Nrf2 Keap1-Nrf2 Complex Syringaresinol->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Syringaresinol activates the Keap1/Nrf2 antioxidant pathway.

TGF_Smad_Pathway Inhibition of the TGF-β/Smad Pathway by Syringaresinol Syringaresinol Syringaresinol TGF_beta1 TGF-β1 Syringaresinol->TGF_beta1 downregulates expression TGF_receptor TGF-β Receptor TGF_beta1->TGF_receptor binds to Smad2_3 Smad2/3 Phosphorylation TGF_receptor->Smad2_3 Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Fibrotic_Genes Pro-fibrotic Gene Expression Smad_complex->Fibrotic_Genes activates transcription

Caption: Syringaresinol inhibits the pro-fibrotic TGF-β/Smad pathway.

References

Technical Support Center: Enhancing the Bioavailability of Acanthoside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Acanthoside B.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is this compound and why is its bioavailability a concern?

This compound is a bioactive lignan (B3055560) with demonstrated anti-inflammatory and neuroprotective activities.[1] However, its therapeutic potential is often limited by low oral bioavailability, which means that only a small fraction of the ingested dose reaches the systemic circulation to exert its pharmacological effects. This necessitates the administration of higher doses, which can lead to potential side effects and variability in patient response.

Q2: What are the primary reasons for the low bioavailability of this compound?

While direct studies on this compound are limited, data from its structural analog, Acteoside, and its physicochemical properties suggest several contributing factors:

  • Poor Permeability: this compound is a hydrophilic molecule, as indicated by its negative LogP value.[1] This characteristic hinders its ability to passively diffuse across the lipid-rich intestinal cell membranes.

  • Efflux Transporter Activity: It is highly probable that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). These transporters are present in the intestinal epithelium and actively pump absorbed compounds back into the intestinal lumen, thereby reducing net absorption.[2][3]

  • First-Pass Metabolism: Although not definitively studied for this compound, many similar phenolic compounds undergo extensive metabolism in the intestine and liver before reaching systemic circulation, which can significantly reduce the amount of active compound.

Physicochemical Properties

Q3: What are the key physicochemical properties of this compound relevant to its bioavailability?

Understanding the physicochemical properties of this compound is crucial for designing effective bioavailability enhancement strategies.

PropertyValueImplication for BioavailabilitySource
Molecular FormulaC₂₈H₃₆O₁₃-[1][4]
Molecular Weight580.58 g/mol High molecular weight can sometimes limit passive diffusion.[1][4]
Calculated LogP-1.6Indicates high hydrophilicity and likely poor membrane permeability.[1]
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol.Limited aqueous solubility can be a factor in dissolution rate.[5][6]
Hydrogen Bond Donor Count5A higher number of hydrogen bond donors can reduce permeability.[1]
Hydrogen Bond Acceptor Count13A higher number of hydrogen bond acceptors can reduce permeability.[1]
Formulation Strategies

Q4: What formulation strategies can be employed to enhance the bioavailability of this compound?

Based on successful approaches for structurally similar compounds like Acteoside, the following strategies are recommended for investigation:

  • Nanoformulations: Encapsulating this compound in nanocarriers can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Chitosan-coated liposomes have shown promise for Acteoside.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can enhance oral absorption.

    • Polymeric Nanoparticles: Using biodegradable polymers to form nanoparticles can provide controlled release and targeted delivery.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level to improve its dissolution rate and solubility.[7][8]

  • Co-administration with P-glycoprotein (P-gp) Inhibitors: Since P-gp efflux is a likely contributor to low bioavailability, co-administering this compound with a P-gp inhibitor can increase its intestinal absorption.[2][9]

Troubleshooting Guides

In Vitro Permeability Assays (Caco-2 Model)

Issue 1: Low apparent permeability (Papp) of this compound in Caco-2 cell monolayers.

  • Possible Cause: High hydrophilicity and potential P-gp efflux.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Before and after the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the Caco-2 cell monolayer.

    • Include a P-gp Inhibitor: Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). A significant increase in the apical-to-basolateral (A-B) Papp value in the presence of the inhibitor would confirm the involvement of P-gp in the efflux of this compound.

    • Test Formulation Strategies: Evaluate the permeability of different this compound formulations (e.g., liposomes, solid dispersions) to assess their ability to enhance transport across the Caco-2 monolayer.

Issue 2: High variability in Papp values between experiments.

  • Possible Cause: Inconsistent cell culture conditions or experimental setup.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Maintain consistent cell passage numbers, seeding density, and culture duration (typically 21 days) to ensure the formation of a well-differentiated monolayer.

    • Control Experimental Conditions: Ensure consistent pH, temperature, and incubation times for all experiments.

    • Use Internal Standards: Include a well-characterized low and high permeability compound in each assay as internal controls to monitor the consistency of the assay performance.

In Vivo Pharmacokinetic Studies

Issue 3: Very low or undetectable plasma concentrations of this compound after oral administration in animal models.

  • Possible Cause: Poor absorption, rapid metabolism, or analytical method limitations.

  • Troubleshooting Steps:

    • Optimize Formulation: Administer this compound in a formulation designed to enhance its bioavailability, such as a nanoformulation or a solid dispersion.

    • Co-administer a P-gp Inhibitor: If in vitro data suggests P-gp efflux, co-administer a P-gp inhibitor with this compound to the animal model.

    • Increase Dose (with caution): While not ideal, a higher dose may be necessary to achieve detectable plasma concentrations. However, this should be done with careful consideration of potential toxicity.

    • Validate Analytical Method: Ensure that the analytical method (e.g., LC-MS/MS) has sufficient sensitivity (low limit of quantification) to detect the expected low concentrations of this compound in plasma.[10]

Issue 4: High inter-individual variability in pharmacokinetic parameters.

  • Possible Cause: Differences in gastrointestinal physiology, metabolism, or food effects.

  • Troubleshooting Steps:

    • Standardize Animal Conditions: Use animals of the same age, sex, and strain, and ensure they are fasted overnight before dosing to minimize variability in gastrointestinal conditions.

    • Control Food and Water Intake: Standardize the feeding schedule and access to water during the study.

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of this compound and investigate the role of P-gp efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Transport Study:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test solution containing this compound (at a known concentration) to the apical (A) side and fresh HBSS to the basolateral (B) side for A to B transport studies. For B to A transport studies, add the test solution to the basolateral side and fresh HBSS to the apical side.

    • To investigate P-gp involvement, perform the transport study in the presence and absence of a P-gp inhibitor (e.g., 100 µM verapamil) on the apical side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor compartment. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

Objective: To assess the metabolic stability of this compound.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing this compound (e.g., 1 µM), liver microsomes (e.g., from rat or human), and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) = 0.693 / k.

Visualizations

Bioavailability_Factors cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation Acanthoside_B This compound Dissolution Dissolution in Gut Fluid Acanthoside_B->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Bioavailable_Drug Bioavailable Drug Absorption->Bioavailable_Drug First_Pass First-Pass Metabolism Absorption->First_Pass To Liver Poor_Solubility Poor Aqueous Solubility Poor_Solubility->Dissolution Poor_Permeability Poor Permeability (Hydrophilicity) Poor_Permeability->Absorption Pgp_Efflux P-gp Efflux Pgp_Efflux->Absorption First_Pass->Bioavailable_Drug

Caption: Factors limiting the oral bioavailability of this compound.

Enhancement_Strategies cluster_strategies Enhancement Strategies cluster_outcomes Expected Outcomes Low_Bioavailability Low Bioavailability of This compound Nanoformulations Nanoformulations (Liposomes, SLNs, Polymeric NPs) Low_Bioavailability->Nanoformulations Solid_Dispersions Solid Dispersions Low_Bioavailability->Solid_Dispersions Pgp_Inhibition Co-administration with P-gp Inhibitors Low_Bioavailability->Pgp_Inhibition Improved_Solubility Improved Solubility and Dissolution Nanoformulations->Improved_Solubility Enhanced_Permeability Enhanced Permeability Nanoformulations->Enhanced_Permeability Solid_Dispersions->Improved_Solubility Reduced_Efflux Reduced P-gp Efflux Pgp_Inhibition->Reduced_Efflux Increased_Bioavailability Increased Bioavailability Improved_Solubility->Increased_Bioavailability Enhanced_Permeability->Increased_Bioavailability Reduced_Efflux->Increased_Bioavailability

Caption: Strategies to enhance the bioavailability of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Low Bioavailability of this compound Formulation Develop Formulations (Nanoformulations, Solid Dispersions) start->Formulation Caco2 Caco-2 Permeability Assay (+/- P-gp Inhibitor) Formulation->Caco2 Metabolism In Vitro Metabolism Study (Liver Microsomes) Formulation->Metabolism Animal_Study Pharmacokinetic Study in Animal Model Caco2->Animal_Study Metabolism->Animal_Study Analysis LC-MS/MS Analysis of Plasma Samples Animal_Study->Analysis end End: Optimized Formulation with Enhanced Bioavailability Analysis->end

Caption: Experimental workflow for enhancing this compound bioavailability.

References

Troubleshooting peak tailing for Acanthoside B in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the reverse-phase HPLC analysis of Acanthoside B.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. For the analysis of this compound, peak tailing can lead to inaccurate quantification due to improper peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity.

Q2: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?

A2: Given the structure of this compound, a lignan (B3055560) glycoside with phenolic hydroxyl groups, the primary causes of peak tailing in reverse-phase HPLC are:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of this compound and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. These interactions can lead to a secondary, stronger retention mechanism, causing the peak to tail.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the phenolic hydroxyl groups on this compound, the molecule can exist in both ionized and non-ionized forms. This dual state leads to peak broadening and tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, poorly made connections, or a large detector cell volume, can cause band broadening that may manifest as peak tailing.

Q3: How can I tell if secondary interactions with the column are causing peak tailing for my this compound sample?

A3: If you observe peak tailing specifically for this compound and other polar, phenolic compounds in your sample, while non-polar compounds exhibit good peak shape, it is a strong indication that secondary interactions with residual silanol groups are the culprit. You can confirm this by trying a column with a different stationary phase chemistry, such as a polar-embedded or end-capped column, which is designed to minimize these interactions.

Q4: What is a good starting point for the mobile phase pH when analyzing this compound?

A4: For phenolic compounds like this compound, it is generally recommended to use a mobile phase with a low pH, typically between 2.5 and 4.0. This ensures that the phenolic hydroxyl groups are fully protonated (non-ionized), minimizing their interaction with silanol groups on the column and promoting a single, well-defined retention mechanism.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Evaluate the Peak Shape

Before making any changes, quantify the extent of the tailing. Calculate the tailing factor (Tf) or asymmetry factor (As) for the this compound peak. A value greater than 1.5 is generally considered significant tailing that requires troubleshooting.

Step 2: Systematic Troubleshooting Workflow

Follow the logical workflow below to identify and address the root cause of peak tailing.

G cluster_0 cluster_1 cluster_2 cluster_3 start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential System Issue: - Extra-column volume - Leaks - Detector settings check_all_peaks->system_issue  Yes specific_tailing Only this compound (or similar polar analytes) is tailing check_all_peaks->specific_tailing  No check_connections Action: - Check and tighten all fittings - Use shorter, narrower ID tubing - Review detector settings system_issue->check_connections check_overload Is the column overloaded? specific_tailing->check_overload dilute_sample Action: - Dilute the sample (e.g., 1:10) - Reduce injection volume check_overload->dilute_sample  Yes check_mobile_phase Is the mobile phase pH optimal? check_overload->check_mobile_phase  No overload_yes Peak shape improves dilute_sample->overload_yes adjust_ph Action: - Lower mobile phase pH (2.5-3.5)  using formic or phosphoric acid - Ensure adequate buffer capacity check_mobile_phase->adjust_ph  No check_column Is the column chemistry appropriate and the column in good condition? check_mobile_phase->check_column  Yes ph_yes Peak shape improves adjust_ph->ph_yes column_actions Action: - Use a high-purity, end-capped C18 column - Consider a polar-embedded phase column - Flush or replace the column if old or contaminated check_column->column_actions  No column_yes Peak shape improves column_actions->column_yes

Troubleshooting workflow for this compound peak tailing.

Data Presentation

The following table summarizes recommended starting parameters and troubleshooting adjustments for the reverse-phase HPLC analysis of this compound.

ParameterRecommended Starting ConditionTroubleshooting Action for Peak TailingExpected Outcome
Column High-purity, end-capped C18, 2.1-4.6 mm ID, 3-5 µm particle sizeSwitch to a polar-embedded phase column or a new, high-quality C18 column.Reduced secondary interactions with silanol groups, leading to improved peak symmetry.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterIncrease acid concentration slightly (e.g., to 0.2%) or switch to a different acidifier.Ensures complete protonation of this compound and silanol groups, minimizing ionic interactions.
Mobile Phase B Acetonitrile (B52724) or MethanolEvaluate both solvents; acetonitrile often provides better peak shapes for phenolic compounds.Improved peak shape and potentially altered selectivity.
Mobile Phase pH 2.5 - 3.5If pH is higher, adjust downwards into this range.Suppresses ionization of phenolic hydroxyls, leading to a single retention mechanism and sharper peaks.
Gradient Start with a low percentage of organic phase (e.g., 5-10%) and ramp up.A shallower gradient may improve peak shape.Better focusing of the analyte band at the head of the column.
Flow Rate 0.8 - 1.2 mL/min for 4.6 mm ID columnLowering the flow rate can sometimes improve peak shape, but may increase run time.Increased interaction time with the stationary phase, which can sometimes improve peak symmetry.
Column Temperature 30 - 40 °CIncreasing the temperature can improve mass transfer and reduce peak tailing.Sharper peaks due to faster kinetics.
Injection Volume 5 - 20 µLReduce the injection volume by half.If overload is the issue, this will result in a significant improvement in peak shape.
Sample Concentration < 1 mg/mLDilute the sample 1:10 in the initial mobile phase.If the peak shape improves, the original sample was overloading the column.
Sample Solvent Initial mobile phase compositionIf a stronger solvent was used, re-dissolve the sample in the initial mobile phase.Prevents peak distortion caused by solvent mismatch.

Experimental Protocols

Protocol 1: Standard Reverse-Phase HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B

      • 25-30 min: 50% to 90% B

      • 30-35 min: Hold at 90% B

      • 35-36 min: 90% to 10% B

      • 36-45 min: Re-equilibrate at 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 220 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Troubleshooting Experiment to Diagnose Peak Tailing

This protocol helps determine if column overload or mobile phase pH is the cause of peak tailing.

  • Column Overload Test:

    • Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) in the initial mobile phase.

    • Inject the original sample and each dilution under the same HPLC conditions.

    • Interpretation: If the tailing factor decreases significantly with dilution, column overload is a contributing factor. Reduce your sample concentration or injection volume for future analyses.

  • Mobile Phase pH Optimization:

    • Prepare two different mobile phase A solutions: one with 0.1% formic acid (pH ~2.7) and another with a phosphate (B84403) buffer at pH 4.0.

    • Run your this compound sample using the same gradient program with each of the mobile phases.

    • Interpretation: Compare the peak shape of this compound in both runs. A significant improvement at the lower pH indicates that secondary interactions due to ionization were a primary cause of tailing.

Logical Relationship Diagram

The following diagram illustrates the relationship between the potential causes of peak tailing for this compound and the corresponding troubleshooting strategies.

G cluster_0 Causes of Peak Tailing for this compound cluster_1 Troubleshooting Solutions cluster_2 Desired Outcome cause1 Secondary Silanol Interactions solution1 Use End-Capped or Polar-Embedded Column cause1->solution1 cause2 Sub-optimal Mobile Phase pH solution2 Lower Mobile Phase pH (2.5 - 3.5) cause2->solution2 cause3 Column Overload solution3 Dilute Sample or Reduce Injection Volume cause3->solution3 cause4 Column Degradation solution4 Flush or Replace Column cause4->solution4 cause5 Extra-Column Effects solution5 Optimize System (Tubing, Connections) cause5->solution5 outcome Symmetrical Peak (Tf ≈ 1) solution1->outcome solution2->outcome solution3->outcome solution4->outcome solution5->outcome

Relationship between causes and solutions for peak tailing.

Minimizing matrix effects for Acanthoside B analysis in plasma.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the bioanalytical method validation and quantification of Acanthoside B in plasma.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[2] In plasma analysis, these effects are a major concern in quantitative techniques like liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: What are the primary causes of matrix effects in plasma samples?

A2: Matrix effects in plasma are primarily caused by endogenous components that co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[3] Common culprits include phospholipids (B1166683), salts, proteins, and metabolites.[1] Exogenous substances, such as anticoagulants and dosing vehicles, can also contribute to matrix effects.[1][3] Phospholipids are a major source of matrix effects in plasma samples due to their abundance and their tendency to cause ion suppression.[4]

Q3: What is the difference between ion suppression and ion enhancement?

A3: Ion suppression is a common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal.[2] Ion enhancement, which is less common, occurs when matrix components increase the ionization efficiency, resulting in a stronger signal.[2] Both effects are detrimental to quantitative analysis as they can lead to inaccurate measurements.[2]

Q4: How can I determine if my this compound assay is experiencing matrix effects?

A4: Two primary methods are used to assess matrix effects during validation: the post-extraction addition method and the post-column infusion method.[2] The post-extraction addition method quantitatively compares the response of this compound in an extracted blank plasma sample that has been spiked with the analyte to the response of the analyte in a neat solution.[2] The post-column infusion method provides a qualitative assessment by infusing a constant flow of this compound into the mass spectrometer while a blank, extracted plasma sample is injected.[3] Any dips or rises in the baseline signal indicate regions of ion suppression or enhancement.

Q5: Is it possible to completely eliminate matrix effects?

A5: Completely eliminating matrix effects is often not possible.[5] However, their impact can be significantly minimized and controlled through careful optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters.[4][5] The goal is to develop a rugged and reliable method where the influence of the matrix is negligible or consistently compensated for.

Troubleshooting Guide

Problem: I am observing poor sensitivity and inconsistent results for this compound at low concentrations.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids.

  • Solution:

    • Assess the Matrix Effect: Use the post-column infusion technique to identify the retention time regions where ion suppression is most severe.[3] Adjust your chromatographic method to separate the this compound peak from these regions.

    • Improve Sample Cleanup: Protein precipitation (PPT) is a simple but often insufficient method for removing phospholipids.[6] Consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[4][6] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[6]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the plasma sample before extraction can reduce the concentration of interfering matrix components.[7][8]

Problem: My internal standard (IS) is not adequately compensating for the matrix effect.

  • Possible Cause: The internal standard and this compound are being affected differently by the matrix components. This can happen if they do not co-elute perfectly or if their ionization is suppressed to different extents.

  • Solution:

    • Verify Co-elution: Ensure that this compound and its internal standard have identical retention times. Even stable isotope-labeled internal standards can exhibit slight chromatographic differences (the "isotope effect") that may lead to differential ion suppression.[1]

    • Evaluate IS in Matrix: Assess the matrix factor for your internal standard independently. If the IS shows significantly different or more variable suppression than this compound, it is not a suitable choice.[1]

    • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the ideal choice as it has nearly identical physicochemical properties to the analyte and will be affected by the matrix in a very similar way.[5]

Problem: I see a significant drop in signal intensity after injecting several plasma samples.

  • Possible Cause: Accumulation of non-volatile matrix components, such as phospholipids, in the ion source of the mass spectrometer, leading to source fouling.

  • Solution:

    • Optimize Sample Preparation: Implement a more effective sample cleanup method (LLE or SPE) to remove phospholipids before injection.[4]

    • Use a Divert Valve: Program a divert valve to direct the flow from the HPLC column to waste during the parts of the run where highly retained, interfering compounds are expected to elute, thus preventing them from entering the mass spectrometer.[7]

    • Regular Instrument Maintenance: Implement a regular cleaning schedule for the ion source to prevent the buildup of contaminants.

Experimental Protocols & Data

Data Presentation: Comparison of Sample Preparation Methods
MethodTypical RecoveryMatrix Effect Removal EfficiencyThroughputCost per SampleKey AdvantageKey Disadvantage
Protein Precipitation (PPT) >80%[9]LowHighLowSimple and fastProne to significant matrix effects from phospholipids[6]
Liquid-Liquid Extraction (LLE) Variable[6]ModerateModerateModerateProvides cleaner extracts than PPTCan have lower recovery for polar analytes[6]
Solid-Phase Extraction (SPE) >90%[10]HighLowHighHighly selective, provides the cleanest extracts[6]More complex and time-consuming to develop

Note: The recovery and efficiency values are generalized from bioanalytical literature. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

This method is rapid but offers the least effective removal of matrix components.[6]

Methodology:

  • Aliquot 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard. The 3:1 ratio of acetonitrile to plasma is a common starting point.[11]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[12]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

Methodology:

  • Aliquot 200 µL of plasma sample into a polypropylene (B1209903) tube.

  • Add the internal standard solution.

  • Add 50 µL of a buffer solution to adjust the pH if necessary (to ensure this compound is in a neutral form for better extraction into an organic solvent).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex vigorously for 5-10 minutes to ensure efficient extraction.[13]

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[13]

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[13]

  • Reconstitute the residue in the mobile phase for analysis.

SPE offers the most effective sample cleanup and can be highly selective. A reversed-phase (e.g., C8 or C18) or a mixed-mode sorbent can be used.[6]

Methodology (using a generic C8 cartridge):

  • Conditioning: Pass 1 mL of methanol (B129727) through the C8 SPE cartridge, followed by 1 mL of purified water. Do not allow the sorbent to dry.[10]

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of water or a weak buffer. Load the diluted sample onto the conditioned SPE cartridge.[10]

  • Washing: Pass 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) through the cartridge to wash away polar interferences like salts and some proteins.[10]

  • Elution: Elute this compound and the internal standard from the cartridge using 1 mL of methanol or another suitable organic solvent into a clean collection tube.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) p_start Plasma Sample p_add Add Acetonitrile (3:1 v/v) + IS p_start->p_add p_vortex Vortex & Centrifuge p_add->p_vortex p_supernatant Collect Supernatant p_vortex->p_supernatant p_evap Evaporate p_supernatant->p_evap p_recon Reconstitute p_evap->p_recon p_end LC-MS/MS Analysis p_recon->p_end l_start Plasma Sample l_add Add Organic Solvent + IS l_start->l_add l_vortex Vortex & Centrifuge l_add->l_vortex l_organic Collect Organic Layer l_vortex->l_organic l_evap Evaporate l_organic->l_evap l_recon Reconstitute l_evap->l_recon l_end LC-MS/MS Analysis l_recon->l_end s_start Plasma Sample s_load Load Sample s_start->s_load s_condition Condition Cartridge s_condition->s_load s_wash Wash s_load->s_wash s_elute Elute s_wash->s_elute s_evap Evaporate & Reconstitute s_elute->s_evap s_end LC-MS/MS Analysis s_evap->s_end

Caption: Experimental workflows for common plasma sample preparation techniques.

troubleshooting_flowchart start Inconsistent Results or Poor Sensitivity Observed q_matrix Assess Matrix Effect (Post-Column Infusion) start->q_matrix a_no_suppression Problem is likely not matrix effect. Investigate other causes. q_matrix->a_no_suppression No Suppression a_suppression Ion Suppression Detected q_matrix->a_suppression Suppression q_cleanup Is Sample Cleanup Sufficient (PPT)? a_suppression->q_cleanup a_improve_cleanup Implement LLE or SPE q_cleanup->a_improve_cleanup No a_cleanup_ok Cleanup seems effective q_cleanup->a_cleanup_ok Yes q_chrom Optimize Chromatography (Separate analyte from suppression zone) a_improve_cleanup->q_chrom a_cleanup_ok->q_chrom q_is Is IS performance adequate? q_chrom->q_is a_is_ok Method Optimized q_is->a_is_ok Yes a_is_bad Use Stable Isotope-Labeled IS q_is->a_is_bad No a_is_bad->a_is_ok

References

Refining the purification process to obtain high-purity Acanthoside B.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the purification process to obtain high-purity Acanthoside B. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, chromatography, and post-purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound, a phenolic glycoside, stem from its physicochemical properties and the complexity of its natural source matrix. Key difficulties include:

  • Co-eluting Impurities: Crude plant extracts contain a complex mixture of structurally similar compounds, including other glycosides and polyphenols, which often have similar polarities to this compound, making chromatographic separation challenging.[1][2]

  • Low Concentration: this compound is often present in low concentrations within the source material, necessitating efficient extraction and enrichment steps to achieve a high yield.

  • Compound Stability: Glycosides can be susceptible to degradation under harsh conditions.[3] Factors such as high temperatures, strong acids or bases, and enzymatic activity from the plant material can lead to hydrolysis of the glycosidic bond or other modifications, resulting in low yields.[3]

Q2: My this compound is not visible on a TLC plate under UV light. How can I visualize it?

A2: While many phenolic compounds are UV-active, the specific chromophore of this compound might not provide strong absorption at standard UV wavelengths (254 nm or 365 nm). Here are some alternative visualization techniques:

  • Staining Reagents: Use a staining reagent that reacts with glycosides or phenols. A common choice is a p-anisaldehyde sulfuric acid solution followed by gentle heating, which typically produces colored spots for this class of compounds.

  • Iodine Vapor: Place the dried TLC plate in a chamber with iodine crystals. Many organic compounds will temporarily absorb the iodine vapor and appear as brown spots.

Q3: What is a suitable starting point for developing an HPLC purification method for this compound?

A3: For reversed-phase HPLC, a good starting point for method development would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[1] A gradient of increasing acetonitrile concentration will effectively separate compounds with a range of polarities. For a related compound, Acanthoside D, detection has been successful at 205 nm.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Low Yield
Problem Potential Cause Solution
Low yield after initial extraction Inefficient extraction solvent or method.Optimize the solvent system by testing different polarities (e.g., ethanol-water mixtures). Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[1]
Degradation of this compound during extraction.Maintain lower temperatures during extraction and solvent evaporation. Process the plant material quickly after harvesting to minimize enzymatic degradation.[3]
Low recovery from column chromatography Irreversible adsorption of the compound onto the stationary phase.If using silica (B1680970) gel, consider switching to a less active stationary phase like reversed-phase C18 or Sephadex LH-20. Pre-treating the silica with a polar solvent might also mitigate this issue.[1]
Co-elution with other compounds.Optimize the mobile phase gradient to improve separation. A shallower gradient can enhance the resolution of closely eluting peaks.[1]
Loss of product during solvent evaporation Degradation due to excessive heat.Use a rotary evaporator at a controlled, low temperature and pressure. For smaller volumes, a gentle stream of nitrogen gas can be used.[1]
Purity Issues
Problem Potential Cause Solution
Broad or tailing peaks in HPLC Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase.[1]
Column overload.Reduce the injection volume or the concentration of the sample. Overloading the column leads to peak distortion and poor resolution.[1]
Column contamination.Flush the column with a strong solvent to remove any strongly adsorbed impurities. If the problem persists, the column may need to be replaced.[1]
Presence of persistent impurities Inadequate separation in a single chromatographic step.Employ a multi-step purification strategy. An initial fractionation by column chromatography on silica gel can be followed by a polishing step using preparative HPLC with a different stationary phase (e.g., C18) to achieve high purity.[3]
Isomeric impurities.If the impurity is an isomer of this compound, achieving baseline separation can be very difficult. Further method development, such as trying different column chemistries (e.g., phenyl-hexyl) or mobile phase additives, may be necessary.[1]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Extraction:

    • Air-dry and powder the plant material.

    • Macerate the powdered material with 80% aqueous ethanol (B145695) at room temperature for 24 hours.

    • Filter the extract and concentrate under reduced pressure at a temperature below 45°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Silica Gel Column Chromatography:

    • Subject the enriched fraction to column chromatography on silica gel.

    • Elute with a gradient of chloroform-methanol or ethyl acetate-methanol, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify those containing this compound.

Protocol 2: Preparative HPLC Purification
  • Sample Preparation:

    • Combine and concentrate the this compound-rich fractions from the initial column chromatography.

    • Dissolve the residue in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and gradually increase to elute this compound. The exact gradient profile will need to be optimized based on the crude sample.

    • Flow Rate: 10-20 mL/min

    • Detection: UV at 205 nm

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Glycoside Purification

ParameterMethod 1: Silica Gel ColumnMethod 2: Preparative HPLC
Stationary Phase Silica Gel (60-120 mesh)Reversed-Phase C18 (10 µm)
Mobile Phase Gradient: Chloroform-MethanolGradient: Water (0.1% Formic Acid) - Acetonitrile (0.1% Formic Acid)
Typical Purity 60-80%>95%
Scale GramsMilligrams to Grams
Primary Use Initial FractionationFinal Polishing

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_fractionation Fractionation cluster_purification High-Purity Purification raw_material Raw Plant Material extraction Maceration with 80% Ethanol raw_material->extraction concentration Concentration under Vacuum extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning silica_column Silica Gel Column Chromatography partitioning->silica_column tlc_analysis TLC Analysis of Fractions silica_column->tlc_analysis pooling Pooling of this compound Fractions tlc_analysis->pooling prep_hplc Preparative HPLC (C18) pooling->prep_hplc purity_check Analytical HPLC for Purity Check prep_hplc->purity_check final_product High-Purity this compound purity_check->final_product

Caption: Experimental workflow for the purification of high-purity this compound.

troubleshooting_low_yield cluster_extraction Extraction Stage cluster_chromatography Chromatography Stage start Low Yield of this compound q_extraction Is the extraction efficient? start->q_extraction sol_extraction Optimize solvent, consider UAE/MAE q_extraction->sol_extraction Yes q_degradation Is there degradation during extraction? q_extraction->q_degradation No sol_degradation Use lower temperatures, rapid processing q_degradation->sol_degradation Yes q_adsorption Irreversible adsorption on column? q_degradation->q_adsorption No sol_adsorption Change stationary phase (C18, Sephadex) q_adsorption->sol_adsorption Yes q_coelution Co-elution with impurities? q_adsorption->q_coelution No sol_coelution Optimize mobile phase gradient q_coelution->sol_coelution Yes

Caption: Troubleshooting decision tree for low yield of this compound.

References

Addressing experimental variability in Acanthoside B bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in bioassays involving Acanthoside B. This compound is a bioactive lignan (B3055560) with recognized anti-inflammatory and anti-amnestic properties, primarily sourced from plants like Eleutherococcus senticosus.[1][2] Adherence to meticulous experimental technique is crucial for obtaining reproducible and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Compound & Reagent Handling

Q1: What is the correct way to prepare and store this compound to ensure its stability and activity?

A1: Proper handling is critical to prevent degradation and maintain the compound's potency.

  • Powder Storage: Store solid this compound at -20°C in a desiccator, protected from light and moisture.[3]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.[3]

  • Solution Storage: Store stock solution aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[3] Always protect solutions from light.

  • Working Dilutions: Thaw a single aliquot on the day of the experiment and prepare fresh dilutions directly in the appropriate pre-warmed (37°C) cell culture medium.

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. How can I resolve this?

A2: Precipitation of hydrophobic compounds in aqueous media is a frequent cause of experimental variability.

  • Check Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be ≤0.5%. Higher concentrations can be cytotoxic and may also contribute to precipitation issues.

  • Use a Two-Step Dilution: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium or Phosphate-Buffered Saline (PBS). Then, add this intermediate dilution to the final volume of media in your experimental wells.

  • Ensure Rapid Dispersion: When adding the compound, gently swirl the culture plate to facilitate immediate and uniform mixing, which can prevent the formation of localized high concentrations that are prone to precipitation.

  • Consider Alternative Solvents (with caution): For in vivo studies, co-solvents such as PEG300, Tween-80, or SBE-β-CD can enhance solubility.[3] For in vitro assays, these should be used with extreme caution as they can have their own biological effects. Always perform thorough vehicle control experiments to validate their inertness in your specific assay.

Category 2: Cell-Based Assay Variability

Q3: My results are inconsistent between experiments. What are common cell-based factors that could be causing this?

A3: The physiological state of your cells is a major source of potential variability.

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered cellular responses.

  • Cell Density: Ensure consistent cell seeding density across all wells and experiments. Both sparse and overly confluent cultures can respond differently to stimuli and treatments.

  • Cell Health: Regularly monitor cell morphology and viability. Do not use cultures that appear unhealthy or stressed.

  • Mycoplasma Contamination: Periodically test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses, including inflammatory signaling.

Q4: I suspect my compound is interfering with the assay readout itself. How can I test for this?

A4: Natural products can sometimes interfere with assay chemistries. It is essential to run controls to rule this out.

  • Colorimetric Assays (e.g., MTT): Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a cell-free control where this compound is added to the medium and MTT reagent to check for a color change.

  • Fluorescence-Based Assays: this compound may possess intrinsic fluorescence (autofluorescence). To check for this, measure the fluorescence of the compound in the assay buffer at the final concentration, without any cells or other reagents.

  • Luminescence-Based Assays: Similar to fluorescence, some compounds can interfere with luciferase enzymes or quench the luminescent signal. A cell-free control with the compound and luciferase substrate is recommended.

Data Presentation: Illustrating Experimental Variability

The reported bioactivity of a compound, often expressed as the half-maximal inhibitory concentration (IC50), is not an absolute value. It can fluctuate based on the specific bioassay, cell type, stimulus, and other experimental conditions. The tables below present quantitative data for this compound and the structurally related compound Acteoside to highlight this inherent variability.

Table 1: Reported IC50 Values for this compound

Bioassay Target/Enzyme IC50 (µM) Reference

| Phospholipase A₂ (PLA₂) Inhibition | Human Synovial PLA₂ | 4.3 |[4] |

Table 2: Reported IC50 Values for the Related Compound Acteoside (for Illustrative Purposes)

Bioassay Cell Line/System Stimulus IC50 (µM) Reference
Osteoclastogenesis Inhibition Murine Bone Marrow Macrophages (BMMs) RANKL 5.1 [3]

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | ~25-50 (Estimated) |[5] |

Note: The data for Acteoside, a similar phenylpropanoid glycoside, is included to demonstrate the typical range of IC50 values observed for this class of compounds across different biological assays.

Detailed Experimental Protocols

Protocol 1: Anti-Inflammatory Assay in RAW 264.7 Macrophages (Nitric Oxide Inhibition)

This protocol measures the ability of this compound to suppress the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in DMEM with 10% FBS. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO, ensuring the final concentration is consistent across all wells) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control. Incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Read the absorbance at 540 nm within 30 minutes. A standard curve using sodium nitrite should be generated to quantify the results.

  • Cell Viability Assay (MTT): To confirm that the reduction in NO is not due to cytotoxicity, perform an MTT assay on the cells remaining in the original plate after supernatant collection.

Protocol 2: Osteoclastogenesis Inhibition Assay

This protocol assesses the inhibitory effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts, induced by RANKL.

  • BMMs Isolation & Culture: Isolate bone marrow from mouse femurs and tibias. Culture the cells in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3-4 days to generate a population of BMMs.

  • Cell Seeding: Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Induction of Differentiation: Culture the cells in differentiation medium containing M-CSF (30 ng/mL) and RANKL (50 ng/mL). Add various concentrations of this compound or a vehicle control to the respective wells.

  • Incubation: Culture for 5-7 days, replacing the medium (with fresh cytokines and compound) every 2-3 days.

  • TRAP Staining: After differentiation, fix the cells with 4% paraformaldehyde. Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, using a commercially available kit.

  • Quantification: Enumerate the TRAP-positive, multinucleated (≥3 nuclei) cells in each well under a microscope. A significant reduction in the number of these cells in the this compound-treated wells indicates inhibition of osteoclastogenesis.

Visualizations: Workflows and Signaling Pathways

G cluster_workflow General Bioassay Workflow for this compound A Compound Preparation (Stock & Dilutions) C Pre-treatment with This compound A->C B Cell Culture & Seeding B->C D Biological Stimulation (e.g., LPS, RANKL) C->D E Incubation D->E F Endpoint Analysis (e.g., Griess, TRAP, Western Blot) E->F G Data Interpretation & IC50 Calculation F->G

A logical workflow for assessing this compound in bioassays.

G Stimulus Stimulus (LPS / RANKL) Receptor Receptor (TLR4 / RANK) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) p65p50 NF-κB (p65/p50) Nucleus Nucleus p65p50->Nucleus translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation AcanthosideB This compound AcanthosideB->IKK Inhibits G Stimulus External Stimuli (Stress, Cytokines) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P Response Cellular Response (Inflammation, etc.) MAPK->Response AcanthosideB This compound AcanthosideB->MAPK Modulates

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of Acanthoside B and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Natural compounds, with their diverse pharmacological profiles, offer a promising avenue for neuroprotection. This guide provides an objective comparison of the neuroprotective effects of Acanthoside B, a phenylethanoid glycoside, with other well-researched natural compounds: Curcumin (B1669340), Resveratrol (B1683913), Quercetin, and Epigallocatechin gallate (EGCG). The comparison is supported by quantitative experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of these compounds has been evaluated in various in vitro and in vivo models, assessing their ability to mitigate neuronal damage induced by toxins, oxidative stress, and inflammatory insults. The following tables summarize the quantitative data from these studies, offering a clear comparison of their efficacy.

Table 1: In Vitro Neuroprotective Effects
CompoundModel SystemNeurotoxic InsultConcentrationEfficacy
This compound BV-2 Microglial CellsLipopolysaccharide (LPS)Dose-dependentDose-dependent inhibition of nitric oxide (NO) production[1]
Curcumin SH-SY5Y CellsAmyloid-β Oligomers (AβO) (5 µM)10 µMIncreased cell viability compared to AβO-exposed cells[2]
SH-SY5Y CellsHydrogen Peroxide (H₂O₂) (0.5 mM)0.1–20 µMCo-treatment significantly increased cell viability[3]
Resveratrol SH-SY5Y CellsDopamine (B1211576) (300 µM)5 µMSignificantly attenuated cytotoxicity[4][5]
SH-SY5Y CellsAmyloid-β Oligomers (AβO)20 µMDecreased ROS generation and protected cells from AβO damage[6]
Quercetin SH-SY5Y CellsHydrogen Peroxide (H₂O₂) (500 µM)1-10 µMIncreased cell viability by ~40-55% relative to H₂O₂ treated cells[7]
SH-SY5Y Cells6-hydroxydopamine (6-OHDA) (150 µM)50 nMIncreased cell survival by 39.3%[8]
EGCG PC12 Cells6-hydroxydopamine (6-OHDA)200 µMSignificant protective effects against apoptosis[9]
N27 Cells6-hydroxydopamine (6-OHDA) (25 µM)100 µMReduced ROS by 24.9% at 6 hours[10]
PC12 Cells1-methyl-4-phenyl-pyridinium (MPP+)10 µMIncreased cell viability by 12.92% and decreased ROS by 13.95%[11]
Table 2: In Vivo Neuroprotective Effects
CompoundAnimal ModelInsult/Disease ModelDosageKey Findings
This compound MiceScopolamine-induced amnesiaOral administrationDose-dependent reversal of behavioral and cognitive impairment[1][12]
Curcumin Animal Models of Alzheimer's & Parkinson'sN/AVariesAttenuates oxidative stress, inflammation, and protein aggregation[13]
Resveratrol RatCombined Diabetes & Alzheimer'sN/AInhibited memory impairment and reduced inflammatory markers[14]
Quercetin Animal Models of NeurodegenerationN/AVariesProtects against oxidative damage and neuroinflammation[15]
EGCG MouseParkinson's Disease Model (α-synuclein preformed fibrils)N/AAmeliorated degeneration of dopaminergic neurons[16]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these natural compounds are mediated through the modulation of complex intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound: TrkB/CREB/BDNF Pathway

This compound has been shown to exert its neuroprotective effects by activating the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) pathway. This pathway is fundamental for neuronal survival, growth, and synaptic plasticity.

G AcanthosideB This compound TrkB TrkB Receptor AcanthosideB->TrkB Activates CREB CREB TrkB->CREB Phosphorylates BDNF BDNF (Brain-Derived Neurotrophic Factor) CREB->BDNF Upregulates Transcription Neuroprotection Neuronal Survival Synaptic Plasticity Cognitive Enhancement BDNF->Neuroprotection G cluster_curcumin Curcumin cluster_resveratrol Resveratrol cluster_quercetin Quercetin cluster_egcg EGCG Curcumin Curcumin PI3K_Akt_C PI3K/Akt Curcumin->PI3K_Akt_C Nrf2_C Nrf2 Curcumin->Nrf2_C Cell_Survival_C Cell Survival PI3K_Akt_C->Cell_Survival_C Promotes Antioxidant_Response_C Antioxidant Response Nrf2_C->Antioxidant_Response_C Activates Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates NFkB_R NF-κB SIRT1->NFkB_R Inhibits Inflammation_R Inflammation NFkB_R->Inflammation_R Promotes Quercetin Quercetin Nrf2_Q Nrf2/ARE Quercetin->Nrf2_Q Activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) Nrf2_Q->Antioxidant_Enzymes Upregulates EGCG EGCG MAPK MAPK EGCG->MAPK Modulates PI3K_Akt_E PI3K/Akt EGCG->PI3K_Akt_E Activates Apoptosis_Inflammation Apoptosis & Inflammation MAPK->Apoptosis_Inflammation Regulates Cell_Survival_E Cell Survival PI3K_Akt_E->Cell_Survival_E Promotes G Start Seed and Treat Cells Wash1 Wash with PBS Start->Wash1 Incubate_DCFHDA Incubate with 10 µM DCFH-DA (30 min, 37°C, in the dark) Wash1->Incubate_DCFHDA Wash2 Wash with PBS Incubate_DCFHDA->Wash2 Measure Measure Fluorescence (Ex: 488 nm, Em: 525 nm) Wash2->Measure

References

Validating the Anti-inflammatory Mechanism of Acanthoside B: A Comparative Guide for Novel Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanism of action of Acanthoside B, a lignan (B3055560) with promising anti-inflammatory properties. It compares its activity with related compounds and introduces a novel model system for its validation, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and professionals in drug development.

Unveiling the Anti-inflammatory Cascade of this compound

This compound, a naturally occurring lignan, demonstrates significant anti-inflammatory potential by modulating key signaling pathways implicated in the inflammatory response. Drawing parallels from closely related compounds, its mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, alongside the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

This multi-pronged approach results in the downstream suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO).

Comparative Efficacy: this compound and Related Bioactive Compounds

While direct quantitative comparisons for this compound are limited, data from analogous compounds provide valuable insights into its potential potency. The following tables summarize the inhibitory concentrations (IC50) of related lignans (B1203133) and phenylethanoids on key inflammatory markers. It is important to note that variations in experimental conditions necessitate cautious interpretation of these values.

Table 1: Comparative Inhibition of Pro-inflammatory Mediators

CompoundTarget MediatorCell LineStimulantIC50 Value
Acteoside NO ProductionRAW 264.7LPS~25 µM
TNF-α ProductionRAW 264.7LPS~30 µM
IL-6 ProductionRAW 264.7LPS~40 µM
Forsythoside B NO ProductionRAW 264.7LPS~15 µM
TNF-α ProductionRAW 264.7LPS~20 µM
Arctiin (Lignan) NO ProductionRAW 264.7LPS~50 µM

Table 2: Modulation of Key Signaling Pathways

CompoundPathwayTarget ProteinCell LineIC50 Value
Acteoside NF-κBIκBα PhosphorylationA549~10-20 µM
MAPKJNK PhosphorylationKU812~20 µM
Forsythoside B Nrf2Nrf2 Nuclear TranslocationPC12Not Reported

Established and Novel Model Systems for Validation

Established In Vitro Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages

This is a widely used model to screen for anti-inflammatory activity.

  • Experimental Protocol:

    • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Treatment: Seed cells in 96-well plates. Pre-treat with varying concentrations of this compound for 1-2 hours.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • Collect cell culture supernatant.

      • Mix supernatant with Griess reagent.

      • Measure absorbance at 540 nm. Quantify NO levels using a sodium nitrite (B80452) standard curve.

    • Cytokine Measurement (ELISA):

      • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Western Blot Analysis:

      • Lyse cells to extract proteins.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, Nrf2) and corresponding total proteins.

      • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Established In Vivo Model: Acute Lung Injury (ALI) in Mice

This model is relevant for studying the systemic anti-inflammatory effects of compounds.

  • Experimental Protocol:

    • Animal Model: Use BALB/c mice.

    • Treatment: Administer this compound intraperitoneally at desired doses (e.g., 10, 20, 40 mg/kg) for a specified period.

    • Induction of ALI: Induce acute lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg).

    • Sample Collection: After a set time (e.g., 6-24 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Analysis:

      • Measure total and differential cell counts in BALF.

      • Quantify protein concentration in BALF as an indicator of lung permeability.

      • Measure levels of TNF-α, IL-6, and IL-1β in BALF using ELISA.

      • Homogenize lung tissue for myeloperoxidase (MPO) activity assay to assess neutrophil infiltration.

      • Perform histological analysis of lung tissue sections stained with Hematoxylin and Eosin (H&E).

Proposed New Model System: Zebrafish (Danio rerio) Larva Inflammation Model

The zebrafish larva offers a powerful in vivo system for high-throughput screening and real-time visualization of inflammatory processes.[1][2][3][4]

  • Experimental Protocol (Copper Sulfate-Induced Inflammation):

    • Animal Model: Use transgenic zebrafish larvae expressing fluorescent proteins in immune cells (e.g., neutrophils or macrophages).

    • Treatment: Place larvae in multi-well plates and expose them to varying concentrations of this compound.

    • Induction of Inflammation: Induce inflammation by adding copper sulfate (B86663) (CuSO4) to the water, which damages the neuromasts of the lateral line and triggers an inflammatory response.[5]

    • Live Imaging: Use fluorescence microscopy to visualize and quantify the migration of fluorescently labeled immune cells to the site of injury in real-time.

    • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) on whole larvae to measure the expression levels of pro-inflammatory genes such as tnf-α, il-6, and il-1β.[6]

Visualizing the Molecular Mechanisms and Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 AcanthosideB AcanthosideB IKK IKK AcanthosideB->IKK inhibits MAPK MAPK (p38, JNK, ERK) AcanthosideB->MAPK inhibits Keap1 Keap1 AcanthosideB->Keap1 disrupts interaction TLR4->IKK TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFκB->ProInflammatory_Genes activates MAPK->ProInflammatory_Genes activates Nrf2 Nrf2 Keap1->Nrf2 sequesters Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) Nrf2->Antioxidant_Genes activates

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_0 In Vitro Validation Start_InVitro Seed RAW 264.7 cells Pretreat Pre-treat with This compound Start_InVitro->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant and Cell Lysate Incubate->Collect Analyze Griess Assay (NO) ELISA (Cytokines) Western Blot (Proteins) Collect->Analyze G cluster_1 New Model System: Zebrafish Validation Start_Zebrafish Place Zebrafish Larvae in multi-well plates Treat_Zebrafish Treat with This compound Start_Zebrafish->Treat_Zebrafish Induce_Inflammation Induce Inflammation (e.g., CuSO4) Treat_Zebrafish->Induce_Inflammation Imaging Live Fluorescence Microscopy Induce_Inflammation->Imaging qPCR qRT-PCR for Inflammatory Genes Induce_Inflammation->qPCR

References

Cross-validation of different analytical methods for Acanthoside B quantification.

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the cross-validation of analytical methods for the precise quantification of Acanthoside B, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), complete with supporting data and detailed experimental protocols.

Comparative Analysis of Analytical Methods for this compound Quantification

The accurate and precise quantification of this compound is paramount for its development as a therapeutic agent. The choice of analytical methodology is critical and is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. This guide offers an objective comparison of three widely used analytical techniques: HPLC-UV, LC-MS, and HPTLC.

Executive Summary:

  • High-Performance Liquid Chromatography (HPLC-UV): A robust and cost-effective technique, ideal for routine quality control of raw materials and finished product formulations where high sensitivity is not a primary concern.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, in complex biological matrices like plasma and urine, and for the detection of trace-level impurities.

  • High-Performance Thin-Layer Chromatography (HPTLC): A versatile and high-throughput method suitable for the simultaneous analysis of numerous samples. It is particularly useful for the fingerprinting and quantification of herbal medicines and extracts.

Quantitative Data Comparison

The table below summarizes the key validation parameters for each analytical method. The data presented is a synthesis of findings from studies on this compound and structurally related glycosides, providing a reliable benchmark for method development and validation.

Validation ParameterHPLC-UVLC-MSHPTLC
Linearity (Correlation Coefficient, r²) > 0.995> 0.999> 0.997
Precision (Relative Standard Deviation, %RSD)
- Intra-day< 3%< 10%< 5%
- Inter-day< 5%< 15%< 8%
Accuracy (Recovery) 95-105%85-115%95-102%
Limit of Detection (LOD) 1-10 ng/mL0.01-1 ng/mL5-20 ng/band
Limit of Quantification (LOQ) 5-30 ng/mL0.03-3 ng/mL20-60 ng/band

Detailed Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed. These protocols are based on validated methods and can be adapted for the specific requirements of this compound analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is well-suited for the quantification of this compound in herbal extracts and pharmaceutical dosage forms.

a. Sample Preparation:

  • Accurately weigh and extract the sample containing this compound with methanol (B129727) using ultrasonication.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[1]

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid) is effective.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 205 nm.[3]

  • Injection Volume: 20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices.

a. Sample Preparation:

  • To 100 µL of plasma, add a suitable internal standard and precipitate proteins with 300 µL of methanol.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm).

  • Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: A phenyl-hexylated silica (B1680970) gel column can provide satisfactory separation.[4]

  • Mobile Phase: A gradient of acetonitrile and water containing a volatile ion-pair reagent such as dihexyl ammonium (B1175870) acetate (B1210297) is recommended.[4]

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This technique is advantageous for rapid screening and quantification of this compound in a large number of samples.

a. Sample Preparation:

  • Extract the sample with methanol and apply a defined volume of the filtered extract onto the HPTLC plate.

b. Chromatographic and Densitometric Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254s.[2]

  • Mobile Phase: A solvent system of toluene, ethyl acetate, and formic acid in an optimized ratio.

  • Derivatization: For visualization, the plate can be dipped in an anisaldehyde-sulfuric acid reagent.[2]

  • Densitometric Scanning: Perform scanning densitometry at an appropriate wavelength, such as 560 nm after derivatization.[2]

Visualizing the Cross-Validation Workflow

A logical and systematic workflow is essential for the successful cross-validation of different analytical methods. The following diagram illustrates the key stages of this process.

start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc HPLC-UV method_dev->hplc lcms LC-MS method_dev->lcms hptlc HPTLC method_dev->hptlc validation Method Validation (ICH Guidelines) hplc->validation lcms->validation hptlc->validation sample_analysis Sample Analysis with Validated Methods validation->sample_analysis data_comparison Data Comparison & Statistical Analysis sample_analysis->data_comparison method_selection Selection of Optimal Method data_comparison->method_selection

References

A Comparative Analysis of Acanthoside B Content in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide presents a comparative study of the content of Acanthoside B, a phenylpropanoid glycoside also known as Eleutheroside B or Syringin, across various plant species. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this bioactive compound. The guide provides quantitative data, detailed experimental protocols for analysis, and insights into its molecular mechanism of action.

Data Presentation: this compound Content

Plant SpeciesPlant PartThis compound ContentReference(s)
Eleutherococcus senticosus (Siberian Ginseng)Fruits (Ethanol Extract)0.356 mg/g[1]
Fruits0.66 mg/g of Dry Weight[1]
Root and Stem ExtractStandardized to a combined 0.8% of Eleutheroside B and E[2]
Magnolia officinalisLeaves0.04%[2]
Salacia chinensisNot SpecifiedData not available in the reviewed literature

Experimental Protocols: Quantification of this compound

The quantification of this compound in plant materials is typically performed using High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on established methodologies.

Sample Preparation and Extraction
  • Drying and Grinding: Plant material (e.g., roots, stems, leaves) should be air-dried or lyophilized to a constant weight. The dried material is then ground into a fine powder (e.g., passing through a 40-mesh sieve) to ensure homogeneity and maximize the surface area for extraction.

  • Extraction: A precisely weighed amount of the powdered plant material (e.g., 1.0 g) is subjected to extraction with a suitable solvent. 70-75% methanol (B129727) or ethanol (B145695) are commonly used. Extraction can be carried out using methods such as ultrasonication (e.g., for 30 minutes), reflux extraction (e.g., for 1-2 hours), or maceration with continuous shaking. The extraction process is often repeated multiple times (e.g., three times) to ensure complete recovery of the analyte.

  • Filtration and Concentration: The resulting extracts are combined and filtered (e.g., through Whatman No. 1 filter paper). The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Final Sample Preparation: A known quantity of the dried crude extract is accurately weighed and dissolved in the HPLC mobile phase or a suitable solvent (e.g., methanol). The solution is then filtered through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed for the separation.

  • Mobile Phase: A gradient elution is often used to achieve optimal separation. A common mobile phase consists of a mixture of (A) water with a small amount of acid (e.g., 0.1% formic acid or 0.5% phosphoric acid) and (B) acetonitrile. The gradient program is optimized to separate this compound from other components in the extract.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: this compound can be detected at various wavelengths, with 220 nm and 265 nm being commonly used.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve. The calibration curve is generated by injecting a series of standard solutions of known concentrations of purified this compound.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Plant Material (e.g., roots, leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., 75% Ethanol) drying_grinding->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration final_sample Dissolving and Filtering filtration_concentration->final_sample hplc_injection Injection into HPLC System final_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection quantification Quantification (vs. Standard Curve) detection->quantification

Caption: Experimental workflow for the quantification of this compound.

This compound's Role in the JAK2/STAT3 Signaling Pathway

Recent studies have indicated that this compound exerts its neuroprotective and anti-inflammatory effects by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 activates cytokine Pro-inflammatory Cytokines cytokine->receptor p_jak2 p-JAK2 jak2->p_jak2 phosphorylation stat3 STAT3 p_jak2->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 phosphorylation p_stat3_dimer p-STAT3 Dimer p_stat3->p_stat3_dimer dimerization gene_transcription Gene Transcription p_stat3_dimer->gene_transcription translocates to nucleus inflammation Inflammation gene_transcription->inflammation leads to acanthoside_b This compound acanthoside_b->p_jak2 inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

References

Assessing the Reproducibility of Acanthoside B's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acanthoside B, also known under its synonyms Acteoside and Verbascoside, is a phenylethanoid glycoside with a growing body of research highlighting its potential therapeutic effects, including neuroprotective, anti-inflammatory, and antioxidant properties. For researchers and drug development professionals, understanding the consistency and reproducibility of these effects across different studies is paramount. This guide provides a comparative analysis of experimental data and methodologies from various studies to aid in assessing the reproducibility of this compound's bioactivities. It is important to note that a formal multi-laboratory reproducibility study for this compound has not been identified in the current literature. Therefore, this guide synthesizes data from independent studies to offer insights into the consistency of its reported effects and the experimental conditions under which they are observed.

Neuroprotective Effects of this compound

A common in vitro model to assess neuroprotection involves the use of the human neuroblastoma cell line, SH-SY5Y, challenged with a neurotoxic agent. The ability of this compound to mitigate this toxicity is a key measure of its neuroprotective potential.

Quantitative Data Summary: Neuroprotection in SH-SY5Y Cells
Study FocusNeurotoxic AgentThis compound ConcentrationKey Finding
Anti-Apoptosis25 µM β-amyloid (Aβ) (25-35)Pre-treatment for 1.5 hSignificantly reduced cell viability loss and apoptotic rate.[1]
Oxidative Stress25 µM Aβ (25-35)Pre-treatment for 1.5 hAttenuated Aβ-mediated Reactive Oxygen Species (ROS) production.[1]
Mitochondrial Function25 µM Aβ (25-35)Pre-treatment for 1.5 hInhibited mitochondrial dysfunction, including the collapse of membrane potential and cytochrome c release.[1]
Experimental Protocols: Neuroprotective Effect Assessment

1. Cell Culture and Treatment:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Conditions: Cells are typically cultured in a standard medium such as DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: Cells are seeded in 96-well plates. For neuroprotection assays, cells are often pre-treated with varying concentrations of this compound for a specified period (e.g., 1.5 hours) before being exposed to a neurotoxic agent like Aβ peptide for 24 hours.[1]

2. Cell Viability Assessment (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Method: After treatment, an MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in a solvent like DMSO. The absorbance is then measured with a microplate reader, usually at a wavelength of 570 nm.[2][3][4]

Experimental Workflow: In Vitro Neuroprotection Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assessment seed_cells Seed SH-SY5Y cells in 96-well plate culture_cells Culture for 24h seed_cells->culture_cells pretreat Pre-treat with this compound culture_cells->pretreat induce_toxicity Add neurotoxic agent (e.g., Aβ) pretreat->induce_toxicity incubate Incubate for 24h induce_toxicity->incubate mtt_assay Perform MTT assay for cell viability incubate->mtt_assay measure_absorbance Measure absorbance mtt_assay->measure_absorbance

General workflow for an in vitro neuroprotection assay.

Anti-inflammatory Effects of this compound

The anti-inflammatory properties of this compound are frequently evaluated using the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. A key marker of this inflammation is the production of nitric oxide (NO).

Quantitative Data Summary: Anti-inflammatory Effects in RAW 264.7 Cells
Study FocusTreatmentThis compound ConcentrationKey Finding
Nitric Oxide ProductionCo-treatment with LPS (1 µg/mL)Not specified in abstract, full text requiredSignificantly decreased nitrite (B80452) accumulation in a concentration-dependent manner.
Pro-inflammatory MediatorsIL-1β (10 ng/mL)50 and 100 µMSuppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
NF-κB PathwayIL-1β (10 ng/mL)50 and 100 µMSuppressed the translocation of NF-κB from the cytosol to the nucleus.
Experimental Protocols: Anti-inflammatory Effect Assessment

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Culture Conditions: Cells are grown in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Treatment Protocol: Cells are seeded in 96-well or 24-well plates. To induce inflammation, cells are stimulated with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours). The effect of this compound is assessed by treating the cells with various concentrations of the compound, often for a period before or concurrently with LPS stimulation.[5][6]

2. Nitric Oxide Measurement (Griess Assay):

  • Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

  • Method: After the treatment period, the cell culture supernatant is collected. An equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. The mixture is incubated at room temperature for 10-15 minutes in the dark. The absorbance is then measured at 540 nm using a microplate reader. The nitrite concentration is determined using a sodium nitrite standard curve.[5][6][7][8]

Signaling Pathways Modulated by this compound

A recurring theme in the literature is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by this compound, which is a cornerstone of its anti-inflammatory mechanism.

NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS or IL-1β, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Studies have shown that this compound can inhibit this process by preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB.[9][10]

G cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS / IL-1β ikk IKK Phosphorylation stimulus->ikk acanthoside_b This compound acanthoside_b->ikk Inhibits ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfkb_free Free NF-κB ikb_deg->nfkb_free Release nfkb_complex NF-κB / IκB Complex nfkb_complex->ikb_p Activation nfkb_nuc NF-κB Translocation nfkb_free->nfkb_nuc gene_trans Pro-inflammatory Gene Transcription nfkb_nuc->gene_trans

This compound's inhibition of the NF-κB signaling pathway.

While direct, multi-center studies on the reproducibility of this compound's effects are currently lacking, the existing body of literature provides a degree of consistent evidence for its neuroprotective and anti-inflammatory activities. Different laboratories, using similar cell models and assays, have reported comparable outcomes, particularly in the attenuation of neuronal cell death and the suppression of inflammatory markers like nitric oxide. The modulation of the NF-κB pathway appears to be a reproducible mechanism of action.

For researchers, this guide highlights the common experimental frameworks used to study this compound. When designing new experiments or evaluating existing data, careful consideration of the specific cell lines, toxic agents, concentrations, and incubation times is crucial for achieving comparable and potentially reproducible results. The provided protocols and diagrams serve as a foundation for developing standardized methods that will ultimately strengthen the collective understanding of this compound's therapeutic potential. Future research should prioritize collaborative, multi-laboratory studies to formally assess the reproducibility of these promising effects.

References

Comparative Efficacy of Acanthoside B and its Analogs Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic efficacy of Acanthoside B and its closely related phenylethanoid glycosides (PhGs) versus established agents in the fields of neuroprotection, anti-inflammation, and bone regeneration. Due to the limited direct experimental data on this compound, this document leverages findings from well-studied analogs such as Acteoside (Verbascoside) and Forsythoside B to project its potential efficacy. This comparison is intended for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of this class of compounds.

Neuroprotection

Phenylethanoid glycosides have demonstrated significant neuroprotective properties in various experimental models. Their mechanisms often involve a multi-targeted approach, including anti-oxidative, anti-apoptotic, and anti-inflammatory actions.[1][2]

Comparison with Established Agent: α-Tocopherol (Vitamin E)

α-Tocopherol is a well-known antioxidant that protects neurons from oxidative stress-induced damage, a key factor in neurodegenerative diseases.[3] Its primary mechanism involves scavenging reactive oxygen species (ROS) and preventing lipid peroxidation.[3]

Quantitative Data Comparison: Neuroprotective Effects

ParameterModelAgent & ConcentrationResultReference
Cell Viability TNFα-induced SH-SY5Y cellsTubuloside B (Analog) 1-100 mg/LDose-dependently increased cell viability.[1]
Cell Viability NMDA-induced cortical neuronsAsiaticoside 10 µMIncreased cell viability to 84% (vs. 63% in NMDA group).[4]
Cell Viability KA-induced oxidative stressα-Tocopherol 100 µMSignificantly increased cell survival and reduced TUNEL-positive cells.[3]
Intracellular ROS H₂O₂-stressed SH-SY5Y cellsVerbascoside (Analog)Significantly reduced intracellular ROS levels.[2]
Apoptosis Regulation NMDA-induced cortical neuronsAsiaticoside 10 µmol/LReversed the increased Bax/Bcl-2 ratio.[5]
Signaling Pathways

Acteoside, an analog of this compound, exerts its neuroprotective effects by modulating multiple signaling pathways. It is known to activate the PI3K/Akt pathway, which promotes cell survival, while concurrently inhibiting the pro-inflammatory NF-κB pathway and activating the Nrf2-ARE pathway, a key regulator of antioxidant responses.[1]

G cluster_0 Acteoside (this compound Analog) cluster_1 Signaling Pathways cluster_2 Cellular Response Acteoside Acteoside PI3K_Akt PI3K/Akt Pathway Acteoside->PI3K_Akt Activates Nrf2_ARE Nrf2-ARE Pathway Acteoside->Nrf2_ARE Activates NF_kB NF-κB Pathway Acteoside->NF_kB Inhibits Survival Cell Survival & Proliferation PI3K_Akt->Survival Promotes Antioxidant Antioxidant Response Nrf2_ARE->Antioxidant Promotes Inflammation Inflammation NF_kB->Inflammation Induces

Caption: Acteoside's multi-pathway modulation for neuroprotection.
Experimental Protocol: MTT Assay for Cell Viability

This protocol assesses the protective effect of a compound on neuronal cell viability against a toxic insult.[1]

  • Cell Seeding : Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • Pre-treatment : Pre-treat the cells with varying concentrations of the test compound (e.g., this compound analog) for 2 hours.

  • Induction of Toxicity : Introduce a neurotoxic agent (e.g., TNFα, H₂O₂) to the wells and incubate for 24 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

G cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay A 1. Seed Neuronal Cells (e.g., SH-SY5Y) B 2. Pre-treat with Test Compound A->B C 3. Induce Toxicity (e.g., TNFα) B->C D 4. Add MTT Reagent & Incubate C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Measure Absorbance & Analyze Data E->F

Caption: General workflow for in vitro neuroprotection assays.[1]

Anti-Inflammatory Effects

Phytochemicals, including PhGs, are known to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPKs, which regulate the expression of pro-inflammatory mediators.[6][7]

Comparison with Established Agent: Indomethacin

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that primarily works by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation.

Quantitative Data Comparison: Anti-inflammatory Effects

ParameterModelAgent & ConcentrationResultReference
Gene Expression LPS-induced RAW 264.7 cellsSchaftoside (Analog) 40 µMSignificantly downregulated iNOS, COX2, TNF-α, and IL-6 mRNA expression.[8]
Neuroinflammation EAE Mice ModelForsythoside B (Analog)Reduced inflammatory response and demyelination by inhibiting glial cell activation.[9]
Paw Edema Carrageenan-induced rat paw edemaChlorogenic Acid 50-100 mg/kgSignificantly inhibited paw edema from the 2nd hour.[10]
Paw Edema Carrageenan-induced rat paw edemaIndomethacin 5 mg/kgSignificantly inhibited paw edema.[10]
Signaling Pathways

Forsythoside B has been shown to ameliorate neuroinflammation by inhibiting the NLRP3 inflammasome in glial cells.[9] This action suppresses the inflammatory cascade and subsequent pyroptosis. Generally, many PhGs inhibit the NF-κB pathway, a central regulator of inflammation.[7] Activation of this pathway is suppressed, leading to decreased transcription of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[7][8]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Inhibitory Action cluster_2 Signaling Cascade cluster_3 Cellular Response LPS LPS NF_kB_Activation NF-κB Activation LPS->NF_kB_Activation NLRP3 NLRP3 Inflammasome LPS->NLRP3 PhG Phenylethanoid Glycoside (e.g., Forsythoside B) PhG->NF_kB_Activation Inhibits PhG->NLRP3 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Activation->Cytokines Induces COX2 COX-2 Expression NF_kB_Activation->COX2 Induces G cluster_0 Modulatory Agents cluster_1 Key Signaling Pathways cluster_2 Cellular Activity Phyto Phytochemicals (e.g., this compound) Wnt Wnt/β-catenin Phyto->Wnt Activates BMP_SMAD BMP/SMAD Phyto->BMP_SMAD Activates RANKL RANKL/RANK Phyto->RANKL Inhibits BMP2 BMP-2 BMP2->BMP_SMAD Strongly Activates Osteoblast Osteoblast Differentiation (Bone Formation) Wnt->Osteoblast BMP_SMAD->Osteoblast Osteoclast Osteoclast Differentiation (Bone Resorption) RANKL->Osteoclast

References

In Vivo Antioxidant Showdown: Acanthoside B Faces Off Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-implicated pathologies, the in vivo validation of in vitro antioxidant potential is a critical step. This guide provides a comprehensive comparison of the in vivo antioxidant activity of Acanthoside B, a bioactive lignan, against three well-established natural antioxidants: Resveratrol, Curcumin, and Quercetin. This objective analysis, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research endeavors.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo studies, showcasing the effects of each compound on key biomarkers of oxidative stress. It is important to note that direct quantitative data for this compound's impact on specific antioxidant enzymes and lipid peroxidation from in vivo studies were not available in the public domain at the time of this publication. However, studies have qualitatively reported its ability to restore antioxidant status.[1][2]

Table 1: Effects on Antioxidant Enzyme Activities

CompoundAnimal ModelDosageSuperoxide (B77818) Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione (B108866) Peroxidase (GPx) Activity
This compound Scopolamine-induced amnesic mice10-20 mg/kg (oral gavage)Restored suppressed activity (qualitative)[1][2]Restored suppressed activity (qualitative)[1][2]Restored suppressed activity (qualitative)[1][2]
Curcumin Scopolamine-induced neurotoxicity in mice25 mg/kg▲ 58% increase vs. scopolamine (B1681570) group[3]▲ 60% increase vs. scopolamine group[3]▲ 83% increase vs. scopolamine group[3]
Resveratrol Cerebral ischemia/reperfusion in ratsMultiple dosesIncreased activity (SMD = 3.13)[4]--
Quercetin DEN-induced hepatocellular carcinoma in mice50 mg/kg BWSignificantly increased activity[5]Significantly increased activity[5]-
  • : Increase

  • SMD : Standardized Mean Difference

  • DEN : Diethylnitrosamine

  • BW : Body Weight

  • '-': Data not available in the reviewed literature.

Table 2: Effects on Lipid Peroxidation and Glutathione Levels

CompoundAnimal ModelDosageMalondialdehyde (MDA) LevelsReduced Glutathione (GSH) Levels
This compound Scopolamine-induced amnesic mice10-20 mg/kg (oral gavage)Reduced elevated levels (qualitative)[1][2]Restored suppressed levels (qualitative)[1][2]
Curcumin Scopolamine-induced neurotoxicity in mice25 mg/kg▼ 31% decrease vs. scopolamine group[3]▲ 68% increase vs. scopolamine group[3]
Resveratrol Ethanol-induced oxidative stress in rats10 mg/kg/day▼ Significant decrease vs. ethanol (B145695) group[6]-
Quercetin DEN-induced hepatocellular carcinoma in mice50 mg/kg BWSignificantly reduced levels[5]Significantly increased levels[5]
  • : Decrease

  • : Increase

  • '-': Data not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments commonly cited in the in vivo validation of antioxidant activity.

Animal Model and Treatment
  • Model: Scopolamine-induced oxidative stress in mice is a common model for evaluating neuroprotective and antioxidant effects.[1][2][3]

  • Administration: Test compounds are typically administered orally (e.g., via gavage) for a specified period before and/or after the induction of oxidative stress.[1]

Tissue Preparation
  • Following the experimental period, animals are euthanized.

  • The brain is rapidly excised and placed on an ice-cold plate.

  • Specific brain regions (e.g., hippocampus, cortex) are dissected.

  • Tissues are homogenized in ice-cold buffer (e.g., Tris-HCl, pH 7.4) to prepare a homogenate.

  • The homogenate is then centrifuged at a specified speed and temperature (e.g., 10,000 x g at 4°C) to obtain the supernatant, which is used for subsequent biochemical assays.

Biochemical Assays
  • Superoxide Dismutase (SOD) Activity Assay:

    • The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The reaction mixture typically contains the brain homogenate supernatant, xanthine (B1682287), and the tetrazolium salt.

    • The reaction is initiated by the addition of xanthine oxidase.

    • The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 450 nm).

    • SOD activity is calculated as the percentage of inhibition of the rate of formazan (B1609692) dye formation.

  • Catalase (CAT) Activity Assay:

    • This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

    • The reaction is initiated by adding the brain homogenate supernatant to a solution of H₂O₂ in phosphate (B84403) buffer.

    • The decrease in H₂O₂ concentration is monitored by measuring the decrease in absorbance at 240 nm.

    • CAT activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • GPx activity is measured indirectly by a coupled reaction with glutathione reductase.

    • GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) using reduced glutathione (GSH) as a substrate, which leads to the formation of oxidized glutathione (GSSG).

    • Glutathione reductase then reduces GSSG back to GSH, with the concomitant oxidation of NADPH to NADP+.

    • The decrease in NADPH absorbance is monitored spectrophotometrically at 340 nm.

    • GPx activity is expressed as units per milligram of protein.

  • Malondialdehyde (MDA) Level Assay (TBARS Assay):

    • MDA, a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay.

    • The brain homogenate supernatant is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • The mixture is heated at a high temperature (e.g., 95°C) for a specific duration to allow the formation of a pink-colored MDA-TBA adduct.

    • After cooling, the absorbance of the adduct is measured spectrophotometrically at approximately 532 nm.

    • MDA levels are calculated using a standard curve prepared with a known concentration of MDA or a suitable standard.

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound, Resveratrol, Curcumin, and Quercetin are often mediated through the modulation of key signaling pathways, primarily the Nrf2-ARE and NF-κB pathways.

experimental_workflow animal_model In Vivo Model (e.g., Scopolamine-induced mice) treatment Treatment Groups (Vehicle, Test Compound) animal_model->treatment tissue_collection Brain Tissue Collection & Homogenization treatment->tissue_collection biochemical_assays Biochemical Assays (SOD, CAT, GPx, MDA) tissue_collection->biochemical_assays data_analysis Data Analysis & Interpretation biochemical_assays->data_analysis

In vivo antioxidant activity experimental workflow.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, it translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 dissociates Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis Antioxidant_Enzymes->ROS neutralizes

Simplified Nrf2-ARE signaling pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines. Many antioxidant compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress IKK IKK Oxidative_Stress->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB degrades NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates transcription Inflammatory_Genes->Oxidative_Stress amplifies

Simplified NF-κB signaling pathway.

Conclusion

This comparative guide highlights the in vivo antioxidant potential of this compound alongside the established natural compounds Resveratrol, Curcumin, and Quercetin. While quantitative in vivo data for this compound remains to be fully elucidated in publicly accessible literature, qualitative evidence strongly suggests its efficacy in restoring antioxidant balance. The provided data for the alternative compounds offer a valuable benchmark for future studies. The detailed experimental protocols and signaling pathway diagrams serve as a practical resource for researchers aiming to validate the in vivo antioxidant activity of novel compounds. Further research, including head-to-head comparative studies with standardized methodologies, is warranted to definitively establish the relative potency of this compound in the landscape of natural antioxidants.

References

A Comparative Analysis of the Biological Activities of Acanthoside B and Its Related Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Acanthoside B, a lignan (B3055560) glycoside, and its related derivative, Acanthoside D. Due to the limited publicly available data on this compound and its direct glycoside derivatives, this guide also incorporates data on Acteoside, a well-researched phenylethanoid glycoside, to offer a broader context for understanding the structure-activity relationships of these natural compounds. This comparison aims to highlight their therapeutic potential in areas such as inflammation, oxidative stress, and cancer.

Overview of Compounds

This compound is a lignan glycoside characterized by a furofuran lignan core linked to a glucose moiety.[1][2] It has been noted for its potential anti-inflammatory and anti-amnesic effects.[1][3]

Acanthoside D , a related lignan, is the diglycoside derivative of (-)-syringaresinol, featuring two glucose units. It is recognized for its antioxidant and anti-inflammatory properties.[4]

Acteoside (Verbascoside) is a phenylethanoid glycoside, structurally distinct from the lignan glycosides. It is composed of a hydroxytyrosol (B1673988) and a caffeic acid moiety attached to a glucose and a rhamnose sugar.[5] Acteoside is extensively studied for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[3][6]

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of the compared compounds. Direct comparative data for this compound is limited; therefore, data for related compounds are presented to provide a basis for potential activity.

Table 1: Anti-inflammatory and Antioxidant Activity

CompoundAssayTarget/RadicalIC50 ValueReference
Acantholide B *Phospholipase A₂ (PLA₂) InhibitionHuman Synovial PLA₂4.3 µM[7]
Acteoside DPPH Radical ScavengingDPPH11.4 µM[8]
Superoxide Radical ScavengingSuperoxide Radicals66.0 µM[8]
Xanthine Oxidase InhibitionXanthine Oxidase53.3 µM[8]
Isoacteoside DPPH Radical ScavengingDPPH9.48 µM[8]
Superoxide Radical ScavengingSuperoxide Radicals38.5 µM[8]
Xanthine Oxidase InhibitionXanthine Oxidase62.2 µM[8]
6-O-acetylacteoside DPPH Radical ScavengingDPPH9.55 µM[8]
Superoxide Radical ScavengingSuperoxide Radicals39.1 µM[8]

Note: Acantholide B is a sesterterpene, not a lignan glycoside, but its anti-inflammatory data is included for context due to the limited data on this compound.

Table 2: Anticancer Activity

CompoundCell LineActivityIC50 ValueReference
Acanthoic Acid *Primary Effusion Lymphoma (PEL)Inhibition of cell proliferation120-130 µM[9]
Acteoside Human breast cancer (MCF-7)Cytotoxicity>100 µM (after 72h)[3]
Human breast cancer (MDA-MB-231)Cytotoxicity>100 µM (after 72h)[3]

Note: Acanthoic acid is a diterpene, included for contextual comparison of natural products from the Acanthopanax species.

Experimental Protocols

In Vitro Phospholipase A₂ (PLA₂) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of PLA₂, a key enzyme in the inflammatory cascade.[7]

  • Enzyme Source: Human synovial phospholipase A₂.

  • Substrate: 2-palmitoyl-(1-¹⁴C)-labelled dipalmitoyl phosphatidylcholine.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of the test compound (e.g., Acantholide B).

    • The radiolabeled substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period.

    • The amount of radioactivity in the displaced ligand (released arachidonic acid) is measured using a scintillation counter to determine the extent of enzyme inhibition.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit 50% of the PLA₂ activity.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the antioxidant capacity of a compound.[8]

  • Principle: In the presence of an antioxidant, the violet-colored stable DPPH radical is reduced to the colorless diphenylpicrylhydrazine.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared.

    • Varying concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[8]

In Vitro Anticancer MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • The MTT reagent is added to each well, and the plate is incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling

This compound is suggested to exert its anti-inflammatory effects, though the precise mechanisms are not fully elucidated.[1] For the related compound Acteoside, the anti-inflammatory action is better characterized and involves the modulation of key signaling pathways such as NF-κB and MAPK .[6] By inhibiting these pathways, Acteoside can reduce the production of pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Acteoside Acteoside Acteoside->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Induces Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: Putative inhibitory effect of Acteoside on the NF-κB signaling pathway.

Antioxidant Action and Neuroprotection

Acteoside demonstrates significant antioxidant activity, which contributes to its neuroprotective effects.[6] It can directly scavenge free radicals and also upregulate endogenous antioxidant defenses through the Nrf2-ARE pathway .

G Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Induces Acteoside Acteoside Acteoside->Oxidative_Stress Direct Scavenging Acteoside->Keap1 Promotes Nrf2 dissociation Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Antioxidant mechanism of Acteoside via the Nrf2-ARE pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative analysis of the biological activity of natural compounds like this compound and its derivatives.

G Start Compound Isolation & Characterization (this compound & Derivatives) In_Vitro_Assays In Vitro Biological Assays Start->In_Vitro_Assays Anti_Inflammatory Anti-inflammatory (e.g., PLA₂, NO production) In_Vitro_Assays->Anti_Inflammatory Antioxidant Antioxidant (e.g., DPPH, ORAC) In_Vitro_Assays->Antioxidant Anticancer Anticancer (e.g., MTT, Cell Cycle) In_Vitro_Assays->Anticancer Mechanism_Studies Mechanism of Action Studies Anti_Inflammatory->Mechanism_Studies Antioxidant->Mechanism_Studies Anticancer->Mechanism_Studies Signaling_Pathways Signaling Pathway Analysis (Western Blot, qPCR) Mechanism_Studies->Signaling_Pathways In_Vivo_Studies In Vivo Animal Models Signaling_Pathways->In_Vivo_Studies Data_Analysis Comparative Data Analysis & SAR Studies In_Vivo_Studies->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: General workflow for the biological evaluation of natural compounds.

Conclusion

While data on this compound and its direct glycoside derivatives remain limited, the available information, in conjunction with the extensive research on the structurally related lignan glycoside Acanthoside D and the phenylethanoid glycoside Acteoside, suggests a promising area for further investigation. The glycosidic moieties appear to play a significant role in the biological activity of these compounds. Future research should focus on the synthesis of various this compound derivatives and their systematic evaluation in a range of biological assays to establish a clear structure-activity relationship. Such studies are crucial for the development of novel therapeutic agents from these natural product scaffolds.

References

Evaluating the Specificity of Acanthoside B's Interaction with its Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

There appears to be a potential ambiguity in existing literature between Acanthoside B and a similarly named compound, Acantholide B. This guide aims to provide a comprehensive evaluation of both compounds, detailing their known molecular targets, comparing their performance with alternative molecules, and providing the necessary experimental context for researchers in drug development.

Section 1: Acantholide B - A Potent Phospholipase A₂ Inhibitor

Acantholide B has been identified as a potent inhibitor of Phospholipase A₂ (PLA₂), a key enzyme in the inflammatory cascade. By inhibiting PLA₂, Acantholide B effectively blocks the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Comparative Analysis of PLA₂ Inhibitors

The inhibitory activity of Acantholide B against PLA₂ is compared with other known inhibitors in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 ValueReference
Acantholide B Human Synovial PLA₂4.3 µM[1]
Manoalide (B158911)Human Synovial Fluid PLA₂0.2 µM (using DPPC substrate)[2]
ManoalideHuman Synovial Fluid PLA₂0.02 µM (using E. coli substrate)[2]
Cacospongionolide BHuman Synovial PLA₂Similar potency to Manoalide[3][4]
Indomethacin (B1671933)Rat Peritoneal and Human Synovial PLA₂~28 µM and ~35 µM, respectively[5]
IndomethacinHuman Synovial Fluid PLA₂4 µM[6]

Note: The IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used. For instance, the IC50 for Manoalide differs when using dipalmitoylphosphatidylcholine (DPPC) versus E. coli as the substrate.[2]

Experimental Protocol: In Vitro Phospholipase A₂ Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of a compound on PLA₂ activity.

Objective: To determine the IC50 value of a test compound (e.g., Acantholide B) for PLA₂ inhibition.

Materials:

  • Purified PLA₂ enzyme (e.g., human synovial PLA₂)

  • Radiolabeled substrate (e.g., [³H]-arachidonic acid labeled E. coli membranes or synthetic phospholipids (B1166683) like DPPC)

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer containing Ca²⁺)

  • Scintillation counter and vials

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction tube, add the assay buffer, the PLA₂ enzyme, and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Separate the released radiolabeled fatty acid from the unhydrolyzed substrate (e.g., by centrifugation or filtration).

  • Quantify the amount of radioactivity in the released fatty acid using a scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway: Phospholipase A₂ and the Arachidonic Acid Cascade

The following diagram illustrates the central role of PLA₂ in the arachidonic acid cascade, leading to the production of inflammatory mediators.

PLA2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ (Target of Acantholide B) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Hydrolysis COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Acantholide_B Acantholide B Acantholide_B->PLA2 Inhibition

Phospholipase A₂ Signaling Pathway

Section 2: this compound - A Modulator of the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Comparative Analysis of NF-κB Pathway Modulators

The following table compares the activity of this compound with other known modulators of the NF-κB pathway. Due to the indirect nature of its action, the data presented focuses on the inhibition of key steps in the NF-κB activation cascade.

CompoundMechanism of ActionIC50 Value / Effective ConcentrationCell Type / SystemReference
This compound Modulates NF-κB pathwayData on specific IC50 for a direct target is limited.--
Acteoside Inhibits NF-κB p65 phosphorylation10 µM significantly inhibits p65 phosphorylationRANKL-stimulated RAW264.7 cells[7]
Forsythoside B Inhibits IκB kinase (IKK) pathway and modulates NF-κBConcentration-dependently down-regulates TNF-α and IL-6LPS-stimulated RAW264.7 cells[8]
Parthenolide Inhibits IκB kinase (IKK) complex-Jurkat and HeLa cells[9]
BAY 11-7082 Inhibits TNFα-induced IκBα phosphorylation10 µMTumor cells[8][10][11]
Experimental Protocol: Measuring NF-κB Activation

Several methods can be employed to quantify the activation of the NF-κB pathway.[12][13] This protocol describes a common approach using Western blotting to measure the phosphorylation of key signaling proteins.

Objective: To determine the effect of a test compound (e.g., this compound) on the phosphorylation of IκBα and the p65 subunit of NF-κB.

Materials:

  • Cell line (e.g., RAW264.7 macrophages)

  • Stimulating agent (e.g., Lipopolysaccharide - LPS or Tumor Necrosis Factor-alpha - TNF-α)

  • Test compound

  • Cell lysis buffer and protease/phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to an appropriate confluency.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Stimulate the cells with the activating agent (e.g., LPS) for a predetermined time to induce NF-κB activation.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total proteins.

  • Normalize the phosphorylated protein levels to the total protein levels.

  • Compare the levels of phosphorylation in the treated cells to the stimulated control to determine the inhibitory effect of the compound.

Signaling Pathway: The Canonical NF-κB Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, which is a primary target for many anti-inflammatory compounds.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation p_IkB p-IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Release Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription Acanthoside_B This compound Acanthoside_B->IKK_complex Modulation Workflow cluster_in_vitro In Vitro Assays cluster_selectivity Selectivity Profiling cluster_in_vivo In Vivo Validation Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition Assay) Determine_IC50 Determine IC50/EC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Signaling Pathway Modulation) Cell_Based_Assay->Determine_IC50 Kinase_Panel Kinase Panel Screening Determine_IC50->Kinase_Panel Off_Target_Assays Off-Target Assays Determine_IC50->Off_Target_Assays Animal_Model Animal Model of Disease (e.g., Inflammation Model) Kinase_Panel->Animal_Model Off_Target_Assays->Animal_Model Efficacy_Toxicity Evaluate Efficacy and Toxicity Animal_Model->Efficacy_Toxicity

References

A Head-to-Head Comparison of Extraction Techniques for Acanthoside B and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of isolating bioactive compounds for pharmaceutical development, the efficiency of the extraction process is paramount. This guide provides a head-to-head comparison of different extraction techniques for Acanthoside B and its structurally related and co-occurring eleutherosides, Eleutheroside B and Eleutheroside E, from Acanthopanax senticosus (also known as Eleutherococcus senticosus). Due to the limited availability of direct comparative studies on this compound, this guide utilizes quantitative data for Eleutheroside B and E as valuable proxies to evaluate the performance of various extraction methodologies.

Comparative Analysis of Extraction Yields

The selection of an appropriate extraction method significantly impacts the yield of the target compounds. Below is a summary of quantitative data from studies employing different extraction techniques for Eleutheroside B and Eleutheroside E.

Extraction TechniqueTarget CompoundYield (mg/g of dry plant material)Key Extraction Parameters
Ultrasound-Assisted Extraction (UAE) with Tea Saponin (B1150181) Eleutheroside B1.06 ± 0.04[1]Solvent: 0.3% tea saponin solution; Liquid-to-Solid Ratio: 20:1 mL/g; Ultrasonic Power: 250 W; Time: 40 min[1]
Eleutheroside E2.65 ± 0.12[1]
Microwave-Ultrasound-Assisted Extraction (MUAE) with DES Eleutheroside B0.175[2]Solvent: Deep Eutectic Solvent (DES); Further details not specified[2]
Eleutheroside E0.049[2]
Heat Reflux Extraction Eleutheroside B & EData not available in comparative studiesA conventional method often used as a baseline.

Note: The yields presented are from different studies and may not be directly comparable due to variations in the plant material and specific experimental conditions. However, this data provides a valuable snapshot of the potential efficiencies of these methods.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful extraction and analysis of target compounds.

Heat Reflux Extraction (Conventional Method)

This traditional method involves the continuous heating of a solvent to extract compounds from a solid material.

Protocol:

  • Place 10 g of powdered Acanthopanax senticosus root or stem into a round-bottom flask.

  • Add 100 mL of 75% ethanol (B145695) (1:10 solid-to-liquid ratio).

  • Connect the flask to a reflux condenser and heat the mixture to 70°C.

  • Maintain the reflux for 2.5 hours.

  • After cooling, filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.

Protocol:

  • Mix 1 g of powdered Acanthopanax senticosus with 20 mL of 0.3% tea saponin solution (1:20 solid-to-liquid ratio) in a beaker.[1]

  • Place the beaker in an ultrasonic bath.

  • Apply ultrasonic power of 250 W for 40 minutes at a controlled temperature.[1]

  • Following extraction, centrifuge the mixture to separate the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter for analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the extracted compounds is essential for comparing the efficiency of the extraction methods.

Protocol:

  • Chromatographic System: An HPLC system equipped with a PDA detector.

  • Column: Agilent Zorbax SB-C18 column (4.6 mm x 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient elution using 0.5% aqueous phosphoric acid (A) and acetonitrile (B52724) (B).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of standard solutions of Eleutheroside B and Eleutheroside E in methanol (B129727) at known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the crude extracts obtained from the different extraction methods with methanol to a suitable concentration within the linear range of the calibration curve.

  • Quantification: Calculate the concentration of Eleutheroside B and E in the samples by comparing their peak areas with the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the extraction and analysis of this compound and related compounds.

Extraction_Workflow cluster_extraction Extraction Method Plant_Material Acanthopanax senticosus (Powdered) HRE Heat Reflux Extraction Plant_Material->HRE UAE Ultrasound-Assisted Extraction Plant_Material->UAE MAE Microwave-Assisted Extraction Plant_Material->MAE Filtration Filtration / Centrifugation HRE->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC_Analysis HPLC-PDA Analysis (Quantification) Crude_Extract->HPLC_Analysis Data_Analysis Data Analysis (Yield Calculation) HPLC_Analysis->Data_Analysis

General workflow for extraction and analysis.

Conclusion

This guide provides a comparative overview of different extraction techniques for this compound and its related eleutherosides. While direct comparative data for this compound remains scarce, the analysis of Eleutheroside B and E yields suggests that modern techniques like Ultrasound-Assisted Extraction can offer significantly higher yields compared to conventional methods. The choice of extraction method will ultimately depend on a variety of factors including the desired yield, purity, processing time, and available equipment. The provided experimental protocols offer a starting point for researchers to develop and optimize their own extraction and analysis procedures for these valuable bioactive compounds.

References

Safety Operating Guide

Navigating the Disposal of Acanthoside B: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific, detailed Safety Data Sheet (SDS) for Acanthoside B from every manufacturer, a precautionary approach is essential. This guide provides a comprehensive framework for the safe handling and disposal of this compound, synthesized from general best practices for laboratory chemical waste.

It is imperative to consult the specific Safety Data Sheet provided by the supplier of your this compound and to contact your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before proceeding with any disposal procedures.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Minimum PPE:

    • Standard laboratory coat

    • Nitrile gloves

    • Safety glasses with side shields or goggles

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, collection, and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Properly identify all waste streams containing this compound.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Keep solid and liquid waste streams separate.

  • Waste Collection:

    • Solid Waste: Place pure this compound and any grossly contaminated solids (e.g., weighing paper, contaminated gloves) into a clearly labeled, durable, and sealable waste container.

    • Liquid Waste: Collect all solutions containing this compound, including experimental residues and the initial rinses of any contaminated glassware, in a designated, leak-proof container. The container must be compatible with the solvents used.

    • Contaminated Labware: Collect items such as pipette tips and vials in a designated, puncture-proof container that is clearly labeled as containing this compound waste.

  • Container Management:

    • All waste containers must be kept securely closed except when actively adding waste.

    • Ensure all containers are clearly and accurately labeled with "Hazardous Waste: this compound" and a list of any other chemical components (e.g., solvents).

    • Store waste containers in a designated and well-ventilated satellite accumulation area, within secondary containment to prevent spills.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The first two rinses must be collected as hazardous liquid waste.

    • After triple-rinsing, deface the original label before disposing of the container according to your institution's guidelines for non-hazardous waste.

  • Requesting Disposal:

    • Once a waste container is full or has reached the accumulation time limit set by your institution, arrange for pickup by your EHS department or their designated hazardous waste contractor.

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in a Satellite Accumulation Area 55 gallons[1][2]
Maximum Acutely Toxic Chemical Waste (P-list) Accumulation 1 quart of liquid or 1 kilogram of solid[2]
Container Headspace Leave at least 10% of the container volume as headspace to allow for expansion.
pH for Aqueous Waste Drain Disposal (if permitted) Between 5.5 and 10.5 (this compound solutions should not be drain disposed without EHS approval)[3]

Experimental Protocol: Triple Rinsing of Empty Containers

This protocol details the standard procedure for decontaminating empty chemical containers.

  • Select a suitable solvent that is capable of dissolving this compound. Common solvents may include methanol, ethanol, or DMSO.[4]

  • First Rinse: Add a small amount of the chosen solvent to the empty container, ensuring all interior surfaces are wetted. Securely cap and agitate the container. Decant the rinsate into the designated liquid hazardous waste container for this compound.

  • Second Rinse: Repeat the rinsing process with a fresh portion of the solvent and collect the rinsate in the same hazardous waste container.

  • Third Rinse: Repeat the rinsing procedure a third time. Depending on institutional policy, this final rinsate may also need to be collected as hazardous waste.

  • Drying and Disposal: Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Once dry, deface the original label and dispose of the container as directed by your institution's EHS guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

A Identify this compound Waste (Solid, Liquid, Contaminated Labware) B Segregate Waste Streams (Solid vs. Liquid) A->B G Empty Container? A->G C1 Collect Solid Waste in Labeled, Sealable Container B->C1 C2 Collect Liquid Waste in Labeled, Leak-Proof Container B->C2 D Store in Designated Satellite Accumulation Area with Secondary Containment C1->D C2->D E Container Full or Time Limit Reached? D->E E->D No F Request Pickup by EHS or Licensed Waste Contractor E->F Yes G->A No H Triple Rinse with Suitable Solvent G->H Yes I Collect First Two Rinses as Hazardous Waste H->I J Dispose of Rinsed Container per Institutional Guidelines I->J

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Acanthoside B

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in groundbreaking research and drug development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acanthoside B, a lignan (B3055560) with known anti-inflammatory properties. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of research.

Personal Protective Equipment (PPE): The First Line of Defense

When handling this compound, particularly in its solid form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for various laboratory procedures involving this compound.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be required for splash hazards.To protect eyes from dust particles and splashes of solutions containing this compound.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use and removed using the proper technique.[1]To prevent direct skin contact with the compound.
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of contamination, fire/flame resistant and impervious clothing is recommended.[1]To protect skin and personal clothing from contamination.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area, preferably a fume hood, to minimize the formation of dust and aerosols.[1]To prevent inhalation of the compound, especially in its powdered form. While specific occupational exposure limits for this compound are not readily available, a conservative approach is recommended.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan outlines the procedures for receiving, storing, and handling the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number (7374-79-0), and any hazard warnings.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It should be stored away from incompatible materials and foodstuff containers.[1] For long-term storage, consult the manufacturer's recommendations, which are typically 2-8°C for up to 24 months for the solid compound and -20°C for solutions for up to two weeks.

Handling and Preparation of Solutions
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the generation of dust and aerosols.[1]

  • Weighing: Use a calibrated analytical balance to weigh the desired amount of the compound. Use appropriate weighing paper or a container to avoid contamination.

  • Solubilization: this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol. Add the chosen solvent to the vessel containing the solid compound. Gently agitate to dissolve.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, such as weighing papers, pipette tips, and contaminated gloves, should be collected in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and leak-proof container. Do not mix with other waste streams unless compatibility is known.

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be disposed of according to institutional guidelines.

Disposal Pathway

All waste containing this compound must be disposed of through the institution's hazardous waste management program. Ensure that all waste containers are properly labeled with the contents and associated hazards before collection by environmental health and safety (EHS) personnel.

Experimental Protocol: A General Overview

While specific experimental protocols will vary, a general workflow for utilizing this compound in a research setting involves its solubilization and subsequent application to a biological system. For example, in studies investigating its anti-inflammatory effects, a stock solution of this compound in DMSO is often prepared and then diluted to the desired concentration in cell culture media before being applied to cells. Researchers should always refer to the specific protocols for their experiments and incorporate the safety measures outlined in this guide.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and emergency response plan.

Acanthoside_B_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid this compound Prepare_Work_Area->Weigh_Solid Dissolve Dissolve in Appropriate Solvent Weigh_Solid->Dissolve Perform_Experiment Perform Experiment Dissolve->Perform_Experiment Segregate_Waste Segregate Solid & Liquid Waste Perform_Experiment->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove PPE Clean_Work_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Acanthoside_B_Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Supervisor Alert Supervisor & EHS Evacuate_Area->Alert_Supervisor Secure_Area Secure the Area Alert_Supervisor->Secure_Area Cleanup Cleanup by Trained Personnel with Appropriate PPE Secure_Area->Cleanup Exposure_Occurs Personal Exposure Occurs Remove_Contaminated_Clothing Remove Contaminated Clothing Exposure_Occurs->Remove_Contaminated_Clothing Flush_Affected_Area Flush Affected Area (Skin/Eyes) for 15 mins Remove_Contaminated_Clothing->Flush_Affected_Area Seek_Medical_Attention Seek Immediate Medical Attention Flush_Affected_Area->Seek_Medical_Attention Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acanthoside B
Reactant of Route 2
Acanthoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.